Methyl 3-ethylisonicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-ethylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-7-6-10-5-4-8(7)9(11)12-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEUDQKYLTUMJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732442 | |
| Record name | Methyl 3-ethylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13341-16-7 | |
| Record name | Methyl 3-ethylpyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-ethylisonicotinate
Foreword: The Strategic Importance of Methyl 3-ethylisonicotinate
Methyl 3-ethylisonicotinate, a substituted pyridine derivative, represents a molecule of significant interest within the realms of pharmaceutical and agrochemical research. The unique arrangement of its functional groups—an ethyl group at the 3-position and a methyl carboxylate at the 4-position of the pyridine ring—renders it a versatile building block for the synthesis of more complex molecular architectures. Its structural motifs are found in a variety of biologically active compounds, making the development of efficient and scalable synthetic routes to this intermediate a priority for drug discovery and development professionals.
This technical guide provides a comprehensive overview of the viable synthetic pathways to methyl 3-ethylisonicotinate. It is designed to equip researchers and scientists with not only a set of robust protocols but also a deeper understanding of the chemical principles that underpin these methodologies. We will explore both classical and contemporary approaches, offering insights into the rationale behind experimental choices and providing the necessary data to support the replication and adaptation of these syntheses.
Retrosynthetic Analysis: Devising a Blueprint for Synthesis
A logical retrosynthetic disconnection of methyl 3-ethylisonicotinate points to two primary synthons: the 3-ethylpyridine core and the carboxylate functionality at the 4-position. This suggests two main strategic approaches:
-
Late-Stage Functionalization: Beginning with a pre-formed 3-ethylpyridine ring and introducing the carboxylate group at the 4-position.
-
Ring Formation: Constructing the pyridine ring with the desired substituents already in place or in a form that can be easily modified.
This guide will focus on the most practical and well-precedented of these strategies, which involves a two-step sequence: the formation of 3-ethylisonicotinic acid followed by its esterification.
Part I: The Classical Pathway - Oxidation and Esterification
The most established and industrially scalable route to methyl 3-ethylisonicotinate commences with the selective oxidation of a suitable precursor, 3-ethyl-4-methylpyridine, to yield 3-ethyl-4-pyridinecarboxylic acid (3-ethylisonicotinic acid). This is followed by a classical Fischer esterification to afford the target methyl ester.
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Start [label="3-Ethyl-4-methylpyridine"]; Intermediate [label="3-Ethyl-4-pyridinecarboxylic Acid\n(3-Ethylisonicotinic Acid)"]; Product [label="Methyl 3-ethylisonicotinate"];
Start -> Intermediate [label="Selective Oxidation of\n4-methyl group"]; Intermediate -> Product [label="Fischer Esterification\n(Methanol, Acid Catalyst)"]; }
Caption: Classical two-step synthesis of methyl 3-ethylisonicotinate.
Step 1: Selective Oxidation of 3-Ethyl-4-methylpyridine
The cornerstone of this synthetic approach is the selective oxidation of the methyl group at the 4-position of 3-ethyl-4-methylpyridine[1]. The ethyl group at the 3-position is less susceptible to oxidation under controlled conditions, allowing for a targeted transformation. While various oxidizing agents can be employed for the oxidation of alkylpyridines, including nitric acid and potassium permanganate, a common and effective method involves catalytic vapor-phase oxidation.[2][3][4][5]
-
Choice of Starting Material: 3-Ethyl-4-methylpyridine is a readily available starting material.[1] The presence of two alkyl groups with differing reactivity to oxidation allows for a selective functionalization.
-
Oxidation Method: Vapor-phase catalytic oxidation over a vanadium-titanium oxide catalyst is often preferred in industrial settings due to its efficiency, the reusability of the catalyst, and the avoidance of harsh, corrosive liquid-phase oxidants like concentrated nitric acid.[2][3][4][5] The V₂O₅-anatase catalyst has been shown to be particularly active and selective for the formation of pyridine carboxylic acids from methylpyridines.[3][4]
This protocol is a representative procedure based on established methods for the oxidation of methylpyridines and may require optimization for this specific substrate.
-
Catalyst Preparation: A V₂O₅-TiO₂ (anatase) catalyst is prepared by impregnating anatase titanium dioxide with a solution of ammonium metavanadate, followed by drying and calcination.
-
Reaction Setup: The oxidation is carried out in a fixed-bed flow reactor. The catalyst is packed into a quartz tube, which is placed inside a tube furnace.
-
Reaction Conditions: A gaseous mixture of 3-ethyl-4-methylpyridine, air (as the oxidant), and steam (to moderate the reaction and prevent over-oxidation) is passed over the heated catalyst bed.
-
Work-up and Purification: The product stream is cooled, and the 3-ethyl-4-pyridinecarboxylic acid is collected. Purification can be achieved by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.
| Parameter | Typical Range |
| Catalyst | V₂O₅ on TiO₂ (Anatase) |
| Temperature | 300-400 °C |
| Reactant Molar Ratio | 3-ethyl-4-methylpyridine : O₂ : H₂O (approx. 1 : 20 : 50) |
| Contact Time | 0.1 - 1.0 seconds |
Step 2: Fischer Esterification of 3-Ethyl-4-pyridinecarboxylic Acid
The conversion of the synthesized 3-ethyl-4-pyridinecarboxylic acid to its methyl ester is readily achieved through Fischer esterification.[6][7][8][9] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To drive the reaction towards the ester product, an excess of the alcohol (methanol) is typically used.[7][9]
-
Reaction Principle: Fischer esterification is a cost-effective and straightforward method for producing esters from carboxylic acids and simple alcohols.[6][7]
-
Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[6][10]
-
Solvent and Reagent: Using methanol as both the solvent and the reactant ensures a large excess, which, according to Le Châtelier's principle, shifts the equilibrium towards the formation of the methyl ester.[7]
-
Work-up: The reaction mixture is typically neutralized to remove the acid catalyst and any unreacted carboxylic acid. This is followed by extraction of the ester into an organic solvent and subsequent purification.
-
Reaction Setup: To a solution of 3-ethyl-4-pyridinecarboxylic acid in a large excess of methanol, a catalytic amount of concentrated sulfuric acid is slowly added.
-
Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[8][10]
-
Neutralization: After cooling to room temperature, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The methyl 3-ethylisonicotinate is extracted from the aqueous mixture using an organic solvent such as ethyl acetate or dichloromethane.[10]
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.[10]
| Parameter | Recommended Condition |
| Reactants | 3-Ethyl-4-pyridinecarboxylic acid, Methanol (large excess) |
| Catalyst | Concentrated H₂SO₄ (catalytic amount) |
| Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 4-8 hours (monitor by TLC) |
Part II: Modern Synthetic Approaches - C-H Functionalization
Recent advances in synthetic organic chemistry have opened up new avenues for the preparation of substituted pyridines, with a focus on increasing efficiency and reducing the number of synthetic steps. One such promising strategy is the direct C-H carboxylation of the pyridine ring.
dot graph "Modern_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="3-Ethylpyridine"]; Intermediate [label="3-Ethyl-4-pyridinecarboxylic Acid"]; Product [label="Methyl 3-ethylisonicotinate"];
Start -> Intermediate [label="Direct C-H Carboxylation\n(e.g., with CO₂, catalyst)"]; Intermediate -> Product [label="Fischer Esterification"]; }
Caption: A modern approach to methyl 3-ethylisonicotinate via direct C-H carboxylation.
Direct C-H Carboxylation of 3-Ethylpyridine
The direct introduction of a carboxylic acid group onto a pyridine ring at a specific position is a highly sought-after transformation. While challenging due to the inherent stability of C-H bonds, several catalytic systems have been developed to achieve this. For the synthesis of 3-ethyl-4-pyridinecarboxylic acid, a regioselective carboxylation of 3-ethylpyridine at the 4-position would be the ideal transformation.
-
Atom Economy: This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials and the generation of stoichiometric byproducts.
-
Catalysis: Transition metal catalysts, such as those based on copper or palladium, are often employed to activate the C-H bond and facilitate the insertion of CO₂.
-
Regioselectivity: Achieving the desired regioselectivity (carboxylation at the 4-position) is the primary challenge and is often directed by the electronic and steric properties of the substrate and the catalyst system.
While a specific, optimized protocol for the direct C-H carboxylation of 3-ethylpyridine at the 4-position is not yet widely established in the literature, this remains an active area of research with significant potential for future synthetic applications.
Part III: Characterization and Data Analysis
Confirmation of the successful synthesis of methyl 3-ethylisonicotinate relies on a combination of spectroscopic techniques. Based on the analysis of analogous compounds such as methyl isonicotinate and ethyl isonicotinate, the following spectral characteristics are expected.[11][12][13][14]
¹H NMR Spectroscopy
The proton NMR spectrum will provide key information about the arrangement of protons in the molecule.
-
Pyridine Ring Protons: Three distinct signals in the aromatic region, corresponding to the protons at positions 2, 5, and 6 of the pyridine ring.
-
Ethyl Group Protons: A quartet corresponding to the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl group, showing the characteristic coupling pattern.
-
Methyl Ester Protons: A singlet in the upfield region corresponding to the three protons of the methyl ester group (-OCH₃).
¹³C NMR Spectroscopy
The carbon NMR spectrum will show the number of unique carbon environments.
-
Pyridine Ring Carbons: Five distinct signals for the five carbons of the pyridine ring.
-
Carbonyl Carbon: A signal in the downfield region characteristic of an ester carbonyl group.
-
Ethyl Group Carbons: Two signals for the methylene and methyl carbons of the ethyl group.
-
Methyl Ester Carbon: A signal for the carbon of the methyl ester group.
Infrared (IR) Spectroscopy
The IR spectrum will confirm the presence of key functional groups.
-
C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.
-
C-O Stretch: An absorption band in the region of 1200-1300 cm⁻¹.
-
Aromatic C-H and C=C/C=N Stretches: Characteristic absorptions for the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern. The molecular ion peak (M⁺) corresponding to the molecular weight of methyl 3-ethylisonicotinate (C₉H₁₁NO₂) is expected.
Conclusion and Future Outlook
The synthesis of methyl 3-ethylisonicotinate is most practically achieved through a classical two-step process involving the selective oxidation of 3-ethyl-4-methylpyridine, followed by Fischer esterification. This pathway offers a reliable and scalable route to this valuable intermediate. While modern methods such as direct C-H carboxylation are on the horizon and promise more efficient syntheses in the future, the classical approach remains the workhorse for current laboratory and industrial production. The characterization data derived from analogous compounds provide a solid framework for the confirmation of the final product's identity. Further research into selective oxidation catalysts and direct C-H functionalization will undoubtedly lead to even more elegant and sustainable synthetic strategies for this important class of molecules.
References
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PubChem Compound Summary for CID 68254, 3-Ethyl-4-methylpyridine. National Center for Biotechnology Information. [Link]
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Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), S399–S406. [Link]
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Yugay, O. K., & Sembaev, D. Kh. (2012). Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 6(11), 1056-1059. [Link]
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Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. ResearchGate. (2012). [Link]
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Atanasova, M., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(9), 121. [Link]
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3-ethyl-4-methyl pyridine, 529-21-5. The Good Scents Company. [Link]
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Pyruvic acid, ethyl ester. Organic Syntheses Procedure. [Link]
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Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. MDPI. (2023). [Link]
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A Comprehensive Technical Guide to the Synthesis of Methyl 3-ethylisonicotinate from Isonicotinic Acid
Executive Summary
Methyl 3-ethylisonicotinate is a valuable substituted pyridine derivative with significant potential as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. The strategic introduction of an ethyl group at the C-3 position of the isonicotinate scaffold can profoundly influence the biological activity and pharmacokinetic properties of resulting lead compounds. This guide provides a detailed, technically-grounded methodology for the preparation of Methyl 3-ethylisonicotinate, starting from the readily available precursor, isonicotinic acid. We will navigate the synthetic challenges, particularly the regioselective functionalization of the electron-deficient pyridine ring, and present a robust, multi-step pathway that prioritizes yield, purity, and scalability. The proposed route involves an initial esterification followed by a halogenation/cross-coupling sequence, a strategy widely validated in drug development for its reliability and versatility.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine motif is a cornerstone of medicinal chemistry, present in a vast array of commercial drugs and bioactive molecules.[1] Functionalization of the pyridine ring allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties. Methyl 3-ethylisonicotinate, in particular, offers a synthetically versatile platform. The methyl ester at the C-4 position can be readily hydrolyzed or converted to an amide, while the ethyl group at C-3 provides a lipophilic handle that can engage with hydrophobic pockets in biological targets. The synthesis of this specific isomer, however, is non-trivial due to the inherent reactivity patterns of the pyridine nucleus. This guide aims to provide a clear and logical pathway for its efficient synthesis, addressing the chemical principles and practical considerations at each step.
Retrosynthetic Analysis & Strategic Planning
The synthesis of Methyl 3-ethylisonicotinate from isonicotinic acid requires two primary transformations: esterification of the carboxylic acid and introduction of an ethyl group at the C-3 position.
A direct C-H ethylation of the pyridine ring (e.g., via a Minisci reaction) is often the most atom-economical approach. However, for a 4-substituted pyridine, radical attack typically favors the C-2 and C-6 positions, which are the most electron-deficient.[2][3] Achieving C-3 selectivity via this direct route is a significant challenge and often results in difficult-to-separate isomeric mixtures.
Therefore, a more robust and regiochemically precise strategy is warranted. Our proposed retrosynthesis hinges on a well-established halogen-dance/cross-coupling approach. This involves disconnecting the target molecule at the C-3 carbon-carbon bond, leading back to a halogenated intermediate, which in turn is derived from the esterified starting material.
This leads to a practical three-step forward synthesis:
-
Esterification: Conversion of isonicotinic acid to its methyl ester.
-
Regioselective Bromination: Introduction of a bromine atom at the C-3 position to act as a synthetic handle.
-
Cross-Coupling: Palladium-catalyzed installation of the ethyl group.
Overall Synthetic Workflow
The diagram below outlines the proposed three-step pathway from isonicotinic acid to the final product. This route is designed for high regiochemical control and utilizes well-understood, scalable reaction classes.
Caption: Proposed synthetic pathway for Methyl 3-ethylisonicotinate.
Step 1: Fischer-Speier Esterification of Isonicotinic Acid
Principle and Mechanism
The first step is the conversion of the carboxylic acid to a methyl ester. This is most classically achieved via the Fischer-Speier esterification, an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4][5] The acid catalyst serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic, and it facilitates the departure of water as a leaving group. The reaction is an equilibrium process; therefore, to drive it towards the product, an excess of the alcohol (methanol) is typically used.[5][6]
The mechanism proceeds through the following key stages:
-
Protonation of the carbonyl oxygen.
-
Nucleophilic attack by methanol.
-
Proton transfer to create a good leaving group (water).
-
Elimination of water and deprotonation to yield the ester.
Caption: Simplified mechanism of Fischer-Speier esterification.
Detailed Experimental Protocol
-
Reagents: Isonicotinic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate (saturated solution), Chloroform or Ethyl Acetate, Anhydrous Magnesium Sulfate.
-
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser, add isonicotinic acid (1.0 eq).
-
Add a significant excess of anhydrous methanol (e.g., 10-20 eq) to act as both reagent and solvent.
-
Carefully add concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise with cooling.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7][8]
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with an organic solvent like chloroform or ethyl acetate (3x).[7][8]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude methyl isonicotinate.
-
Purify the product by vacuum distillation if necessary.[7]
-
Expected Results & Characterization
| Parameter | Expected Value |
| Yield | 80-95%[9] |
| Appearance | Colorless to pale yellow liquid/solid |
| Boiling Point | ~97-98 °C at 14 mmHg |
| Melting Point | 8-9 °C |
Step 2: Regioselective C-3 Bromination
Principle and Rationale
With the ester in place, the next critical step is to install a bromine atom at the C-3 position. Direct electrophilic halogenation of pyridine is difficult due to the deactivating effect of the nitrogen atom. However, under strongly acidic conditions or by activating the ring (e.g., as an N-oxide), halogenation can be achieved. For 4-substituted pyridines, the C-3 and C-5 positions are electronically favored for electrophilic attack, though forcing conditions are often required. The use of reagents like N-bromosuccinimide (NBS) in an acidic medium or oleum/Br₂ can facilitate this transformation. The resulting 3-bromo derivative is an ideal substrate for subsequent cross-coupling reactions.
Detailed Experimental Protocol (Illustrative)
-
Reagents: Methyl isonicotinate, N-Bromosuccinimide (NBS), Sulfuric acid (fuming).
-
Procedure:
-
In a flask protected from moisture, dissolve methyl isonicotinate (1.0 eq) in fuming sulfuric acid (oleum) at 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction to 80-100 °C and stir for several hours until TLC analysis indicates consumption of the starting material.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a strong base (e.g., NaOH pellets or concentrated NH₄OH) while cooling in an ice bath.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography on silica gel to isolate methyl 3-bromoisonicotinate.
-
Step 3: Suzuki Cross-Coupling for C-C Bond Formation
Principle and Mechanism
The Suzuki cross-coupling reaction is a Nobel Prize-winning, palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. It is one of the most reliable and widely used reactions in modern organic synthesis due to its mild conditions and tolerance of a wide variety of functional groups. In this step, the C-Br bond of methyl 3-bromoisonicotinate is coupled with ethylboronic acid in the presence of a palladium catalyst and a base.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond.
-
Transmetalation: The ethyl group is transferred from the boron atom to the palladium center.
-
Reductive Elimination: The desired C-C bond is formed, releasing the final product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki cross-coupling reaction.
Detailed Experimental Protocol
-
Reagents: Methyl 3-bromoisonicotinate, Ethylboronic acid, Pd(PPh₃)₄ or Pd(dppf)Cl₂, Potassium carbonate or Cesium carbonate, Solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water).
-
Procedure:
-
To a Schlenk flask, add methyl 3-bromoisonicotinate (1.0 eq), ethylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford pure methyl 3-ethylisonicotinate.
-
Final Product Characterization
| Parameter | Expected Value |
| Yield | 70-90% (for coupling step) |
| Appearance | Pale yellow oil or low melting solid |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| ¹H NMR | Expect characteristic signals for the ethyl group (triplet and quartet) and aromatic protons. |
| ¹³C NMR | Expect signals corresponding to the 9 distinct carbon atoms. |
| Mass Spec (ESI+) | Expect [M+H]⁺ at m/z 166.08 |
Conclusion
The synthesis of methyl 3-ethylisonicotinate from isonicotinic acid is a multi-step process that requires careful strategic planning to overcome the inherent challenges of pyridine functionalization. While direct C-H activation at the 3-position is difficult, the proposed pathway of esterification -> bromination -> Suzuki cross-coupling provides a reliable, high-yielding, and regiochemically precise route to the target molecule. Each step employs well-understood and scalable chemical transformations common in the pharmaceutical and fine chemical industries, making this guide a practical blueprint for researchers and drug development professionals.
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Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. - ResearchGate. ResearchGate. [Link]
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Minisci reaction - Wikipedia. Wikipedia. [Link]
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An In-depth Technical Guide to the Chemical Properties of Methyl 3-ethylisonicotinate
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Preamble: A Molecule of Untapped Potential
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged" scaffold, a core structural motif present in over a hundred currently marketed drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of modern drug design. This guide delves into the chemical intricacies of a specific, highly functionalized derivative: Methyl 3-ethylisonicotinate . While specific literature on this exact molecule is sparse, its structure—a 3,4-disubstituted pyridine—places it at the intersection of well-established chemical principles. By dissecting the influence of its constituent parts—the electron-deficient pyridine core, the activating C3-ethyl group, and the deactivating C4-ester—we can construct a robust profile of its reactivity and potential. This document serves as a predictive and practical manual for researchers looking to synthesize, characterize, and strategically deploy this versatile building block in their research and development pipelines.
Molecular Structure and Physicochemical Properties
Methyl 3-ethylisonicotinate is an aromatic heterocyclic compound. The core is a pyridine ring, substituted at the 3-position with an ethyl group and at the 4-position with a methyl ester (carbomethoxy group). This specific substitution pattern dictates its electronic distribution, steric profile, and, consequently, its chemical behavior.
Predicted Physicochemical Data
While exhaustive experimental data for this specific molecule is not cataloged in major databases, we can predict its properties based on its constituent fragments and related known compounds like ethyl 3-methylisonicotinate and methyl isonicotinate.[2][3][4]
| Property | Predicted Value / Description | Rationale / Comparative Compound |
| Molecular Formula | C₉H₁₁NO₂ | Based on structural components. |
| Molecular Weight | 165.19 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Similar to methyl and ethyl isonicotinate.[4][5] |
| Boiling Point | ~230-245 °C at 760 mmHg | Interpolated from ethyl 3-methylisonicotinate (239.5 °C).[2] |
| Density | ~1.07-1.10 g/cm³ | Based on related isomers and parent esters.[2] |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Ethyl Acetate, Methanol). Slightly soluble in water. | Typical for small polar organic esters.[4] |
| CAS Number | Not assigned or not readily available. | Precursor, 3-ethyl-4-pyridinecarboxylic acid, has CAS 52695-65-5. |
Synthesis and Purification
The de novo synthesis of substituted pyridines is a topic of considerable interest, with methods evolving beyond classical condensation chemistry to offer greater regiochemical control.[6] A logical and robust pathway to Methyl 3-ethylisonicotinate involves the synthesis of its carboxylic acid precursor, 3-ethylisonicotinic acid, followed by a standard esterification.
Proposed Synthetic Workflow
The most direct approach is a two-step process starting from the commercially available 3-ethylpyridine.
Caption: Proposed two-step synthesis of Methyl 3-ethylisonicotinate.
Experimental Protocol: Fischer Esterification
This protocol details the conversion of the carboxylic acid intermediate to the final methyl ester.
Materials:
-
3-Ethylisonicotinic acid (1.0 eq)
-
Anhydrous Methanol (20-30 eq, serves as solvent and reagent)
-
Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a round-bottom flask containing 3-ethylisonicotinic acid, add anhydrous methanol. Place the flask in an ice bath and stir to dissolve/suspend the acid.
-
Catalyst Addition: Slowly add concentrated sulfuric acid dropwise to the cooled, stirring mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexanes:Ethyl Acetate.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Neutralization: Carefully pour the concentrated mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution. Add the bicarbonate solution portion-wise until effervescence ceases and the pH of the aqueous layer is ~8. This step neutralizes the sulfuric acid and any unreacted carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 10g scale reaction).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL) to remove residual salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude Methyl 3-ethylisonicotinate as an oil.
-
Purification: If necessary, the product can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation of a synthesized molecule.[7] The following are the predicted key features for Methyl 3-ethylisonicotinate based on established principles of NMR, IR, and MS.[8][9][10]
Predicted Spectral Data
| Technique | Feature | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z | Rationale |
| ¹H NMR | Pyridine H-2 (singlet or narrow doublet) | δ 8.6 - 8.8 ppm | Adjacent to N, deshielded. |
| Pyridine H-6 (doublet) | δ 8.5 - 8.7 ppm | Adjacent to N, ortho to H-5. | |
| Pyridine H-5 (doublet) | δ 7.4 - 7.6 ppm | Ortho to H-6, less deshielded. | |
| -O-CH₃ (singlet) | δ 3.9 - 4.1 ppm | Protons on the methyl ester. | |
| -CH₂ -CH₃ (quartet) | δ 2.7 - 2.9 ppm | Methylene protons of the ethyl group, split by the methyl. | |
| -CH₂-CH₃ (triplet) | δ 1.2 - 1.4 ppm | Methyl protons of the ethyl group, split by the methylene. | |
| ¹³C NMR | C =O (ester carbonyl) | δ 165 - 168 ppm | Typical range for an ester carbonyl attached to an aromatic ring. |
| Pyridine C-2, C-6 | δ 148 - 152 ppm | Carbons adjacent to the ring nitrogen. | |
| Pyridine C-3, C-4 | δ 135 - 145 ppm | Substituted carbons of the pyridine ring. | |
| Pyridine C-5 | δ 122 - 126 ppm | Unsubstituted carbon meta to the nitrogen. | |
| -O-C H₃ | δ 52 - 55 ppm | Carbon of the methyl ester. | |
| -C H₂-CH₃ | δ 22 - 26 ppm | Methylene carbon of the ethyl group. | |
| -CH₂-C H₃ | δ 13 - 16 ppm | Methyl carbon of the ethyl group. | |
| IR | C=O Stretch (ester) | 1720 - 1735 cm⁻¹ | Strong, sharp absorption characteristic of an α,β-unsaturated ester. |
| C=C, C=N Stretch (aromatic) | 1580 - 1610 cm⁻¹ | Characteristic pyridine ring vibrations. | |
| C-O Stretch (ester) | 1250 - 1300 cm⁻¹ | Strong absorption for the ester C-O bond. | |
| C-H Stretch (sp²) | 3000 - 3100 cm⁻¹ | Aromatic C-H stretches. | |
| C-H Stretch (sp³) | 2850 - 3000 cm⁻¹ | Aliphatic C-H stretches from the ethyl and methyl groups. | |
| Mass Spec | Molecular Ion (M⁺) | m/z = 165 | Corresponds to the molecular weight of C₉H₁₁NO₂. |
| M-31 Fragment | m/z = 134 | Loss of the methoxy group (•OCH₃) from the ester. | |
| M-59 Fragment | m/z = 106 | Loss of the carbomethoxy group (•COOCH₃). |
Chemical Reactivity and Mechanistic Insights
The reactivity of Methyl 3-ethylisonicotinate is a fascinating interplay between the electron-deficient nature of the pyridine ring and the opposing electronic effects of its substituents.
The Influence of Substituents
Caption: Electronic contributions of functional groups in Methyl 3-ethylisonicotinate.
-
Pyridine Nitrogen: The electronegative nitrogen atom strongly withdraws electron density from the ring via an inductive effect, making the ring electron-poor and generally resistant to electrophilic attack.[11]
-
C3-Ethyl Group: As an alkyl group, it is weakly electron-donating through an inductive effect (+I), slightly increasing electron density on the ring.[12]
-
C4-Methyl Ester Group: This is a powerful electron-withdrawing group, operating through both inductive (-I) and resonance (-M) effects. It significantly deactivates the ring towards electrophiles and reduces the basicity of the nitrogen.
Overall Effect: The combined influence of the nitrogen and the C4-ester overwhelmingly deactivates the ring, making it quite electron-deficient.
Reactions of the Pyridine Ring
-
Electrophilic Aromatic Substitution (SEAr): Direct electrophilic substitution on this molecule would be extremely challenging, requiring harsh conditions. The powerful deactivating groups make the ring a poor nucleophile.[11][13] If a reaction were forced (e.g., nitration), the electrophile would likely add to the C5 position, which is the least deactivated site (meta to the strong -M ester group).
-
Nucleophilic Aromatic Substitution (SNAr): This reaction requires a good leaving group (like a halide) at an activated position (ortho or para to an electron-withdrawing group).[14] As Methyl 3-ethylisonicotinate lacks such a leaving group, it will not undergo SNAr.
-
Reactions at the Nitrogen:
-
Basicity: The lone pair on the nitrogen is basic, but its reactivity is significantly dampened by the C4-ester group. It will form salts with strong acids.
-
N-Oxidation: The nitrogen can be oxidized (e.g., with m-CPBA) to form the corresponding N-oxide. This transformation is synthetically valuable, as the N-oxide group is activating and directs electrophilic substitution to the C2 and C6 positions.[11][15]
-
Reactions of the Ester Group
The methyl ester is a key functional handle for further derivatization.
-
Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield 3-ethylisonicotinic acid.[16]
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process, requiring heating with excess water and a strong acid catalyst (e.g., H₂SO₄ or HCl).[16][17]
-
Base-Mediated Hydrolysis (Saponification): This is an irreversible reaction, typically performed by heating with an aqueous base like NaOH or LiOH.[18] The reaction yields the carboxylate salt, which must be acidified in a separate step to liberate the free carboxylic acid. This is often the preferred method due to its irreversibility.[16]
-
-
Reduction: The ester can be reduced to the corresponding primary alcohol ( (3-ethylpyridin-4-yl)methanol) using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).
-
Amidation: The ester can be converted to amides by heating with ammonia or a primary/secondary amine, often requiring high temperatures or catalysis.
Potential Applications in Drug Discovery
The true value of Methyl 3-ethylisonicotinate lies in its potential as a versatile intermediate for constructing more complex molecules. The pyridine core is a known pharmacophore, and the ability to manipulate the C3 and C4 substituents provides a clear path for library synthesis and structure-activity relationship (SAR) studies.
-
Scaffold for Library Synthesis: The ester functionality is a gateway to a wide array of amides, which are prevalent in drug molecules. By reacting Methyl 3-ethylisonicotinate with a diverse panel of amines, a large library of novel compounds can be rapidly generated for high-throughput screening.
-
Bioisosteric Replacement: The carboxylic acid (obtained via hydrolysis) can serve as a bioisostere for other acidic functional groups in known drug molecules, or it can be converted into other isosteres like tetrazoles.
-
Fragment-Based Drug Design (FBDD): As a small, functionalized heterocycle, this molecule could serve as a starting fragment for FBDD campaigns targeting various protein classes.
Safety and Handling
Based on related compounds like methyl and ethyl isonicotinate, Methyl 3-ethylisonicotinate should be handled with care.[3][5][22]
-
Hazards: Expected to be an irritant to the skin, eyes, and respiratory tract.[3][5] May be harmful if swallowed. Combustible liquid.[23]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from ignition sources, with the container tightly sealed.
References
-
Chemsrc. (2025). ETHYL 3-METHYLISONICOTINATE | CAS#:58997-11-8. [Link]
-
Dudnik, A. S., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. National Institutes of Health. [Link]
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PubChem. (n.d.). Ethyl 3-(methylsulfonyl)isonicotinate. Retrieved from PubChem. [Link]
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Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from Wikipedia. [Link]
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YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
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Movassaghi, M., & Schmidt, M. A. (2007). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. [Link]
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PubChem. (n.d.). 3-Methyl-isonicotinic acid. Retrieved from PubChem. [Link]
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Hergarden, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. [Link]
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PubChem. (n.d.). Methyl isonicotinate. Retrieved from PubChem. [Link]
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RSC Publishing. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. [Link]
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ResearchGate. (n.d.). Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory. [Link]
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PubChem. (n.d.). Ethyl isonicotinate. Retrieved from PubChem. [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl isonicotinate hydrochloride. [Link]
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YouTube. (2017). Electrophilic substitution reactions - pyridine. [Link]
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Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. [Link]
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ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. [Link]
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Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from Wikipedia. [Link]
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YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
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YouTube. (2021). Spectroscopy worked example combining IR, MS and NMR. [Link]
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University Course Material. (n.d.). Spectroscopy Methods of structure determination. [Link]
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Chemguide. (n.d.). Hydrolysing esters. [Link]
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University Course Material. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
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ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]
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Reddit. (2024). Hydrolysis of methyl esters. [Link]
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Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. [Link]
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Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
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MDPI. (n.d.). Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. [Link]
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Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]
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PubMed Central. (n.d.). The Potential Applications of Artificial Intelligence in Drug Discovery and Development. [Link]
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An In-depth Technical Guide to Methyl 3-ethylisonicotinate: Synthesis, Identification, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of Methyl 3-ethylisonicotinate, a pyridine carboxylate derivative of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogues and established chemical principles to offer a robust resource for its synthesis, characterization, and potential applications. As a Senior Application Scientist, the following content is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a deeper understanding for researchers and developers.
Compound Identification and Physicochemical Properties
Methyl 3-ethylisonicotinate, systematically named Methyl 3-ethylpyridine-4-carboxylate, is a derivative of isonicotinic acid.
Molecular Formula: C₉H₁₁NO₂[1]
Molecular Weight: 165.19 g/mol
While experimental physicochemical data is limited, the following properties can be predicted based on its structure and comparison with similar compounds like methyl isonicotinate and ethyl isonicotinate.
| Property | Predicted Value | Rationale/Comparison |
| Boiling Point | ~220-230 °C | Higher than methyl isonicotinate (208 °C) due to the additional ethyl group increasing van der Waals forces. |
| Melting Point | Liquid at room temperature | Similar to methyl isonicotinate (8.5 °C) and ethyl isonicotinate (liquid). |
| Density | ~1.08 g/mL | Slightly lower than methyl isonicotinate (~1.16 g/mL) due to the larger alkyl group. |
| Refractive Index | ~1.50 - 1.51 | In line with other aromatic esters like ethyl isonicotinate (~1.501). |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, chloroform, ethyl acetate). Slightly soluble in water. | Typical for small polar organic esters. |
Synthesis of Methyl 3-ethylisonicotinate
A plausible and efficient synthesis of Methyl 3-ethylisonicotinate involves a two-step process: the synthesis of the precursor 3-ethylisonicotinic acid, followed by its esterification.
Synthesis of 3-ethylisonicotinic acid
The synthesis of 3-ethylisonicotinic acid can be achieved through the hydrolysis of 3-ethyl-4-cyanopyridine. The cyano-pyridine precursor can be synthesized via oxidative ammonolysis of 3-ethyl-4-methylpyridine (3-ethyl-γ-picoline).
Step-by-Step Protocol: Synthesis of 3-ethylisonicotinic acid
-
Oxidative Ammonolysis of 3-ethyl-4-methylpyridine:
-
In a gas-phase reactor, a mixture of 3-ethyl-4-methylpyridine, ammonia, and air is passed over a vanadium pentoxide (V₂O₅) based catalyst at a temperature of 350-450 °C.
-
This reaction converts the methyl group at the 4-position to a nitrile group, yielding 3-ethyl-4-cyanopyridine.
-
The product is then isolated and purified by distillation.
-
-
Hydrolysis of 3-ethyl-4-cyanopyridine:
-
The purified 3-ethyl-4-cyanopyridine is subjected to acidic or basic hydrolysis.
-
Acidic Hydrolysis: Reflux the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Basic Hydrolysis: Reflux the nitrile with an aqueous solution of a strong base, such as sodium hydroxide.
-
Following the reaction, the pH is adjusted to the isoelectric point of 3-ethylisonicotinic acid to precipitate the product.
-
The solid product is then collected by filtration, washed with cold water, and dried.
-
Esterification of 3-ethylisonicotinic acid
The final step is the esterification of 3-ethylisonicotinic acid with methanol to yield Methyl 3-ethylisonicotinate. The Fischer esterification is a classic and reliable method for this transformation.
Step-by-Step Protocol: Fischer Esterification
-
To a round-bottom flask, add 3-ethylisonicotinic acid and an excess of methanol (which also acts as the solvent).
-
Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding a base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-ethylisonicotinate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Diagram of Synthesis Workflow
Caption: Synthesis workflow for Methyl 3-ethylisonicotinate.
Spectroscopic Identification
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show the following signals:
-
Pyridine Ring Protons: Three signals in the aromatic region (δ 7.0-9.0 ppm). The proton at position 2 will be the most downfield, followed by the proton at position 6, and then the proton at position 5.
-
Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons (δ ~2.7-3.0 ppm) coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons (δ ~1.2-1.4 ppm).
-
Methyl Ester Protons: A singlet for the methoxy (-OCH₃) protons (δ ~3.9-4.0 ppm).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to show nine distinct signals:
-
Pyridine Ring Carbons: Five signals in the aromatic region (δ ~120-160 ppm). The carbon at position 4 (attached to the ester) and the carbon at position 3 (attached to the ethyl group) will be quaternary and may show weaker signals.
-
Carbonyl Carbon: A signal for the ester carbonyl carbon (C=O) in the downfield region (δ ~165-175 ppm).
-
Ethyl Group Carbons: A signal for the methylene carbon (-CH₂-) and a signal for the methyl carbon (-CH₃).
-
Methyl Ester Carbon: A signal for the methoxy carbon (-OCH₃) (δ ~50-55 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit the following characteristic absorption bands:
-
C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): A strong absorption band in the region of 1250-1300 cm⁻¹.
-
C=N and C=C Stretch (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium to strong bands in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 165 should be observable. Common fragmentation patterns for esters would include:
-
Loss of the methoxy radical (•OCH₃) to give a fragment at m/z = 134.
-
Loss of the methyl group from the ethyl substituent to give a fragment at m/z = 150.
-
Cleavage of the ethyl group to give a fragment at m/z = 136.
Applications in Research and Drug Development
While specific applications of Methyl 3-ethylisonicotinate are not widely documented, derivatives of isonicotinic acid are of significant interest in medicinal chemistry. They are key structural motifs in a variety of pharmacologically active compounds.
-
Tuberculosis Treatment: Isonicotinic acid hydrazide (Isoniazid) is a cornerstone drug for the treatment of tuberculosis.[3]
-
Enzyme Inhibition: Pyridine carboxylic acid isomers and their derivatives are actively being investigated as inhibitors for various enzymes, with applications in treating a wide range of diseases including cancer, diabetes, and Alzheimer's.
-
Antiviral Agents: These scaffolds are also being explored in the development of antiviral drugs, including protease inhibitors.
The introduction of an ethyl group at the 3-position of the pyridine ring can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, Methyl 3-ethylisonicotinate serves as a valuable building block for the synthesis of novel compounds with potentially enhanced pharmacological properties.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5]
-
Inhalation: May be harmful if inhaled and may cause respiratory irritation.[5] Avoid breathing vapors or mists.
-
Skin Contact: May be harmful in contact with skin and may cause skin irritation.[5] In case of contact, wash immediately with plenty of soap and water.
-
Eye Contact: May cause serious eye irritation.[5] In case of contact, rinse cautiously with water for several minutes.
-
Ingestion: May be harmful if swallowed.[5]
-
Flammability: Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames.[5]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling any chemical.
Conclusion
Methyl 3-ethylisonicotinate is a compound with significant potential as a building block in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive, albeit partially predictive, overview of its identification, synthesis, and characterization. The provided protocols and expected data serve as a valuable starting point for researchers and drug development professionals interested in exploring the chemistry and biological activity of this and related compounds. As with any chemical, all handling and synthesis should be conducted with appropriate safety precautions in a laboratory setting.
References
-
Buy Methyl 3-ethylisonicotinate (EVT-1819142) | 13341-16-7. [Link]
-
MDPI. Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. 2022-10-21. [Link]
Sources
Spectroscopic Characterization of Methyl 3-ethylisonicotinate: A Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic data for Methyl 3-ethylisonicotinate. Due to the limited availability of direct experimental spectra for this specific compound, this document leverages expert interpretation and comparative data from closely related structural isomers and analogues, including Methyl isonicotinate, Ethyl isonicotinate, and Ethyl 3-methylisonicotinate. The guide outlines the expected features in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a robust framework for the identification and characterization of this molecule. Methodologies for data acquisition and interpretation are also discussed, grounded in established principles of analytical chemistry.
Introduction
Methyl 3-ethylisonicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, comprehensive structural elucidation is paramount for its development and application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for confirming the molecular structure and purity of a synthesized compound.
This guide addresses the absence of publicly available spectroscopic data for Methyl 3-ethylisonicotinate by providing a detailed, predictive analysis based on the known spectral characteristics of analogous compounds. By understanding the influence of the methyl ester and the ethyl group at their respective positions on the isonicotinate framework, researchers can anticipate the key spectral features of the target molecule.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for Methyl 3-ethylisonicotinate. These predictions are derived from the analysis of structurally similar molecules and fundamental principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
The proton NMR spectrum of Methyl 3-ethylisonicotinate is expected to show distinct signals for the aromatic protons and the protons of the ethyl and methyl substituents.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5-8.7 | d | 1H | H-6 | The proton ortho to the ring nitrogen is expected to be the most deshielded. |
| ~8.4-8.6 | s | 1H | H-2 | The proton ortho to the ring nitrogen and adjacent to the ethyl group. |
| ~7.3-7.5 | d | 1H | H-5 | The proton meta to the ring nitrogen. |
| ~3.9 | s | 3H | -OCH₃ | Singlet for the methyl ester protons. |
| ~2.7 | q | 2H | -CH₂CH₃ | Quartet due to coupling with the adjacent methyl protons. |
| ~1.2 | t | 3H | -CH₂CH₃ | Triplet due to coupling with the adjacent methylene protons. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 | C=O | Carbonyl carbon of the ester. |
| ~150 | C-6 | Aromatic carbon adjacent to the nitrogen. |
| ~148 | C-2 | Aromatic carbon adjacent to the nitrogen. |
| ~140 | C-3 | Aromatic carbon bearing the ethyl group. |
| ~135 | C-4 | Aromatic carbon bearing the ester group. |
| ~123 | C-5 | Aromatic carbon. |
| ~52 | -OCH₃ | Methyl carbon of the ester. |
| ~25 | -CH₂CH₃ | Methylene carbon of the ethyl group. |
| ~14 | -CH₂CH₃ | Methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of Methyl 3-ethylisonicotinate will show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | C-H stretch (aromatic) |
| ~2850-2980 | Medium | C-H stretch (aliphatic) |
| ~1720-1730 | Strong | C=O stretch (ester)[1] |
| ~1590-1610 | Medium | C=C and C=N stretch (aromatic ring) |
| ~1280-1300 | Strong | C-O stretch (ester)[1] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 3-ethylisonicotinate (C₉H₁₁NO₂), the molecular weight is 165.19 g/mol .
Predicted Electron Ionization (EI) Mass Spectrum:
| m/z | Predicted Fragment |
| 165 | [M]⁺ (Molecular ion) |
| 150 | [M - CH₃]⁺ |
| 134 | [M - OCH₃]⁺ |
| 136 | [M - C₂H₅]⁺ |
| 106 | [M - COOCH₃]⁺ |
Experimental Methodologies
To obtain the actual spectroscopic data for Methyl 3-ethylisonicotinate, the following standard experimental protocols should be followed.
NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial.
Caption: Workflow for NMR data acquisition and processing.
IR Data Acquisition
The choice of sampling technique for IR spectroscopy depends on the physical state of the sample.
Caption: Sample preparation and data acquisition for IR spectroscopy.
MS Data Acquisition
Electron ionization (EI) is a common method for the mass spectrometric analysis of small organic molecules.
Caption: General workflow for electron ionization mass spectrometry.
Data Interpretation and Structural Confirmation
The definitive structural confirmation of Methyl 3-ethylisonicotinate will rely on the careful analysis and integration of data from all three spectroscopic techniques.
Caption: Integrated approach for structural elucidation.
The ¹H and ¹³C NMR spectra will provide the primary evidence for the carbon-hydrogen framework, including the substitution pattern on the pyridine ring. The IR spectrum will confirm the presence of the key functional groups, particularly the ester carbonyl. Finally, the mass spectrum will verify the molecular weight and offer corroborating structural information through its fragmentation pattern.
Conclusion
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An In-depth Technical Guide to the Stability and Storage of Methyl 3-ethylisonicotinate
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the critical parameters governing the chemical stability and optimal storage of Methyl 3-ethylisonicotinate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from safety and chemical literature with fundamental chemical principles to offer field-proven insights. We will explore the compound's physicochemical properties, delineate its primary degradation pathways, establish protocols for handling and storage, and outline analytical methodologies for stability assessment. The causality behind each recommendation is explained to ensure a deep, actionable understanding for maintaining the integrity of this important chemical entity.
Introduction: The Imperative for Stability
Methyl 3-ethylisonicotinate, a substituted pyridine derivative, serves as a versatile building block in medicinal chemistry and materials science. The presence of a pyridine ring, an ester functional group, and an ethyl substituent creates a molecule with specific reactivity and susceptibility to degradation. For any scientific endeavor, from early-stage discovery to manufacturing, the chemical purity and integrity of starting materials are paramount. Degradation not only reduces the effective concentration of the desired compound but can also introduce impurities that may be reactive, toxic, or interfere with downstream applications, leading to irreproducible results and potential safety concerns. This guide serves as an authoritative resource for understanding and mitigating the risks associated with the instability of Methyl 3-ethylisonicotinate.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its stability profile. While specific experimental data for Methyl 3-ethylisonicotinate is not extensively published, we can infer its properties from closely related structural analogs like Methyl isonicotinate and Ethyl isonicotinate.
| Property | Value (Inferred from Analogs) | Source |
| Molecular Formula | C₉H₁₁NO₂ | N/A |
| Molecular Weight | 165.19 g/mol | N/A |
| Appearance | Clear, colorless to pale yellow/orange liquid | [1][2] |
| Boiling Point | ~207-209 °C (for Methyl isonicotinate) | [2] |
| Melting Point | ~8-8.5 °C (for Methyl isonicotinate) | [2] |
| Density | ~1.161 g/mL at 25 °C (for Methyl isonicotinate) | [2] |
| Solubility | Slightly soluble in water; Soluble in chloroform, ethyl acetate. | [2] |
| InChI Key | Inferred: BGYMKQJALBFJIA-UHFFFAOYSA-N | N/A |
Note: These properties are based on the parent compound, Methyl isonicotinate, and should be used as a guideline. It is recommended to determine the specific properties of Methyl 3-ethylisonicotinate empirically.
Key Factors Influencing Stability and Degradation
The chemical structure of Methyl 3-ethylisonicotinate features two primary sites susceptible to chemical degradation: the methyl ester and the pyridine ring. The principal threats to its stability are hydrolysis, oxidation, and photodegradation.
Hydrolysis
The ester linkage is the most significant liability. It is susceptible to cleavage under both acidic and basic conditions to yield 3-ethylisonicotinic acid and methanol. The presence of moisture is the primary driver of this degradation pathway. The nitrogen atom in the pyridine ring can be protonated under acidic conditions, which may slightly alter the rate of hydrolysis compared to a simple benzene analog.
Caption: Proposed pathway for the hydrolysis of Methyl 3-ethylisonicotinate.
Oxidation
The pyridine nitrogen contains a lone pair of electrons and can be oxidized to form an N-oxide, particularly in the presence of strong oxidizing agents. Furthermore, the ethyl group attached to the aromatic ring is a potential site for benzylic-like oxidation under aggressive conditions. Storing the compound under an inert atmosphere is a direct countermeasure to oxidative degradation from atmospheric oxygen.
Photodegradation
Pyridine and its derivatives are aromatic systems that can absorb UV radiation. This absorption can excite the molecule to a higher energy state, potentially leading to radical formation or other complex degradation reactions. Protection from light, especially UV light, is a critical precaution.
Incompatible Materials
Safety Data Sheets for analogous compounds consistently list strong oxidizing agents, strong acids, and strong bases as incompatible.[3][4] This is a direct consequence of the degradation pathways described above. Contact with these materials will accelerate the decomposition of Methyl 3-ethylisonicotinate.
Recommended Storage and Handling Protocols
Based on the chemical vulnerabilities, a multi-faceted approach to storage and handling is required to preserve the integrity of Methyl 3-ethylisonicotinate.
-
Temperature: Store in a cool, refrigerated environment (2-8 °C).[3][5] Low temperatures slow the rate of all chemical reactions, including degradation.
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[3][5] This practice serves two purposes: it displaces atmospheric oxygen, preventing oxidation, and it displaces moisture, preventing hydrolysis.[6]
-
Container: Use tightly sealed containers made of inert materials (e.g., amber glass).[7][8] A secure seal is the first line of defense against moisture and air ingress. Amber glass is specified to protect the contents from light.[2]
-
Light Exposure: The compound should be stored in the dark and protected from direct sunlight and UV sources at all times.[8]
-
Handling:
-
Always handle the material in a well-ventilated area or a chemical fume hood.[6][9]
-
Use clean, dry spatulas and glassware to avoid introducing contaminants or moisture.
-
When dispensing, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
After dispensing, flush the container headspace with an inert gas before resealing tightly.
-
Analytical Methods for Stability Assessment
To ensure the quality of Methyl 3-ethylisonicotinate, particularly when stored for extended periods or used in cGMP applications, a robust stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose.[10][11]
Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the parent compound while also resolving it from any potential degradation products.
Workflow for Stability Testing:
Caption: Experimental workflow for a comprehensive stability assessment.
Experimental Protocol: Forced Degradation Study
This study is designed to intentionally degrade the sample to identify likely degradation products and validate the analytical method's ability to separate them.
-
Prepare Stock Solution: Accurately prepare a stock solution of Methyl 3-ethylisonicotinate in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Let stand at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute to the target concentration.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Let stand at room temperature for 24 hours and dilute to the target concentration.
-
Thermal Degradation: Store an aliquot of the stock solution in an oven at 80 °C for 48 hours. Cool and dilute to the target concentration.
-
Photolytic Degradation: Expose an aliquot of the stock solution to direct UV light (e.g., 254 nm) or in a photostability chamber for 24 hours. Dilute to the target concentration.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
-
Evaluation: The method is considered stability-indicating if the peaks for all degradation products are successfully resolved from the parent peak and from each other. Peak purity analysis using a diode array detector is highly recommended.
Conclusion
The chemical stability of Methyl 3-ethylisonicotinate is governed by its susceptibility to hydrolysis, oxidation, and photodegradation. These risks can be effectively mitigated through a stringent protocol of proper storage and handling. Key control measures include refrigeration , storage under a dry, inert atmosphere , protection from light , and the avoidance of incompatible materials such as strong acids, bases, and oxidizing agents. For applications requiring verifiable purity, the implementation of a validated, stability-indicating HPLC method is the industry standard for monitoring the compound's integrity over time. Adherence to the principles and protocols outlined in this guide will ensure the reliability of experimental outcomes and the safety of developed products.
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A Theoretical and Computational Guide to the Molecular Structure of Methyl 3-ethylisonicotinate
Abstract
This technical guide provides a comprehensive theoretical framework for the structural elucidation of methyl 3-ethylisonicotinate, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of extensive experimental structural data for this specific molecule, this document outlines a robust computational approach leveraging Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to predict its geometric, vibrational, and electronic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to the analysis of novel organic molecules. We will delve into the rationale behind methodological choices, provide detailed protocols for calculations, and present a framework for interpreting the resulting data.
Introduction: The Rationale for a Theoretical Approach
Methyl 3-ethylisonicotinate belongs to the family of substituted pyridines, a class of compounds that are fundamental scaffolds in numerous pharmaceuticals.[1] The precise three-dimensional structure of such molecules is a critical determinant of their chemical reactivity, physical properties, and biological activity. While experimental techniques like X-ray crystallography and NMR spectroscopy are the gold standards for structural determination, they can be resource-intensive and are not always feasible, especially for novel compounds.
Quantum chemical calculations have emerged as a powerful and predictive tool to bridge this gap.[1] By solving the Schrödinger equation for a given molecule, we can obtain a wealth of information about its electronic structure and, consequently, its physical and chemical properties. This in-silico approach allows for a rapid and cost-effective initial assessment of a molecule's characteristics, guiding further experimental work. This guide will focus on establishing a reliable theoretical protocol for characterizing the molecular structure of methyl 3-ethylisonicotinate.
Foundational Theoretical Methodologies
The choice of theoretical method and basis set is paramount for obtaining accurate and meaningful computational results. The decision is often a compromise between the desired accuracy and the available computational resources.[2] For a molecule like methyl 3-ethylisonicotinate, a combination of Density Functional Theory (DFT) and a post-Hartree-Fock method like Møller-Plesset perturbation theory (MP2) provides a balanced and comprehensive approach.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
DFT has become the most widely used quantum chemical method due to its excellent balance of accuracy and computational efficiency.[3][4] Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler quantity, to calculate the energy of the system.[4]
-
The Expertise Behind the Choice: For organic molecules composed of first- and second-row atoms, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have proven to be particularly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a prime example and a common starting point for studies on pyridine derivatives due to its well-documented performance.[5][6]
Møller-Plesset Perturbation Theory (MP2): Incorporating Electron Correlation
While DFT provides a good approximation, it is not systematically improvable. To validate our DFT results and to account for electron correlation effects more explicitly, we turn to post-Hartree-Fock methods. Møller-Plesset perturbation theory improves upon the Hartree-Fock method by treating electron correlation as a perturbation.[7][8]
-
The Expertise Behind the Choice: The second-order Møller-Plesset (MP2) method is the most common and computationally tractable of the MP methods.[7][8] It captures a significant portion of the electron correlation energy and is particularly good at describing dispersion interactions, which can be important for determining the conformational preferences of the ethyl group in methyl 3-ethylisonicotinate.[7] Comparing the MP2 and DFT results will provide a self-validating system for our structural predictions.
Basis Sets: The Building Blocks of Molecular Orbitals
The basis set is the set of mathematical functions used to construct the molecular orbitals.[9][10] The size and flexibility of the basis set directly impact the accuracy of the calculation.
-
The Expertise Behind the Choice:
-
Pople-style basis sets: For initial geometry optimizations and vibrational frequency calculations, the 6-31G(d) basis set offers a good starting point. It is a split-valence basis set that includes polarization functions on heavy atoms, which are crucial for describing the geometry around the carbonyl and pyridine ring correctly.
-
Correlation-consistent basis sets: For more accurate single-point energy calculations and as a benchmark, Dunning's correlation-consistent basis sets, such as cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) , are recommended.[11] These basis sets are designed to systematically converge towards the complete basis set limit.
-
The Computational Workflow: A Step-by-Step Guide
The following protocol outlines a robust workflow for the theoretical study of methyl 3-ethylisonicotinate's structure.
Caption: A schematic of the computational workflow for the theoretical study of methyl 3-ethylisonicotinate.
Step 1: Building the Initial Molecular Structure
A plausible 3D structure of methyl 3-ethylisonicotinate is constructed using a molecular building program. The initial bond lengths, angles, and dihedral angles can be based on standard values for similar fragments found in chemical databases like PubChem.[12][13][14]
Step 2: Geometry Optimization
The initial structure is then optimized to find the lowest energy conformation on the potential energy surface. This is a crucial step as all subsequent property calculations depend on an accurate molecular geometry.[15][16]
Protocol for DFT Geometry Optimization:
-
Method: B3LYP
-
Basis Set: 6-31G(d)
-
Task: Geometry Optimization
-
Convergence Criteria: Use tight convergence criteria to ensure a true minimum is found.
Protocol for MP2 Geometry Optimization:
-
Method: MP2
-
Basis Set: 6-31G(d)
-
Task: Geometry Optimization
-
Convergence Criteria: Use tight convergence criteria.
Step 3: Vibrational Frequency Analysis
A vibrational frequency calculation is performed on the optimized geometry. This serves two critical purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.
-
Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the theoretical model.[6][17]
Protocol for Vibrational Frequency Analysis:
-
Method: B3LYP/6-31G(d) and MP2/6-31G(d)
-
Task: Frequency Analysis
-
Output: Vibrational frequencies, IR intensities, and Raman activities.
It is common practice to scale the calculated vibrational frequencies by an empirical factor to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate frequencies.[6]
Step 4: Prediction of Molecular Properties
With a validated optimized geometry, a range of molecular properties can be predicted.
3.4.1. NMR Chemical Shift Prediction
The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[18][19][20]
Protocol for NMR Chemical Shift Calculation:
-
Method: GIAO-B3LYP/6-311+G(d,p)
-
Task: NMR Calculation
-
Reference: Tetramethylsilane (TMS) should be calculated at the same level of theory to be used as a reference for predicting ¹H and ¹³C chemical shifts.
3.4.2. Electronic Properties Analysis
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important indicators of a molecule's chemical reactivity and kinetic stability.[21]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Anticipated Results and Data Presentation
The calculations described above will yield a wealth of quantitative data. Presenting this data in a clear and organized manner is crucial for interpretation and comparison.
Optimized Geometric Parameters
The optimized bond lengths, bond angles, and dihedral angles from both DFT and MP2 calculations should be tabulated and compared.
Table 1: Predicted Geometric Parameters for Methyl 3-ethylisonicotinate
| Parameter | B3LYP/6-31G(d) | MP2/6-31G(d) |
| Bond Lengths (Å) | ||
| N1-C2 | Value | Value |
| C2-C3 | Value | Value |
| C3-C4 | Value | Value |
| C4-C5 | Value | Value |
| C5-C6 | Value | Value |
| C6-N1 | Value | Value |
| C3-C7 | Value | Value |
| C7-C8 | Value | Value |
| C4-C9 | Value | Value |
| C9-O10 | Value | Value |
| C9-O11 | Value | Value |
| O11-C12 | Value | Value |
| Bond Angles (°) ** | ||
| C6-N1-C2 | Value | Value |
| N1-C2-C3 | Value | Value |
| C2-C3-C4 | Value | Value |
| C3-C4-C5 | Value | Value |
| C4-C5-C6 | Value | Value |
| C5-C6-N1 | Value | Value |
| Dihedral Angles (°) ** | ||
| C2-C3-C7-C8 | Value | Value |
| C5-C4-C9-O10 | Value | Value |
Predicted Vibrational Frequencies
A selection of the most significant predicted vibrational frequencies and their assignments should be presented.
Table 2: Selected Predicted Vibrational Frequencies (cm⁻¹) for Methyl 3-ethylisonicotinate
| Vibrational Mode | B3LYP/6-31G(d) (Scaled) | MP2/6-31G(d) (Scaled) |
| C=O stretch | Value | Value |
| C-H stretch (aromatic) | Value | Value |
| C-H stretch (aliphatic) | Value | Value |
| Pyridine ring breathing | Value | Value |
| C-O stretch | Value | Value |
Predicted NMR Chemical Shifts
The predicted ¹H and ¹³C NMR chemical shifts should be tabulated.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Methyl 3-ethylisonicotinate
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
| C2 | - | Value |
| H2 | Value | - |
| C5 | - | Value |
| H5 | Value | - |
| C6 | - | Value |
| H6 | Value | - |
| C7 | - | Value |
| H7 | Value | - |
| C8 | - | Value |
| H8 | Value | - |
| C9 | - | Value |
| C12 | - | Value |
| H12 | Value | - |
Conclusion
This technical guide has outlined a comprehensive and robust theoretical framework for the structural and electronic characterization of methyl 3-ethylisonicotinate. By employing a combination of DFT and MP2 methods with appropriate basis sets, a detailed understanding of this molecule's properties can be achieved in the absence of extensive experimental data. The provided protocols and data presentation formats offer a blueprint for researchers to conduct and report their own theoretical studies on this and similar molecules. The insights gained from such computational investigations are invaluable for guiding synthetic efforts, understanding reaction mechanisms, and predicting the biological activity of novel chemical entities.
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- 17. youtube.com [youtube.com]
- 18. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benthamopen.com [benthamopen.com]
- 21. Theoretical Studies on the Molecular Properties, Toxicity, and Biological Efficacy of 21 New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Prospective Applications of Methyl 3-ethylisonicotinate in Medicinal Chemistry: A Scaffolding Approach for Novel Drug Discovery
An Application and Protocol Guide
Prepared by: Gemini, Senior Application Scientist
Abstract: This document outlines the prospective applications of Methyl 3-ethylisonicotinate, a functionalized pyridine derivative, in modern medicinal chemistry. While the isonicotinic acid core is a well-established pharmacophore in numerous therapeutic agents, the specific 3-ethyl substitution offers a compelling avenue for lead optimization and the development of novel chemical entities. This guide synthesizes the known biological activities of the isonicotinate scaffold with established medicinal chemistry principles, such as the strategic use of small alkyl groups to enhance pharmacokinetic and pharmacodynamic profiles. We provide a scientific rationale for its application in developing new antitubercular and anti-inflammatory agents, supported by detailed protocols for its synthesis, derivatization, and evaluation in a relevant biological assay.
The Isonicotinate Core: A Privileged Scaffold in Drug Discovery
The isonicotinic acid (pyridine-4-carboxylic acid) moiety is a cornerstone in medicinal chemistry. Its derivatives have given rise to landmark drugs, most notably Isoniazid, a first-line medication for the treatment of tuberculosis for decades.[1][2] The pyridine nitrogen provides a key hydrogen bond acceptor site and influences the molecule's overall polarity and solubility, while the carboxylic acid function (or its ester/amide derivatives) serves as a versatile handle for synthetic modification.
Recent research has expanded the therapeutic value of this scaffold far beyond antimycobacterial activity. Isonicotinic acid-derived compounds have been investigated for a range of biological activities, including potent inhibitory effects against enzymes such as cyclooxygenase-2 (COX-2), myeloperoxidase (MPO), and various kinases, highlighting its role as a "privileged scaffold".[3] Marketed drugs like Dexamethasone isonicotinate (anti-inflammatory) and Enisamium (antiviral) further underscore the scaffold's versatility.[3]
Strategic Molecular Design: The Role of 3-Ethyl and 4-Methyl Ester Groups
The specific structure of Methyl 3-ethylisonicotinate presents two key points of modification from the parent isonicotinic acid, each with a distinct and strategic purpose in drug design.
The 4-Methyl Ester: A Handle for Prodrugs and Library Synthesis
The methyl ester at the 4-position is a critical functional group. It serves multiple roles:
-
Modulation of Physicochemical Properties: The ester group masks the polar carboxylic acid, increasing lipophilicity and potentially enhancing cell membrane permeability.
-
Prodrug Potential: In vivo, the ester can be readily hydrolyzed by esterase enzymes to release the active carboxylic acid, making it an effective prodrug strategy.
-
Synthetic Versatility: The ester is an excellent synthetic handle, amenable to facile conversion into a wide array of amides, hydrazides, and other functional groups via aminolysis, allowing for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).[4]
The 3-Ethyl Group: A "Magic" Substitution for Enhanced Potency and Pharmacokinetics
The introduction of a small alkyl group, such as ethyl, adjacent to a key pharmacophoric element can have a profound and often beneficial impact on a molecule's biological profile. This concept, famously known as the "magic methyl" effect (and applicable to ethyl groups), can dramatically improve drug candidates.[5][6]
Potential benefits of the 3-ethyl substitution include:
-
Enhanced Target Binding: The ethyl group can occupy a specific hydrophobic pocket within the target protein's active site, leading to a significant increase in binding affinity and potency.
-
Improved Metabolic Stability: The ethyl group can act as a "metabolic shield," sterically hindering the enzymatic degradation (e.g., oxidation) of the adjacent pyridine ring, thereby increasing the drug's half-life.[7]
-
Conformational Restriction: The presence of the ethyl group can lock the molecule into a more biologically active conformation, reducing the entropic penalty of binding to its target.[8]
The logical framework for investigating Methyl 3-ethylisonicotinate is based on combining the proven isonicotinate scaffold with strategic functionalization to generate novel and improved therapeutic candidates.
Caption: Rationale for investigating Methyl 3-ethylisonicotinate.
Proposed Therapeutic Application: Anti-Inflammatory Agents
Given that isonicotinic acid derivatives have demonstrated significant anti-inflammatory activity, potentially through the inhibition of Reactive Oxygen Species (ROS) and the COX-2 enzyme, this is a promising area for the application of Methyl 3-ethylisonicotinate.[3] The 3-ethyl group could enhance binding to the COX-2 active site, potentially leading to a more potent and selective inhibitor compared to existing scaffolds.
Data Presentation: Hypothetical Structure-Activity Relationship (SAR)
The following table outlines a hypothetical SAR based on the derivatization of the Methyl 3-ethylisonicotinate scaffold for COX-2 inhibition. This serves as a starting point for a library synthesis campaign.
| Compound ID | R Group (Amide at 4-pos) | Predicted COX-2 IC₅₀ (nM) | Rationale for Design |
| M3E-001 | -NH-(4-sulfamoylphenyl) | 50 - 150 | Mimics the core structure of Celecoxib, a known COX-2 inhibitor. |
| M3E-002 | -NH-(4-methylphenyl) | 100 - 300 | Explores the effect of a simple hydrophobic tail. |
| M3E-003 | -NH-(4-fluorophenyl) | 75 - 200 | Introduces a halogen for potential metabolic blocking and H-bonding. |
| M3E-004 | -NH-benzyl | 200 - 500 | Evaluates the impact of increased flexibility in the side chain. |
| M3E-005 | Hydrazide (-NHNH₂) | >1000 | Serves as an intermediate for further derivatization. |
Experimental Protocols
The following protocols provide methodologies for the synthesis and derivatization of the title compound.
Protocol 4.1: Synthesis of Methyl 3-ethylisonicotinate
This protocol describes the esterification of 3-ethylisonicotinic acid. The procedure is adapted from standard methods of esterifying pyridine carboxylic acids.[9]
Causality: Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acid chlorides, which are highly reactive and readily undergo esterification upon addition of an alcohol. Using it at 0 °C minimizes potential side reactions before the controlled addition of methanol.
Materials & Reagents:
-
3-ethylisonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
Procedure:
-
Suspend 3-ethylisonicotinic acid (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of acid) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Add thionyl chloride (1.5 eq) dropwise via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. The reaction mixture should become a clear solution.
-
Carefully cool the reaction back to 0 °C.
-
Slowly add anhydrous methanol (5.0 eq) dropwise. An exothermic reaction may occur.
-
Once the addition is complete, allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is ~8.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Self-Validation: Purify the crude oil via column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain pure Methyl 3-ethylisonicotinate. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Synthetic workflow for Methyl 3-ethylisonicotinate and its derivatives.
Protocol 4.2: Derivatization via Amide Formation
This protocol details the conversion of the methyl ester to a representative amide, a key step in building a chemical library for screening.
Causality: Direct amidation of the ester with an amine is often slow. This protocol uses sodium methoxide to generate the amine anion in situ, which is a much stronger nucleophile, thereby accelerating the reaction rate and improving yield.
Materials & Reagents:
-
Methyl 3-ethylisonicotinate
-
Aniline (or other primary amine)
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe), 25% solution in MeOH
-
Round-bottom flask, condenser, heating mantle
Procedure:
-
Dissolve Methyl 3-ethylisonicotinate (1.0 eq) in anhydrous MeOH in a round-bottom flask.
-
Add the desired primary amine (e.g., aniline, 1.2 eq).
-
Add a catalytic amount of sodium methoxide solution (0.1 eq).
-
Equip the flask with a condenser and heat the mixture to reflux (approx. 65 °C) for 12-24 hours.
-
Self-Validation (Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting amide by recrystallization or column chromatography. Confirm structure and purity via NMR and MS analysis.
Bioassay Protocol
Protocol 5.1: In Vitro COX-2 Inhibitory Assay (Fluorometric)
This protocol provides a method to screen synthesized compounds for their ability to inhibit the COX-2 enzyme.
Causality: This assay measures the peroxidase activity of COX. In the presence of arachidonic acid, the heme in the COX enzyme converts a fluorogenic probe (e.g., ADHP) into a highly fluorescent product (resorufin). An inhibitor will block this process, resulting in a lower fluorescence signal. Including a known inhibitor (Celecoxib) and a no-enzyme control validates the assay's performance.
Materials & Reagents:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)
-
Hemin (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Celecoxib (positive control)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/590 nm)
Procedure:
-
Prepare a COX-2 enzyme solution by diluting the enzyme and hemin in Tris-HCl buffer.
-
In a 96-well plate, add the following to respective wells:
-
Blank (No Enzyme Control): 10 µL DMSO + 160 µL Buffer.
-
Positive Control (100% Activity): 10 µL DMSO + 150 µL Enzyme solution.
-
Inhibitor Control: 10 µL Celecoxib solution (at known IC₅₀) + 150 µL Enzyme solution.
-
Test Compound: 10 µL of test compound solution (at various concentrations) + 150 µL Enzyme solution.
-
-
Add 10 µL of ADHP solution to all wells.
-
Incubate the plate at 37 °C for 15 minutes, protected from light.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells except the Blank.
-
Immediately begin reading the fluorescence intensity every minute for 10-15 minutes.
-
Data Analysis:
-
Subtract the Blank reading from all other readings.
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot).
-
Determine the percent inhibition for each test compound concentration relative to the Positive Control (100% activity).
-
Plot percent inhibition vs. compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Conclusion and Future Directions
Methyl 3-ethylisonicotinate represents a promising and synthetically tractable starting material for the development of novel therapeutic agents. By leveraging the established biological relevance of the isonicotinate scaffold and applying modern medicinal chemistry strategies, such as strategic alkyl substitution, this compound can serve as a valuable building block for generating libraries targeting inflammatory diseases, tuberculosis, and potentially other conditions. Future work should focus on the synthesis of a focused library of derivatives followed by systematic in vitro and in vivo evaluation to validate the proposed therapeutic applications.
References
-
Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47.
-
MDPI. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI.
-
Jenkins, D. E. (1953). The role of isonicotinic acid derivatives in the treatment of tuberculosis. Southern Medical Journal, 46(11), 1052-7.
-
BenchChem. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. BenchChem Blog.
-
ResearchGate. (n.d.). Scheme. Isonicotinic acid esterification reaction with ethanol for synthesis of isonicotinic acid ethyl ester. ResearchGate.
-
PrepChem. (n.d.). Synthesis of ethyl isonicotinate hydrochloride. PrepChem.com.
-
ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. ResearchGate.
-
Khan, I., et al. (n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules.
-
Volynets, G. P., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. Future Medicinal Chemistry.
-
BenchChem. (n.d.). Methyl 3-methylisonicotinate. BenchChem.
-
Judge, V., et al. (2011). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. Letters in Drug Design & Discovery, 8(9), 792-810.
-
Guidechem. (n.d.). What are the applications of Ethyl isonicotinate?. Guidechem FAQ.
-
ChemicalBook. (n.d.). Methyl isonicotinate synthesis. ChemicalBook.
-
Wikipedia. (n.d.). Methyl isonicotinate. Wikipedia.
-
ChemicalBook. (n.d.). Methyl Nicotinate: uses and Synthesis method. ChemicalBook.
-
ResearchGate. (n.d.). Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. ResearchGate.
-
ChemicalBook. (n.d.). Ethyl isonicotinate synthesis. ChemicalBook.
-
National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. PubChem Compound Database.
-
Pinheiro, P. S. M., Franco, L. S., & Fraga, C. A. M. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1157.
-
MDPI. (n.d.). Methyl-Containing Pharmaceuticals. MDPI.
-
Bara, G., et al. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters, 28(20), 3283-3289.
-
Illuminati, D., & Fantinati, A. (Eds.). (2023). Methyl-Containing Pharmaceuticals. Pharmaceuticals, 16(12), 1688.
-
Wang, Y., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.
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- 9. researchgate.net [researchgate.net]
The Versatile Virtuoso: Methyl 3-ethylisonicotinate as a Strategic Building Block in Modern Organic Synthesis
In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient and elegant construction of complex molecular architectures. Among the myriad of available synthons, substituted pyridine derivatives have garnered significant attention due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. This application note delves into the utility of a particularly valuable, yet perhaps underutilized, building block: Methyl 3-ethylisonicotinate . We will explore its synthesis, inherent reactivity, and provide detailed protocols for its application in key synthetic transformations, offering researchers and drug development professionals a comprehensive guide to harnessing its synthetic potential.
Introduction: The Strategic Advantage of the 3-Ethylisonicotinate Scaffold
Methyl 3-ethylisonicotinate, a derivative of isonicotinic acid, presents a unique combination of structural features that render it a highly attractive starting material. The pyridine ring, an electron-deficient heterocycle, offers multiple sites for functionalization. The ester moiety at the 4-position serves as a versatile handle for a variety of transformations, including hydrolysis, amidation, and reduction. Crucially, the ethyl group at the 3-position introduces a key alkyl substituent, providing a steric and electronic handle to influence regioselectivity in further reactions and serving as a potential point for late-stage functionalization. This strategic placement of substituents opens avenues for the synthesis of a diverse array of complex molecules with potential biological activity.[1][2]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is essential for its effective use. While specific experimental data for Methyl 3-ethylisonicotinate is not extensively reported, its properties can be reliably extrapolated from closely related analogs such as ethyl isonicotinate.
| Property | Estimated Value/Characteristic | Source |
| Molecular Formula | C₉H₁₁NO₂ | - |
| Molecular Weight | 165.19 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Analog Data |
| Boiling Point | ~210-220 °C at 760 mmHg | Analog Data |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc, MeOH) | General Chemical Principles |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.6-8.7 (d, 1H), 8.5-8.6 (s, 1H), 7.5-7.6 (d, 1H), 3.9 (s, 3H), 2.7 (q, 2H), 1.3 (t, 3H) | Predicted Spectrum |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 165, 151, 148, 140, 135, 123, 52, 25, 14 | Predicted Spectrum |
| IR (neat) | ν (cm⁻¹): ~2970 (C-H), ~1725 (C=O, ester), ~1590, 1480 (C=C, C=N) | Analog Data |
Note: Predicted spectroscopic data is based on the analysis of structurally similar compounds and should be confirmed by experimental analysis.
Synthesis of Methyl 3-ethylisonicotinate: A Practical Laboratory Protocol
The synthesis of Methyl 3-ethylisonicotinate can be approached through a straightforward two-step sequence starting from the commercially available 3-ethylpyridine.
Workflow for the Synthesis of Methyl 3-ethylisonicotinate
Caption: Synthetic route to Methyl 3-ethylisonicotinate.
Step-by-Step Protocol:
Part A: Oxidation of 3-Ethylpyridine to 3-Ethylisonicotinic Acid
This protocol is adapted from established procedures for the oxidation of alkylpyridines.[3]
Materials:
-
3-Ethylpyridine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Ethanol
-
Water (distilled or deionized)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filter paper, pH paper.
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethylpyridine (0.1 mol) in 100 mL of water.
-
Slowly add a solution of potassium permanganate (0.3 mol) in 300 mL of water to the stirred solution of 3-ethylpyridine. The addition should be done portion-wise to control the exothermic reaction.
-
After the addition is complete, gently heat the reaction mixture to reflux for 4-6 hours. The disappearance of the purple color of permanganate indicates the completion of the oxidation.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate using a Buchner funnel. Wash the precipitate with hot water (2 x 50 mL).
-
Combine the filtrate and washings and concentrate the volume to approximately 150 mL by rotary evaporation.
-
Cool the concentrated solution in an ice bath and carefully acidify to pH 3-4 with concentrated hydrochloric acid. A white precipitate of 3-ethylisonicotinic acid will form.
-
Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum to yield the crude product.
-
Recrystallize the crude 3-ethylisonicotinic acid from a mixture of ethanol and water to obtain the pure product.
Expected Yield: 60-70%
Part B: Fischer Esterification of 3-Ethylisonicotinic Acid
This is a standard protocol for the esterification of carboxylic acids.
Materials:
-
3-Ethylisonicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Sodium sulfate (anhydrous)
-
Dichloromethane (DCM)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Suspend 3-ethylisonicotinic acid (0.05 mol) in 100 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux for 8-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in 100 mL of dichloromethane and transfer to a separatory funnel.
-
Carefully neutralize the acidic solution by washing with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Wash the organic layer with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-ethylisonicotinate.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the pure ester.
Expected Yield: 80-90%
Applications in Organic Synthesis: Unlocking New Pathways
Methyl 3-ethylisonicotinate is a versatile building block that can participate in a wide range of organic reactions, enabling the synthesis of diverse molecular scaffolds.
Hydrolysis to the Carboxylic Acid
The ester can be readily hydrolyzed back to 3-ethylisonicotinic acid under either acidic or basic conditions. This is a fundamental transformation that allows for the subsequent use of the carboxylic acid functionality in amide bond formations or other reactions.
Protocol: Basic Hydrolysis (Saponification)
Materials:
-
Methyl 3-ethylisonicotinate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1M)
-
Round-bottom flask, magnetic stirrer, heating mantle.
Procedure:
-
Dissolve Methyl 3-ethylisonicotinate (10 mmol) in a mixture of methanol (20 mL) and water (10 mL) in a round-bottom flask.
-
Add sodium hydroxide (12 mmol) and stir the mixture at room temperature or gently heat to 50 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.
-
The precipitated 3-ethylisonicotinic acid can be collected by filtration or extracted with an organic solvent like ethyl acetate.
Amide Bond Formation
The ester can be directly converted to a wide range of amides by aminolysis. This is a crucial reaction for the synthesis of many biologically active molecules.
Protocol: Direct Aminolysis
Materials:
-
Methyl 3-ethylisonicotinate
-
Primary or secondary amine
-
Methanol or a polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask, magnetic stirrer, heating mantle.
Procedure:
-
Dissolve Methyl 3-ethylisonicotinate (5 mmol) in methanol (15 mL) in a round-bottom flask.
-
Add the desired amine (5.5 mmol). For less reactive amines, the reaction may require heating to reflux.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography.
Cross-Coupling Reactions at the Pyridine Ring
The pyridine ring of Methyl 3-ethylisonicotinate can be functionalized through various C-H activation and cross-coupling strategies. The electron-withdrawing nature of the ester group and the presence of the ethyl group can influence the regioselectivity of these reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing new carbon-carbon bonds.[4]
Conceptual Workflow for a Suzuki Cross-Coupling
Caption: General scheme for a Suzuki cross-coupling reaction.
Protocol: Halogenation of the Pyridine Ring (A Prerequisite for Cross-Coupling)
To perform cross-coupling reactions, the pyridine ring typically needs to be activated by a halogen. Bromination is a common strategy.
Materials:
-
Methyl 3-ethylisonicotinate
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (fuming) or Triflic acid
-
Round-bottom flask, magnetic stirrer, ice bath.
Procedure:
-
In a round-bottom flask, dissolve Methyl 3-ethylisonicotinate (10 mmol) in fuming sulfuric acid (20 mL) at 0 °C.
-
Slowly add N-Bromosuccinimide (11 mmol) in portions, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude brominated product, which can be purified by column chromatography. The regioselectivity of this reaction will need to be determined experimentally.
Once the halogenated derivative is obtained, it can be used in standard palladium-catalyzed cross-coupling reactions.
Conclusion: A Building Block of Strategic Importance
Methyl 3-ethylisonicotinate emerges as a highly valuable and versatile building block for organic synthesis. Its straightforward preparation and the presence of multiple, orthogonally reactive functional groups provide a powerful platform for the construction of a wide range of complex molecules. The protocols detailed in this application note offer a starting point for researchers to explore the rich chemistry of this synthon. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of well-designed building blocks like Methyl 3-ethylisonicotinate will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.
References
- Abass, K. S. (2019). Synthesis and Biological Activity study of some New Isonicotinic Acid Hydrazide (isoniazid) Derivatives. Thi-Qar University Journal for Agricultural Researches, 8(3).
- Bologa, C. I., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorganic & Medicinal Chemistry, 23(5), 967-975.
- FooDB. (2010). Showing Compound 3-Ethylpyridine (FDB000930).
- Good Scents Company, The. 3-ethyl pyridine.
- Fu, G. C. (2008).
- Simson Pharma Limited. 3-ethyl-4-cyanopyridine.
- MDPI. (2022).
- MDPI. (2022).
- Sigma-Aldrich.
- Google Patents. (1956). Process for preparing isonicotinic acid.
- ResearchGate. (2011). Photocatalytic reaction of 4-cyanopyridine with tertiary amines.
- ResearchGate.
- Oriental Journal of Chemistry. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)
- ResearchGate. (2014).
- NIH. (2021).
- NIH. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
- Advancetech Uk.
- Chemistry LibreTexts. (2023).
- ResearchGate.
- MDPI. (2022). A DFT Study on Sc-Catalyzed Diastereoselective Cyclization of 2-Picoline with 1,5-Hexadiene: Mechanism and Origins of Regio- and Stereoselectivity.
- Sigma-Aldrich. 3-Ethylpyridine 98.
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- 2. Synthesis and Biological Activity study of some New Isonicotinic Acid Hydrazide (isoniazid) Derivatives [agris.fao.org]
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- 4. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Methyl 3-ethylisonicotinate as a Versatile Building Block in Advanced Materials Science
Abstract
This technical guide delineates the application of Methyl 3-ethylisonicotinate as a pivotal precursor in the burgeoning field of materials science. While direct literature on this specific substituted pyridine derivative is emerging, its structural analogy to well-studied isonicotinates provides a strong foundation for its utility. This document synthesizes established principles with forward-looking insights to guide researchers in leveraging Methyl 3-ethylisonicotinate for the synthesis of next-generation materials, with a primary focus on Metal-Organic Frameworks (MOFs) and coordination polymers. Protocols are presented to serve as a validated starting point for laboratory implementation.
Introduction: The Scientific Rationale for Methyl 3-ethylisonicotinate in Material Synthesis
Methyl 3-ethylisonicotinate is a derivative of pyridine-4-carboxylic acid, a class of compounds that has garnered significant attention as organic linkers in coordination chemistry. The core value of this molecule lies in its unique combination of functional groups:
-
The Pyridine Nitrogen: Acts as a Lewis base, providing a primary coordination site for metal ions. Its position within the aromatic ring influences the directionality of the resulting coordination bonds.
-
The Carboxylate Ester Group: While the ester itself is not typically a primary coordination site, it can be readily hydrolyzed in situ or prior to synthesis to yield the corresponding carboxylate group. This carboxylate is a versatile coordinating moiety, capable of forming monodentate, bidentate, or bridging interactions with metal centers.
-
The 3-Ethyl Substituent: This alkyl group introduces steric hindrance and electronic modifications to the pyridine ring. This is not a trivial feature; the strategic placement of such groups can be used to fine-tune the resulting material's properties, such as pore size, framework topology, and guest-host interactions.
The collective properties of Methyl 3-ethylisonicotinate make it a promising candidate for constructing bespoke materials with tailored functionalities. Its application is particularly relevant in the design of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands.[1]
Core Application: Design and Synthesis of Luminescent Metal-Organic Frameworks
The parent compound, methyl isonicotinate, is known for its use in synthesizing luminophores for luminescent MOFs.[2] By extension, Methyl 3-ethylisonicotinate is an excellent candidate for developing new luminescent materials. The pyridine ring itself can exhibit fluorescence, and its incorporation into a rigid MOF structure can enhance this property by minimizing non-radiative decay pathways.
Mechanistic Insight: The Role of the Ligand
In a typical MOF synthesis, the organic linker (in this case, derived from Methyl 3-ethylisonicotinate) and a metal salt are dissolved in a suitable solvent and subjected to conditions (often solvothermal) that promote self-assembly into a crystalline framework. The ethyl group at the 3-position can influence the framework's structure by sterically guiding the coordination geometry around the metal center, potentially leading to novel topologies not achievable with simpler isonicotinates.
Experimental Workflow: Logical Progression
The synthesis of a MOF using Methyl 3-ethylisonicotinate follows a logical progression from ligand preparation to framework assembly and characterization.
Caption: Workflow for MOF synthesis using Methyl 3-ethylisonicotinate.
Protocol: Synthesis of a Hypothetical Zn-based MOF (Zn-EtIN)
This protocol describes the synthesis of a zinc-based MOF using 3-ethylisonicotinic acid, derived from Methyl 3-ethylisonicotinate. The choice of zinc is illustrative, as it often forms robust and luminescent frameworks.
Materials and Equipment
| Reagent/Equipment | Specification | Supplier Example |
| Methyl 3-ethylisonicotinate | >98% purity | Sigma-Aldrich, Alfa Aesar |
| Zinc Nitrate Hexahydrate | >99% purity | VWR, Thermo Fisher |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Acros Organics |
| Ethanol | 200 Proof, Anhydrous | Decon Labs |
| Hydrochloric Acid | 1 M solution | Standard lab supply |
| Sodium Hydroxide | 1 M solution | Standard lab supply |
| 20 mL Scintillation Vials | Borosilicate glass | Wheaton |
| Programmable Laboratory Oven | Capable of 120 °C | Carbolite Gero |
| Centrifuge | For sample washing | Eppendorf |
| Powder X-ray Diffractometer | Cu Kα radiation | Bruker, Rigaku |
Step-by-Step Procedure
Part A: Ligand Hydrolysis (Optional Pre-synthesis)
-
Dissolution: Dissolve 1.0 mmol of Methyl 3-ethylisonicotinate in 10 mL of a 1:1 ethanol/water mixture.
-
Hydrolysis: Add 1.2 mmol of NaOH (1.2 mL of a 1 M solution).
-
Reaction: Stir the mixture at 60°C for 4 hours.
-
Neutralization: Cool to room temperature and neutralize with 1 M HCl until a pH of ~6-7 is reached. The sodium salt of 3-ethylisonicotinic acid will be in solution. For some syntheses, this solution can be used directly. For isolation, acidification to pH ~4 will precipitate the free acid.
Part B: MOF Synthesis (Solvothermal)
-
Reagent Mixture: In a 20 mL scintillation vial, combine:
-
0.5 mmol of 3-ethylisonicotinic acid (or the equivalent amount from the hydrolysis step).
-
0.5 mmol of Zn(NO₃)₂·6H₂O.
-
10 mL of a 1:1 (v/v) mixture of DMF and ethanol.
-
-
Sonication: Briefly sonicate the mixture to ensure homogeneity.
-
Sealing: Cap the vial tightly.
-
Heating: Place the vial in a programmable oven and heat to 100°C for 24 hours.
-
Cooling: Allow the oven to cool slowly to room temperature.
-
Isolation: Crystalline product should be visible. Isolate the crystals by decanting the mother liquor.
Part C: Post-Synthethic Work-up
-
Washing: Wash the crystals by soaking them in fresh DMF (3 x 10 mL), replacing the solvent every 8 hours. This removes unreacted starting materials.
-
Solvent Exchange: To prepare the material for porosity measurements, exchange the DMF with a more volatile solvent like ethanol or acetone (3 x 10 mL over 24 hours).
-
Activation: Dry the sample under vacuum at a slightly elevated temperature (e.g., 80°C) to remove the guest solvent molecules from the pores.
Other Potential Applications in Materials Science
Beyond MOFs, the functional groups of Methyl 3-ethylisonicotinate suggest its utility in other areas:
-
Coordination Polymers: Simpler, non-porous coordination polymers can be synthesized, potentially with interesting magnetic or optical properties.[3] The principles of synthesis are similar to those for MOFs but can often be achieved at room temperature.
-
Surface Modification: The pyridine nitrogen can be used to anchor the molecule to certain surfaces. After hydrolysis to the carboxylic acid, this group can be used for further functionalization, for example, in the preparation of functional coatings. The sol-gel method is a versatile approach for creating such coatings.[4]
-
Polymer Science: The molecule can be chemically modified to act as a monomer or a functional additive in polymer synthesis. For instance, the ethyl group could be functionalized, or the ester group could be used in transesterification reactions to incorporate the pyridine moiety into a polyester chain.
Self-Validation and Characterization
The success of the synthesis and the integrity of the resulting material must be validated through a suite of characterization techniques.
| Technique | Purpose | Expected Outcome for a Crystalline MOF |
| Powder X-ray Diffraction (PXRD) | To confirm crystallinity and phase purity. | A distinct pattern of sharp peaks, matching a simulated pattern if the crystal structure is solved. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and solvent content. | A stepwise weight loss profile, indicating solvent removal followed by framework decomposition at a higher temperature. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the ligand. | A shift in the carboxylate stretching frequencies compared to the free ligand. |
| Luminescence Spectroscopy | To evaluate photophysical properties. | Excitation and emission spectra characteristic of the ligand and potentially modulated by the metal center. |
| Gas Sorption Analysis (N₂ at 77K) | To determine porosity and surface area. | A Type I or Type IV isotherm, from which the BET surface area can be calculated. |
Conclusion and Future Outlook
Methyl 3-ethylisonicotinate represents a scientifically intriguing building block for the rational design of functional materials. Its strategic substitution pattern offers a means to exert fine control over the structure and, consequently, the properties of MOFs and coordination polymers. The protocols and insights provided herein are intended to serve as a robust foundation for researchers to explore the potential of this versatile molecule. Future work should focus on systematically studying the effect of the 3-ethyl group on framework topology and exploring its use with different metal centers to unlock novel materials for applications in gas storage, catalysis, and sensing.
References
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MDPI. (n.d.). Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. Retrieved from [Link]
-
MDPI. (n.d.). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. Retrieved from [Link]
-
Wikipedia. (2024). Metal–organic framework. Retrieved from [Link]
-
MDPI. (2024). Sol–Gel Technology Applied to Materials Science: Synthesis, Characterization and Applications. Retrieved from [Link]
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Application Notes and Protocols for the Use of Methyl 3-ethylisonicotinate in the Development of Metal-Organic Frameworks (MOFs)
Foreword: The Architectonics of Porous Materials
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over the design of porous structures.[1][2][3] These crystalline materials, constructed from metal ions or clusters linked by organic molecules, exhibit exceptionally high surface areas and tunable pore sizes, making them prime candidates for a myriad of applications, including gas storage, catalysis, and notably, drug delivery.[1][4][5] The choice of the organic linker is paramount, as it dictates the topology, porosity, and functionality of the resulting framework. This guide focuses on the strategic use of isonicotinate-based ligands, with a specific emphasis on Methyl 3-ethylisonicotinate, in the rational design of functional MOFs for the pharmaceutical and drug development sectors. While extensive literature exists for isonicotinate, the principles outlined herein provide a robust foundation for the exploration of its derivatives.
The Ligand as a Blueprint: Understanding Methyl 3-ethylisonicotinate
The isonicotinate moiety, a derivative of pyridine, is a versatile building block in MOF chemistry. Its nitrogen atom and carboxylate group offer multiple coordination sites for metal ions. Methyl 3-ethylisonicotinate, as a functionalized derivative, introduces several key features:
-
Steric Influence: The ethyl group at the 3-position introduces steric hindrance, which can influence the coordination geometry around the metal center and, consequently, the final framework topology. This can be strategically employed to create larger pores or specific framework architectures.
-
Modified Polarity: The methyl ester group alters the overall polarity of the ligand compared to isonicotinic acid. This can affect the solubility of the ligand in different solvents and the surface properties of the resulting MOF, potentially enhancing its affinity for specific guest molecules.
-
Post-Synthetic Modification Potential: The ester functionality can serve as a handle for post-synthetic modification, allowing for the grafting of other functional groups onto the MOF structure after its initial synthesis.
By understanding these intrinsic properties, researchers can rationally design MOFs with tailored characteristics for specific applications, such as controlled drug release or targeted delivery.
Synthesis of a Representative Isonicotinate-Based MOF: A Foundational Protocol
While direct, published protocols for Methyl 3-ethylisonicotinate are not widely available, the synthesis of isonicotinate-based MOFs is well-established. The following protocol for the synthesis of a copper-isonicotinate MOF, [Cu(INA)₂], serves as a robust starting point that can be adapted for substituted isonicotinates.[6][7]
Causality in Experimental Design
The solvothermal synthesis method is chosen for its ability to promote the growth of high-quality crystals by applying heat and pressure. The choice of solvent is critical; N,N-Dimethylformamide (DMF) is a common choice as it is a good solvent for both the metal salt and the organic linker and can also act as a templating agent to direct the growth of the framework.
Visualizing the Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of an isonicotinate-based MOF.
Step-by-Step Experimental Protocol: Synthesis of [Cu(INA)₂]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Isonicotinic acid (INA)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Glass vials (20 mL) with Teflon-lined caps
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Reagent Preparation:
-
In a 20 mL glass vial, dissolve 0.5 mmol of Cu(NO₃)₂·3H₂O in 10 mL of DMF.
-
In a separate vial, dissolve 1.0 mmol of isonicotinic acid in 10 mL of DMF.
-
-
Reaction Mixture:
-
Slowly add the copper(II) nitrate solution to the isonicotinic acid solution while stirring.
-
Cap the vial tightly.
-
-
Solvothermal Reaction:
-
Place the sealed vial in a preheated oven at 120°C for 72 hours.[8]
-
Rationale: The elevated temperature provides the necessary activation energy for the coordination reaction and crystal growth. The extended reaction time allows for the formation of a well-ordered crystalline product.
-
-
Product Isolation:
-
After 72 hours, turn off the oven and allow the vial to cool slowly to room temperature.
-
Blue crystals should be visible at the bottom of the vial.
-
-
Purification:
-
Decant the supernatant liquid.
-
Add 10 mL of fresh DMF to the vial, cap it, and gently agitate to wash the crystals.
-
Separate the crystals from the DMF by centrifugation and decantation. Repeat this washing step twice.[8]
-
Rationale: Washing with DMF removes any unreacted starting materials and soluble impurities.
-
Perform a final wash with 10 mL of acetone to remove the DMF.[8]
-
Rationale: Acetone is more volatile than DMF and is easily removed in the final drying step.
-
-
Drying:
-
After the final wash, collect the crystals by filtration or centrifugation.
-
Dry the product in a vacuum oven at 60°C overnight to remove any residual solvent.
-
Physicochemical Characterization: Validating the Framework
A suite of analytical techniques is essential to confirm the successful synthesis and determine the properties of the MOF.
| Technique | Purpose | Representative Result for [Cu(INA)₂] |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material by comparing the experimental pattern to a simulated pattern from single-crystal X-ray diffraction data.[6] | Characteristic peaks at specific 2θ angles, matching the simulated pattern for the [Cu(INA)₂] structure. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present in the MOF and confirm the coordination of the isonicotinate ligand to the copper centers. | Disappearance of the broad O-H stretch from the carboxylic acid and a shift in the C=O stretching frequency, indicating coordination. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes. | A stable framework up to a certain temperature, followed by a sharp weight loss corresponding to the decomposition of the organic linker. |
| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the synthesized MOF particles. | Uniform, well-defined crystals, often with a specific geometric shape (e.g., rod-like or block-like). |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity, specific surface area (BET), and pore size distribution of the MOF. | A type I isotherm, characteristic of microporous materials, with a high uptake at low relative pressures. |
Adapting the Protocol for Methyl 3-ethylisonicotinate
When substituting isonicotinic acid with Methyl 3-ethylisonicotinate, several adjustments to the protocol should be considered:
-
Stoichiometry: The metal-to-ligand ratio may need to be optimized. A systematic screening of different ratios is recommended to identify the optimal conditions for crystal formation.
-
Solvent System: The solubility of Methyl 3-ethylisonicotinate may differ from that of isonicotinic acid. A co-solvent system or an alternative solvent might be necessary to ensure complete dissolution of the reactants.
-
Reaction Temperature and Time: The kinetics of framework formation may be altered due to the steric hindrance of the ethyl group. Adjusting the reaction temperature and time may be required to obtain a crystalline product.
-
Modulator-Assisted Synthesis: The addition of a modulator, such as a monocarboxylic acid (e.g., acetic acid), can help to control the nucleation and growth of the MOF crystals, potentially leading to a more ordered structure.
Applications in Drug Development: A New Frontier for Delivery
Isonicotinate-based MOFs have shown significant promise as nanocarriers for drug delivery.[5][7][9] Their high porosity allows for the encapsulation of therapeutic agents, while their tunable surface chemistry enables the control of drug release kinetics.
Drug Loading and Release
Drugs can be loaded into MOFs either during the synthesis (in-situ encapsulation) or after the framework has been formed (post-synthetic loading).[5] The release of the drug can be triggered by various stimuli, such as a change in pH, temperature, or the presence of specific biomolecules. The introduction of the ethyl and methyl ester groups in MOFs synthesized from Methyl 3-ethylisonicotinate could lead to:
-
Enhanced Hydrophobic Interactions: The alkyl and ester groups can increase the affinity of the MOF for hydrophobic drug molecules, potentially leading to higher loading capacities.
-
Controlled Release Profiles: The modified surface chemistry can alter the interaction between the drug and the framework, allowing for a more sustained and controlled release of the therapeutic agent.
Biocompatibility and Biodegradability
For any material to be used in a pharmaceutical application, it must be biocompatible and, ideally, biodegradable. MOFs based on biologically relevant metal ions (e.g., Zn²⁺, Fe³⁺) and organic linkers are being actively investigated for their low toxicity.[5] The degradation products of a Methyl 3-ethylisonicotinate-based MOF would be the corresponding metal ion and the organic linker, which would need to be assessed for their in vivo toxicity.
Logical Relationships in MOF Design
Caption: Interplay of design inputs, MOF properties, and applications.
Conclusion and Future Outlook
The use of functionalized organic linkers like Methyl 3-ethylisonicotinate opens up a vast design space for the creation of novel MOFs with tailored properties. While this guide provides a foundational protocol based on the well-studied isonicotinate system, the true potential lies in the systematic exploration of how subtle changes in the ligand structure can lead to significant enhancements in the performance of the resulting materials. For researchers in drug development, these materials offer a promising platform for the creation of next-generation drug delivery systems with improved efficacy and reduced side effects. The principles and protocols outlined herein are intended to serve as a starting point for innovation in this exciting and rapidly evolving field.
References
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1 AWS.
- Plummer, S. (2021, November 5).
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(2021, February 26). MDPI.
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Tella, A. C., Williams, F. E., Adeyemi, O. G., Alimi, L. O., & Olatunji, S. J. (2017). The Nigerian Journal of Pharmacy, 51(1).
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(2021, November 11). YouTube.
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Photosensitizers for Dye-Sensitized Solar Cells Utilizing Methyl 3-Ethylisonicotinate
For correspondence:
Abstract
This document provides a comprehensive guide for researchers, chemists, and material scientists on the application of methyl 3-ethylisonicotinate in the synthesis of advanced photosensitizers for dye-sensitized solar cells (DSSCs). While ruthenium-based polypyridyl complexes have been extensively studied, the strategic modification of ancillary ligands offers a pathway to fine-tune the photophysical and electrochemical properties of the sensitizer, ultimately enhancing DSSC performance. Herein, we present a detailed protocol for the synthesis of a novel ruthenium-based photosensitizer, designated as ER-26 , which incorporates a bipyridyl ligand derived from methyl 3-ethylisonicotinate. This guide will cover the synthetic rationale, step-by-step experimental procedures, device fabrication, and characterization techniques, providing a self-validating framework for the development of next-generation DSSCs.
Introduction: The Critical Role of Photosensitizers in DSSCs
Dye-sensitized solar cells (DSSCs) have emerged as a promising third-generation photovoltaic technology due to their low production cost, flexibility, and respectable power conversion efficiencies, particularly under diffuse light conditions.[1] The operational principle of a DSSC hinges on the absorption of photons by a photosensitizer (dye) molecule anchored to the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Upon photoexcitation, an electron is injected from the dye's excited state into the conduction band of the semiconductor.[2] This initiates the flow of current. The oxidized dye is subsequently regenerated by a redox mediator, completing the circuit.
The photosensitizer is the heart of the DSSC, and its molecular architecture dictates the cell's light-harvesting efficiency, electron injection kinetics, and overall stability. Ruthenium(II) polypyridyl complexes have been benchmark sensitizers, offering a balance of broad visible light absorption, high quantum yields for electron injection, and long-term stability.[3] These complexes typically consist of an anchoring ligand, which binds to the TiO₂ surface, and ancillary ligands that can be modified to tune the dye's properties.
Methyl 3-Ethylisonicotinate as a Precursor for Ancillary Ligands
The ancillary ligands in a ruthenium sensitizer play a crucial role in modulating its electronic properties and steric hindrance. The introduction of specific functional groups can influence the dye's molar extinction coefficient, redox potentials, and can prevent dye aggregation on the semiconductor surface. Methyl 3-ethylisonicotinate is a versatile precursor for the synthesis of tailored bipyridine ligands. The ethyl group at the 3-position can provide steric hindrance, which may suppress intermolecular interactions and charge recombination processes at the TiO₂/dye/electrolyte interface. The ester functionality can be further modified or hydrolyzed to carboxylic acid groups for alternative anchoring strategies or to influence solubility.
This guide details the synthesis of the ancillary ligand, 4,4'-bis(3-ethyl-methoxycarbonyl)-2,2'-bipyridine, from methyl 3-ethylisonicotinate and its subsequent use in the preparation of the ER-26 photosensitizer.
Synthetic Workflow and Protocols
The overall synthetic strategy involves a two-step process: first, the synthesis of the ancillary bipyridine ligand via a nickel-catalyzed reductive coupling of a 2-halopyridine derivative of methyl 3-ethylisonicotinate, followed by the complexation with a ruthenium precursor and an anchoring ligand.[4]
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the ER-26 photosensitizer.
Protocol 1: Synthesis of 4,4'-bis(3-ethyl-methoxycarbonyl)-2,2'-bipyridine
Rationale: This protocol describes the synthesis of the ancillary ligand. The initial step involves the chlorination of methyl 3-ethylisonicotinate to introduce a leaving group for the subsequent coupling reaction. The key step is the nickel-catalyzed reductive homocoupling of the resulting 2-chloropyridine derivative. Nickel(0) complexes are effective catalysts for the formation of biaryls from aryl halides.[1]
Materials:
-
Methyl 3-ethylisonicotinate
-
Phosphorus pentachloride (PCl₅)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Triphenylphosphine (PPh₃)
-
Zinc dust
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Chlorination of Methyl 3-ethylisonicotinate:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methyl 3-ethylisonicotinate (1 eq.) in anhydrous chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus pentachloride (1.1 eq.).
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture and carefully quench by pouring it over crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain crude 2-chloro-3-ethyl-4-methoxycarbonylpyridine.
-
-
Nickel-Catalyzed Reductive Coupling:
-
In a separate flame-dried flask, add NiCl₂·6H₂O (10 mol%), PPh₃ (20 mol%), and zinc dust (2.5 eq.) to anhydrous DMF.
-
Heat the mixture to 80 °C for 30 minutes to activate the catalyst.
-
Add a solution of 2-chloro-3-ethyl-4-methoxycarbonylpyridine (1 eq.) in anhydrous DMF to the catalyst mixture.
-
Stir the reaction at 80 °C for 12 hours.
-
Cool the reaction to room temperature and filter to remove excess zinc.
-
Pour the filtrate into water and extract with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 4,4'-bis(3-ethyl-methoxycarbonyl)-2,2'-bipyridine as a white solid.
-
Protocol 2: Synthesis of the ER-26 Photosensitizer
Rationale: This protocol details the coordination of the ancillary ligand and an anchoring ligand to a ruthenium center. The anchoring ligand, 4,4'-dicarboxy-2,2'-bipyridine (dcbpy), ensures strong attachment to the TiO₂ surface. The reaction proceeds via a step-wise ligand exchange.
Materials:
-
4,4'-bis(3-ethyl-methoxycarbonyl)-2,2'-bipyridine (from Protocol 1)
-
cis-Dichloro(p-cymene)ruthenium(II) dimer
-
4,4'-Dicarboxy-2,2'-bipyridine (dcbpy)
-
Ammonium thiocyanate (NH₄SCN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethanol
-
Diethyl ether
Procedure:
-
Synthesis of the Ruthenium Precursor:
-
In a round-bottom flask, suspend cis-dichloro(p-cymene)ruthenium(II) dimer (1 eq.) and 4,4'-dicarboxy-2,2'-bipyridine (2 eq.) in anhydrous DMF.
-
Heat the mixture to 140 °C under an inert atmosphere for 4 hours.
-
Cool the reaction to room temperature. The product, [Ru(dcbpy)Cl₂]n, will precipitate.
-
Collect the solid by filtration, wash with ethanol and diethyl ether, and dry under vacuum.
-
-
Final Complexation:
-
In a round-bottom flask, suspend [Ru(dcbpy)Cl₂]n (1 eq.) and 4,4'-bis(3-ethyl-methoxycarbonyl)-2,2'-bipyridine (1.1 eq.) in anhydrous DMF.
-
Heat the mixture to 140 °C under an inert atmosphere for 4 hours.
-
Add a large excess of ammonium thiocyanate (20 eq.) to the reaction mixture.
-
Continue heating at 140 °C for another 4 hours.
-
Cool the reaction to room temperature and pour the solution into a large volume of water.
-
The crude product will precipitate. Collect the solid by filtration.
-
Purify the crude product by column chromatography on Sephadex LH-20 with methanol as the eluent to obtain the pure ER-26 photosensitizer.
-
Fabrication and Assembly of the Dye-Sensitized Solar Cell
A standard DSSC is fabricated in a sandwich-like architecture.
Diagram of DSSC Assembly
Sources
- 1. Substituted 2,2 ‘-Bipyridines by Nickel Catalysis: 4,4 ‘-Di-tert-butyl-2,2 ‘-bipyridine – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthetic Methodologies for the Methyl 3-ethylisonicotinate Scaffold
Abstract: This guide provides detailed experimental protocols for key chemical transformations involving Methyl 3-ethylisonicotinate, a substituted pyridine-4-carboxylate. Recognizing the importance of this structural motif in medicinal chemistry and materials science, we present robust, validated methods for its saponification to the corresponding carboxylic acid, subsequent amide coupling, and an illustrative protocol for palladium-catalyzed cross-coupling reactions. The causality behind procedural steps, reagent selection, and safety considerations are thoroughly discussed to empower researchers in drug development and chemical synthesis.
Introduction and Scientific Context
Methyl 3-ethylisonicotinate belongs to the class of pyridinecarboxylic acid esters, a foundational scaffold in the synthesis of numerous pharmaceuticals and functional materials. The pyridine ring serves as a bioisostere for phenyl groups, offering improved solubility and metabolic stability, while the ester and alkyl substituents provide vectors for synthetic elaboration. Its derivatives are explored for applications ranging from dye-sensitized solar cells to novel therapeutics.[1]
This document serves as a technical guide for researchers, outlining reliable protocols for the manipulation of the methyl ester functional group and the pyridine core. The methodologies are designed to be broadly applicable, providing a framework for the synthesis of compound libraries for screening and lead optimization.
Physicochemical Properties & Essential Safety Precautions
While specific data for Methyl 3-ethylisonicotinate is not widely published, its properties can be reliably extrapolated from the well-characterized parent compound, Methyl isonicotinate.
Table 1: Physicochemical Properties of Methyl Isonicotinate (Analogue)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇NO₂ | [2] |
| Molar Mass | 137.14 g/mol | [2][3] |
| Appearance | Colorless to pale yellow/orange liquid | [1][4] |
| Boiling Point | 207-209 °C | [1][4] |
| Melting Point | 8-16 °C | [2][4] |
| Density | ~1.16 g/mL at 25 °C | [1] |
| Flash Point | 82-180 °F (Combustible) | [4][5][6] |
| Solubility | Slightly soluble in water; Soluble in Chloroform, Ethyl Acetate |[1] |
Mandatory Safety Protocols
Methyl isonicotinate and its derivatives are classified as irritants.[1][2] Adherence to strict safety protocols is non-negotiable.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields (or a face shield), and a lab coat.[4][5][6] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[5]
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Keep away from heat, open flames, and sources of ignition.[5][6] Use explosion-proof equipment where necessary.[4] Wash hands thoroughly after handling.[4]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4][5]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]
-
General Experimental Workflow
A systematic workflow is critical for reproducible and safe experimentation. The following diagram outlines the logical progression from reagent handling to product validation.
Caption: General workflow for chemical synthesis.
Protocol 1: Saponification of Methyl 3-ethylisonicotinate
Principle: Saponification is the base-catalyzed hydrolysis of an ester. This protocol uses sodium hydroxide in a mixed solvent system to convert the methyl ester into its corresponding sodium carboxylate salt. The reaction is essentially irreversible, unlike acid-catalyzed hydrolysis, which exists in equilibrium.[7] This drives the reaction to completion, resulting in high yields. The free carboxylic acid is then liberated by acidification.
Caption: Saponification of the methyl ester.
Materials & Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
|---|---|---|---|---|
| Methyl 3-ethylisonicotinate | 165.19 | 1.65 g | 10.0 mmol | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.20 g | 30.0 mmol | 3.0 |
| Methanol (MeOH) | - | 40 mL | - | - |
| Deionized Water (H₂O) | - | 10 mL | - | - |
| Hydrochloric Acid (HCl) | - | As needed | - | - |
| Ethyl Acetate (EtOAc) | - | 100 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | - |
Step-by-Step Protocol:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-ethylisonicotinate (1.65 g, 10.0 mmol).
-
Reagent Addition: Add methanol (40 mL) and a solution of sodium hydroxide (1.20 g, 30.0 mmol) in deionized water (10 mL). The use of a 3-fold excess of NaOH ensures the complete consumption of the ester.[8]
-
Reaction: Heat the mixture to reflux (approx. 70-75 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot (ester) indicates reaction completion, typically within 2-4 hours.
-
Cooling & Concentration: Once complete, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Re-dissolve the remaining aqueous residue in ~20 mL of water and cool the flask in an ice bath. Slowly add 3M hydrochloric acid dropwise with stirring until the pH of the solution is ~4-5. A precipitate of 3-ethylisonicotinic acid should form.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.
Protocol 2: Amide Coupling of 3-ethylisonicotinic acid
Principle: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures. Therefore, the carboxylic acid must first be "activated". This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a modern coupling reagent, which reacts with the carboxylic acid to form a highly reactive OAt-active ester. This intermediate readily undergoes nucleophilic attack by an amine to form the desired amide with high efficiency and minimal side reactions.[9][10]
Caption: Two-step amide coupling workflow.
Materials & Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
|---|---|---|---|---|
| 3-ethylisonicotinic acid | 151.16 | 756 mg | 5.0 mmol | 1.0 |
| Benzylamine (example) | 107.15 | 563 mg | 5.25 mmol | 1.05 |
| HATU | 380.23 | 2.09 g | 5.5 mmol | 1.1 |
| DIPEA (Hünig's base) | 129.24 | 1.74 mL | 10.0 mmol | 2.0 |
| Dimethylformamide (DMF), anhydrous | - | 25 mL | - | - |
| Saturated NH₄Cl (aq) | - | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | - | 150 mL | - | - |
Step-by-Step Protocol:
-
Setup: In a dry 100 mL round-bottom flask under an argon or nitrogen atmosphere, dissolve 3-ethylisonicotinic acid (756 mg, 5.0 mmol) in anhydrous DMF (25 mL).
-
Activation: Add HATU (2.09 g, 5.5 mmol, 1.1 equiv.) to the solution, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (1.74 mL, 10.0 mmol, 2.0 equiv.). Stir the mixture at room temperature for 15-20 minutes. This period allows for the formation of the active ester intermediate.
-
Amine Addition: Add the amine (e.g., benzylamine, 563 mg, 5.25 mmol, 1.05 equiv.) to the reaction mixture. A slight excess of the amine ensures full conversion of the activated acid.
-
Reaction: Continue stirring at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Quench: Pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 5% LiCl (aq) solution (to remove residual DMF), saturated NaHCO₃ (aq) solution, and finally with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide product.
Protocol 3: Illustrative Suzuki-Miyaura Cross-Coupling
Principle: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an organoboron species and an organic halide or triflate.[11][12] It is a cornerstone of modern drug discovery for constructing biaryl structures.[13] While Methyl 3-ethylisonicotinate itself is not a substrate, a halogenated derivative (e.g., Methyl 5-bromo-3-ethylisonicotinate) is an ideal precursor. The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[11]
This protocol is illustrative for a hypothetical, but synthetically common, brominated analogue.
Caption: The catalytic cycle of the Suzuki reaction.
Materials & Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
|---|---|---|---|---|
| Methyl 5-bromo-3-ethylisonicotinate | 244.08 | 1.22 g | 5.0 mmol | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 912 mg | 6.0 mmol | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 289 mg | 0.25 mmol | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 mmol | 3.0 |
| 1,4-Dioxane | - | 20 mL | - | - |
| Deionized Water (H₂O) | - | 5 mL | - | - |
Step-by-Step Protocol:
-
Setup: To a pressure flask or Schlenk tube equipped with a stir bar, add Methyl 5-bromo-3-ethylisonicotinate (1.22 g, 5.0 mmol), 4-methoxyphenylboronic acid (912 mg, 6.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (20 mL) and water (5 mL). The use of a dioxane/water solvent mixture is common for Suzuki couplings.[13][14]
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol, 5 mol%).
-
Reaction: Seal the vessel tightly and heat the reaction mixture to 90-100 °C with vigorous stirring overnight (12-18 hours).[13][14]
-
Cooling and Filtration: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Work-up: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.
References
-
Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from Wikipedia. ([Link])
-
NRO-Chemistry. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from YouTube. ([Link])
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National Center for Biotechnology Information. (n.d.). Methyl isonicotinate. PubChem Compound Database. Retrieved from NIH. ([Link])
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National Center for Biotechnology Information. (n.d.). 3-Methyl-isonicotinic acid. PubChem Compound Database. Retrieved from NIH. ([Link])
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Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 22(2), 190. Retrieved from ResearchGate. ([Link])
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. Retrieved from NIH. ([Link])
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Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 22(2), 190. Retrieved from NIH. ([Link])
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National Center for Biotechnology Information. (n.d.). Ethyl isonicotinate. PubChem Compound Database. Retrieved from NIH. ([Link])
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PrepChem.com. (n.d.). Synthesis of ethyl isonicotinate hydrochloride. Retrieved from PrepChem.com. ([Link])
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from Luxembourg Bio Technologies. ([Link])
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Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59. Retrieved from ResearchGate. ([Link])
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. ([Link])
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HepatoChem, Inc. (n.d.). Amide Coupling in Medicinal Chemistry. Retrieved from HepatoChem. ([Link])
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Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from Scribd. ([Link])
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National Center for Biotechnology Information. (n.d.). Ethyl 2-chloro-3-methylisonicotinate. PubChem Compound Database. Retrieved from NIH. ([Link])
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific. ([Link])
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Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. Organic Letters, 19(17), 4552–4555. Retrieved from UCL Discovery. ([Link])
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Al-Qalaf, F., & El-Faham, A. (2008). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2008(15), 1-13. ([Link])
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Clark, J. (2015). Hydrolysing Esters. Retrieved from Chemguide. ([Link])
- Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.
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Inman, M., & Moody, C. J. (2013). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Beilstein Journal of Organic Chemistry, 9, 1207–1214. Retrieved from NIH. ([Link])
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Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from Organic Chemistry Portal. ([Link])
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Application Note: Strategic Derivatization of Methyl 3-ethylisonicotinate for Biological Screening Libraries
Introduction and Strategic Rationale
The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the first-line anti-tuberculosis drug, isoniazid.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] Methyl 3-ethylisonicotinate serves as an excellent starting point for generating a diverse chemical library for high-throughput screening (HTS).[5] The ethyl group at the 3-position provides a valuable steric and electronic handle, while the methyl ester at the 4-position is a versatile functional group readily converted into a variety of other functionalities.
This guide details robust and scalable protocols for the derivatization of methyl 3-ethylisonicotinate. The core strategy involves a two-step sequence:
-
Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid (3-ethylisonicotinic acid). This intermediate is the key to unlocking a vast chemical space.
-
Amide Coupling: Formation of a diverse amide library by coupling the carboxylic acid intermediate with a panel of primary and secondary amines. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding, a key interaction in molecular recognition at biological targets.[6]
This approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the R-group of the amine, thereby probing the chemical space around the core scaffold.
Derivatization Workflow Overview
The overall synthetic strategy is designed for efficiency and amenability to library synthesis. It begins with the hydrolysis of the starting ester, followed by parallel amide coupling reactions to generate the final compound library for screening.
Caption: Derivatization workflow from starting material to screening library.
Experimental Protocols
Protocol 1: Saponification of Methyl 3-ethylisonicotinate
Rationale: The conversion of the methyl ester to a carboxylic acid is achieved via base-catalyzed hydrolysis (saponification). Lithium hydroxide (LiOH) is chosen as the base due to its high reactivity and the ease of removing the lithium salts during workup. A mixed solvent system of tetrahydrofuran (THF) and water ensures solubility for both the organic starting material and the inorganic base.
Materials:
-
Methyl 3-ethylisonicotinate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), reagent grade
-
Water, deionized
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, pH paper, separatory funnel
Procedure:
-
Dissolve Methyl 3-ethylisonicotinate (1.0 eq) in a mixture of THF and water (3:1 v/v) in a round-bottom flask. A typical concentration is 0.2 M.
-
Add LiOH·H₂O (1.5 eq) to the stirring solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH ~5-6 by the dropwise addition of 1 M HCl. The product, 3-ethylisonicotinic acid, will precipitate as a solid.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified further by recrystallization if necessary.
Protocol 2: Parallel Amide Bond Formation
Rationale: This protocol utilizes a modern coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), for the efficient synthesis of amides.[7] HATU is highly effective, even with less reactive amines, and minimizes racemization in chiral substrates.[8][9] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction. This reaction is well-suited for parallel synthesis in a multi-well plate format.
Materials:
-
3-Ethylisonicotinic acid (from Protocol 1)
-
A library of diverse primary and secondary amines
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
96-well reaction block or individual reaction vials
-
Automated liquid handler or multichannel pipette
Procedure (per well/vial):
-
To a solution of 3-ethylisonicotinic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the activated acid solution.
-
Seal the reaction plate/vials and allow the reaction to proceed at room temperature for 12-18 hours.
-
Upon completion, quench the reaction by adding water to each well.
-
The product can be isolated by preparative HPLC or by liquid-liquid extraction. For extraction, dilute the reaction mixture with ethyl acetate, wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the final amide derivative.
Characterization and Data Management
The identity and purity of all synthesized compounds must be confirmed prior to biological screening.
| Technique | Purpose | Expected Observations for a Successful Synthesis |
| ¹H & ¹³C NMR | Structural Elucidation | Disappearance of the methyl ester singlet (~3.9 ppm in ¹H NMR) and appearance of amide N-H proton signals.[10][11][12] Shifts in aromatic and ethyl group signals corresponding to the new amide moiety. |
| LC-MS | Purity Assessment & Mass Confirmation | A single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the target amide. |
| HPLC | Quantitative Purity | Determination of purity percentage (ideally >95%) for screening compounds. |
Proposed Biological Screening Cascade
High-throughput screening (HTS) is a standard method to test large compound libraries for biological activity.[13][14] A tiered approach is recommended to efficiently identify and validate hits.
Caption: A tiered approach for biological screening and hit validation.
Screening Steps:
-
Primary HTS: Screen the entire library at a single, fixed concentration (e.g., 10 µM) in a target-specific (e.g., enzyme inhibition) or phenotypic (e.g., antibacterial growth) assay.[14]
-
Hit Confirmation: Re-test initial "hits" from fresh compound stock to eliminate false positives arising from storage or handling errors.
-
Dose-Response: Test confirmed hits across a range of concentrations to determine potency (e.g., IC₅₀ or EC₅₀).
-
Secondary Assays: Use orthogonal assays to confirm the mechanism of action and counter-screens to identify off-target effects.
-
SAR Analysis: Analyze the activity data in conjunction with the chemical structures to build a structure-activity relationship, guiding the design of the next generation of compounds.[14]
Conclusion
The derivatization of Methyl 3-ethylisonicotinate via saponification and subsequent amide coupling provides a powerful and flexible platform for the generation of diverse small molecule libraries. The protocols outlined herein are robust, scalable, and amenable to parallel synthesis formats, making them ideal for academic and industrial drug discovery campaigns. Rigorous chemical characterization followed by a systematic biological screening cascade will enable the efficient identification of novel bioactive compounds based on the versatile isonicotinic acid scaffold.
References
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Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. PubMed Central. Available at: [Link]
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High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Publications. Available at: [Link]
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High throughput screening of small molecule library: procedure, challenges and future. Oncotarget. Available at: [Link]
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Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Waseda University. Available at: [Link]
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Design, Synthesis, Characterization and Antitubercular Screening of some New 1,2,4-Triazoles Derived from Isonicotinic Acid Hydrazides. Bentham Science. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
#Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. YouTube. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Synthesis of (a) methyl isonicotinate. PrepChem.com. Available at: [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. Available at: [Link]
-
Methyl isonicotinate. Wikipedia. Available at: [Link]
-
structural nmr analysis of triazolic compounds derived from isonicotinic acid. ResearchGate. Available at: [Link]
-
Novel isoniazid derivative as promising antituberculosis agent. PubMed Central. Available at: [Link]
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13 C-NMR spectrum of ( 4 ). ResearchGate. Available at: [Link]
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Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. ResearchGate. Available at: [Link]
-
Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. Available at: [Link]
-
Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp*. Indian Academy of Sciences. Available at: [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Methyl 3-ethylisonicotinate Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Methyl 3-ethylisonicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and ultimately improve product yield and purity. We will explore the most common synthetic routes, provide in-depth troubleshooting for issues you may encounter, and offer detailed, field-proven protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are crucial for planning and executing your synthesis.
Q1: What are the primary synthetic routes to Methyl 3-ethylisonicotinate?
There are two principal and practical strategies for synthesizing Methyl 3-ethylisonicotinate. The choice between them often depends on the availability of starting materials and the scale of the reaction.
-
Route A: Fischer Esterification. This is a direct, acid-catalyzed esterification of 3-ethylisonicotinic acid with methanol. It is a classic and straightforward approach.
-
Route B: Palladium-Catalyzed Cross-Coupling. This modern approach involves coupling a methyl isonicotinate core functionalized with a leaving group (like a halide) at the 3-position with an ethylating agent. The Negishi coupling, using an organozinc reagent, is a common example.[1]
Q2: How do I choose the best synthetic route for my needs?
The selection of a synthetic route is a critical decision that impacts cost, time, and overall success. The following decision tree can guide your choice based on precursor availability and experimental priorities.
Caption: Decision tree for selecting a synthetic route.
-
Choose Route A (Esterification) if you have access to 3-ethylisonicotinic acid and prefer a simpler, metal-free procedure. It is often suitable for smaller scales but can face equilibrium limitations.
-
Choose Route B (Cross-Coupling) if the halogenated precursor is more accessible or if you require a more versatile and potentially higher-yielding reaction for a variety of analogs. This route requires careful handling of organometallic reagents and catalysts.
Q3: Why is a direct Grignard reaction with an ethylating agent on Methyl 3-halo-isonicotinate not a viable route?
This is a common pitfall. While Grignard reagents are powerful nucleophiles, they readily add twice to esters.[2][3] The reaction of ethylmagnesium bromide with a methyl isonicotinate derivative would not stop at the desired product. Instead, the initially formed ketone is more reactive than the starting ester, leading to a second nucleophilic attack that produces a tertiary alcohol.
Caption: Grignard reaction on an ester leads to a tertiary alcohol.
Q4: How can I effectively purify the final product?
Purification is critical for achieving the desired product quality. The two most effective methods are:
-
Column Chromatography: Silica gel chromatography using a non-polar/polar solvent system (e.g., a gradient of ethyl acetate in petroleum ether or hexanes) is highly effective for removing both starting materials and byproducts.[4][5][6]
-
Vacuum Distillation: If the product is liquid at room temperature and thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.[7]
Recrystallization can also be employed if the crude product is a solid and a suitable solvent system is identified.[8][9]
Section 2: Troubleshooting Guide: Fischer Esterification
The Fischer esterification is an equilibrium-driven process that can be prone to low yields if not properly managed.[10]
Caption: Typical workflow for Fischer esterification.
Problem: Low or No Product Formation
| Potential Cause | Explanation & Causality | Recommended Solution |
| Unfavorable Equilibrium | Fischer esterification is a reversible reaction that produces water as a byproduct.[10][11] The accumulation of water can drive the reaction backward, hydrolyzing the newly formed ester and limiting the yield. | 1. Use Excess Alcohol: Employ methanol as the solvent to push the equilibrium toward the products (Le Châtelier's Principle).[12] 2. Remove Water: For larger scale reactions, use a Dean-Stark trap to azeotropically remove water as it is formed.[12] |
| Insufficient Catalyst | The reaction requires a strong acid catalyst (like H₂SO₄) to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[10] Without sufficient catalysis, the reaction rate is impractically slow. | Ensure a catalytic amount (typically 5-10 mol%) of concentrated sulfuric acid or another strong acid like p-toluenesulfonic acid is used. Solid acid catalysts can also be an alternative.[13][14] |
| Presence of Water in Reagents | Starting with wet reagents (3-ethylisonicotinic acid or methanol) introduces water from the beginning, immediately hindering the forward reaction and preventing the equilibrium from shifting towards the product. | Use anhydrous methanol and ensure the starting acid is thoroughly dried before beginning the reaction. |
Problem: Difficult Product Isolation & Work-up
| Potential Cause | Explanation & Causality | Recommended Solution |
| Emulsion Formation | During neutralization with a base (e.g., NaHCO₃ solution), vigorous mixing can create a stable emulsion between the aqueous and organic layers, making separation impossible. | 1. Add Brine: Add a saturated NaCl solution to the separatory funnel. This increases the ionic strength of the aqueous phase, helping to break the emulsion. 2. Gentle Inversion: Swirl or gently invert the separatory funnel instead of shaking vigorously. |
| Product Loss to Aqueous Layer | The pyridine nitrogen in the product can be protonated by residual acid during work-up, forming a water-soluble salt. If the pH is too low during extraction, the product will remain in the aqueous phase. | Carefully neutralize the reaction mixture to a pH of 7-8 using a saturated solution of NaHCO₃ or Na₂CO₃ before extraction.[5][15] Check the pH of the aqueous layer after the first extraction. |
Detailed Protocol: Optimized Fischer Esterification
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3-ethylisonicotinic acid (1.0 eq).
-
Reagents: Add anhydrous methanol (20-50 eq, serving as solvent).
-
Catalysis: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise.[4][16]
-
Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Cooling & Quenching: Cool the reaction to room temperature. Slowly pour the mixture over crushed ice.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is ~7-8. Effervescence will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel chromatography.
Section 3: Troubleshooting Guide: Palladium-Catalyzed Negishi Coupling
The Negishi cross-coupling is a powerful C-C bond-forming reaction but requires strict anaerobic and anhydrous conditions for success.[1]
Caption: Simplified catalytic cycle for the Negishi cross-coupling.
Problem: Reaction Fails to Initiate or Stalls
| Potential Cause | Explanation & Causality | Recommended Solution |
| Catalyst/Ligand Inactivity | The choice of palladium source and phosphine ligand is critical. The ligand stabilizes the Pd(0) species and facilitates both oxidative addition and reductive elimination. Bulky, electron-rich ligands are often required to promote the reductive elimination step and prevent side reactions.[1] | Screen a variety of catalysts and ligands. For heteroaromatic substrates, specific ligands often outperform others. See the table below for starting points. Ensure the catalyst and ligand are handled under an inert atmosphere (N₂ or Ar) to prevent decomposition. |
| Inactive Organozinc Reagent | The ethylzinc iodide reagent is sensitive to moisture and air. If it is not freshly prepared or properly handled, it will be quenched before it can participate in the transmetalation step of the catalytic cycle. | 1. Fresh Preparation: Prepare the ethylzinc reagent in situ or use a freshly purchased, high-quality commercial solution. 2. Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Use anhydrous solvents.[17] |
| Poor Substrate Quality | Impurities in the starting methyl 3-halo-isonicotinate (e.g., water, protic impurities) can quench the organozinc reagent or interfere with the catalyst. | Purify the starting halide by recrystallization or chromatography before use. Ensure it is completely dry. |
Problem: Low Yield with Significant Byproducts
| Potential Cause | Explanation & Causality | Recommended Solution |
| Homo-coupling | If the oxidative addition is slow or if the transmetalation step is inefficient, the organozinc reagent can react with another molecule of the starting halide, or the aryl-palladium intermediate can dimerize, leading to unwanted symmetrical byproducts. | 1. Ligand Choice: Switch to a more electron-rich and bulky ligand to accelerate the reductive elimination step.[1] 2. Slow Addition: Add the organozinc reagent slowly to the reaction mixture to maintain a low concentration, disfavoring side reactions. |
| Catalyst Decomposition | High temperatures or the presence of oxygen can lead to the formation of inactive palladium black, effectively stopping the catalytic cycle. | Maintain the reaction at the lowest effective temperature. Ensure the system is rigorously deoxygenated by sparging solvents with an inert gas. |
Table of Recommended Catalysts & Ligands for Negishi Coupling
| Palladium Precatalyst | Ligand | Typical Loading (mol%) | Key Characteristics & Comments |
| Pd₂(dba)₃ | CPhos | Pd: 2-5, Ligand: 4-10 | A bulky, electron-rich biaryl phosphine ligand often effective in challenging cross-couplings.[18] |
| Pd(OAc)₂ | RuPhos | Pd: 2-5, Ligand: 4-10 | Another highly effective Buchwald-type ligand known to inhibit undesirable pathways and improve yields.[1] |
| Pd(PPh₃)₄ | None | 5-10 | A classic, all-in-one Pd(0) source. May be less efficient than modern ligand systems but is readily available. |
Detailed Protocol: Optimized Negishi Coupling
-
Setup: Flame-dry a Schlenk flask under vacuum and backfill with argon.
-
Catalyst Mixture: To the flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 eq) and the ligand (e.g., CPhos, 0.10 eq) under a positive flow of argon.
-
Reagents: Add the methyl 3-bromoisonicotinate (1.0 eq) and anhydrous THF.
-
Organozinc Addition: Add a solution of ethylzinc iodide (1.2 eq in THF) dropwise to the stirred mixture at room temperature.
-
Reaction: Heat the reaction to 50-60 °C and stir for 4-8 hours under argon. Monitor by TLC or GC-MS.
-
Quenching: Cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up & Purification: Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by silica gel chromatography.
References
- One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Journal of Organic Chemistry.
- Optimization of reaction conditions for the mechanochemical Negishi... ResearchGate.
- Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons.
- Methyl isonicotinate synthesis. ChemicalBook.
-
Methyl isonicotinate. Wikipedia. Available at: [Link]
- Ethyl isonicotinate synthesis. ChemicalBook.
-
Grignard Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of ethyl isonicotinate hydrochloride. PrepChem.com. Available at: [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Grignard Reaction - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
(PDF) Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Available at: [Link]
-
Molecular Hydrogen Production from Formic Acid by Cationic Phenanthroline Ruthenium Complexes: Experimental and DFT Mechanistic. ACS Publications. Available at: [Link]
-
Optimization of Negishi coupling reaction of 2 a.[a]. ResearchGate. Available at: [Link]
-
Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university. Available at: [Link]
-
Isonicotinic acid. Wikipedia. Available at: [Link]
-
a) Initial set‐up for mechanochemical Negishi cross‐coupling with organozinc pivalates. ResearchGate. Available at: [Link]
-
Esterification not Working. Reddit. Available at: [Link]
-
Esterification not Working (Separation). Reddit. Available at: [Link]
-
Reactions of Grignard Reagents with Isatin and N-Alkyl Isatins1. ResearchGate. Available at: [Link]
-
Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. ResearchGate. Available at: [Link]
-
Negishi coupling reactions with [11C]CH3I: a versatile method for efficient 11C–C bond formation. Royal Society of Chemistry. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. Available at: [Link]
-
esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]
-
Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst. ResearchGate. Available at: [Link]
-
(48) methyl-6-methyinicotinate Route of Synthesis. DocPlayer. Available at: [Link]
-
(PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. ResearchGate. Available at: [Link]
- CN106957262A - A kind of preparation method of ethyl nicotinate. Google Patents.
- NEW MENTHYL NICOTINATE SYNTHESIS PROCESS. Google Patents.
-
Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. YouTube. Available at: [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]
-
Methyl and ethyl chloride synthesis in microreactors. Doria.fi. Available at: [Link]
-
Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. YouTube. Available at: [Link]
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Technical Support Center: Synthesis of Methyl 3-ethylisonicotinate
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 3-ethylisonicotinate. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate common challenges and optimize your synthetic outcomes. Our focus is on anticipating and resolving issues related to side reactions, yield, and purity.
Overview: The Synthetic Challenge
Methyl 3-ethylisonicotinate is a key building block in pharmaceutical research. While its synthesis, commonly achieved via Fischer esterification of 3-ethylisonicotinic acid, appears straightforward, the reaction is governed by an equilibrium that can lead to low yields. Furthermore, the presence of the pyridine nitrogen and the lability of the ester group create a landscape of potential side reactions that can complicate purification and compromise product quality. This guide provides the mechanistic insights and practical solutions required to master this synthesis.
Core Synthesis Pathway: Fischer-Speier Esterification
The most common and cost-effective route to Methyl 3-ethylisonicotinate is the acid-catalyzed esterification of 3-ethylisonicotinic acid with methanol.
Caption: Fischer-Speier esterification of 3-ethylisonicotinic acid.
The reaction is driven forward by using a large excess of methanol, which acts as both a reactant and the solvent. An acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[1][2][3]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
FAQ 1: My reaction yield is consistently low (<70%). What are the primary causes and how can I improve it?
Low yield is the most frequent complaint and typically stems from two main factors: the reaction equilibrium and product loss during workup.
-
Causality - The Equilibrium Problem: Fischer esterification is a reversible reaction.[3] The presence of the water by-product can drive the reaction backward, hydrolyzing the newly formed ester back to the starting carboxylic acid.
-
Causality - Workup Losses: Methyl 3-ethylisonicotinate has some water solubility. During neutralization and extraction, improper technique can lead to significant product loss in the aqueous phase.
Troubleshooting Summary Table:
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Low Conversion | Insufficient catalyst or reaction time. | Increase H₂SO₄ loading slightly (e.g., from 0.1 to 0.15 eq.). Increase reflux time and monitor by TLC. | Ensures sufficient protonation of the carboxylic acid to activate it for nucleophilic attack. |
| Water present in reagents. | Use anhydrous methanol and fresh, concentrated H₂SO₄. | Water is a product; its presence at the start (Le Châtelier's principle) inhibits the forward reaction. | |
| Product Loss | Hydrolysis during neutralization. | Neutralize the cooled reaction mixture by slowly pouring it onto an ice/saturated NaHCO₃ solution. Avoid strong bases like NaOH. | Slow addition to a weak base minimizes local heat and high pH, which would accelerate saponification (base-catalyzed hydrolysis).[4] |
| Mechanical loss during extraction. | Extract the aqueous layer multiple times (3-4x) with a suitable organic solvent (e.g., Ethyl Acetate, DCM). Pool the organic layers. | The product partitions between organic and aqueous layers. Multiple extractions recover more product than a single large-volume extraction. |
FAQ 2: My reaction seems to stall and never reaches completion, even after prolonged reflux. Why?
This is a classic sign that the reverse reaction (hydrolysis) is occurring at a rate comparable to the forward reaction (esterification).
-
Expertise & Experience: The root cause is almost always the accumulation of water in the reaction flask. While using excess methanol helps shift the equilibrium, it may not be sufficient for high conversion.
-
Authoritative Grounding: To overcome this, water must be actively removed. While a Dean-Stark trap is effective for higher-boiling alcohols, it is impractical for methanol. Therefore, ensuring completely anhydrous starting conditions is paramount. An alternative is to use a reagent that consumes water, such as adding trimethyl orthoacetate.
-
Alternative Strategy: A more robust, albeit more expensive, method is to bypass the equilibrium altogether. Convert the 3-ethylisonicotinic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, then react this highly reactive intermediate with methanol.[1][5][6][7] This is not an equilibrium reaction and typically proceeds to completion with high yield.
FAQ 3: After workup, my NMR spectrum shows unreacted starting material and another unexpected set of peaks. What could the impurity be?
Assuming you have successfully removed the unreacted 3-ethylisonicotinic acid (which is acidic and can be removed with a bicarbonate wash), the most likely side reaction is related to the acid catalyst and high temperatures.
-
Potential Side Reaction - Decarboxylation: Pyridinecarboxylic acids can undergo decarboxylation under harsh acidic conditions and heat, although this is more pronounced for acids with the carboxyl group at the 2- or 4-position.[8] While less likely for a 3-substituted pyridine, it remains a possibility, which would lead to the formation of 3-ethylpyridine.
-
Potential Side Reaction - N-methylation: Although uncommon in simple Fischer esterification, under certain conditions, the pyridine nitrogen could theoretically be methylated, leading to a quaternary ammonium salt. This is more likely if using methylating agents like methyl iodide but is a remote possibility to consider.
Caption: A logical workflow for troubleshooting common synthesis issues.
FAQ 4: The crude product is a dark oil or solid. How can I effectively purify it?
Color formation often indicates minor degradation by-products from the strong, hot acid. Purification is essential to obtain a high-quality final product.
-
Trustworthiness - A Self-Validating Protocol: A robust purification protocol ensures the final product meets analytical specifications regardless of minor variations in the crude output.
-
Acid-Base Extraction: First, ensure all acidic starting material is removed. Dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution. Then, wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Recrystallization/Chromatography: Methyl 3-ethylisonicotinate is often a low-melting solid or oil. If it is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate or ethanol/water) is effective.[9][10][11] If it is an oil, silica gel column chromatography is the preferred method.[2][12]
-
Detailed Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
This protocol is designed to maximize yield by controlling the reaction equilibrium.
-
Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethylisonicotinic acid (10.0 g, 66.1 mmol).
-
Reagent Addition: Add 120 mL of anhydrous methanol. Begin stirring to suspend the acid. Carefully and slowly add concentrated sulfuric acid (1.8 mL, 33.0 mmol, 0.5 eq.) to the stirring suspension. The addition is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 65-70°C) using a heating mantle. Allow the reaction to proceed for 8-12 hours.[5] The reaction progress can be monitored by TLC (e.g., 1:1 Hexane:Ethyl Acetate), observing the disappearance of the starting acid spot.
-
Workup - Quenching: After completion, cool the flask to room temperature, then further cool in an ice bath. In a separate large beaker, prepare a solution of saturated sodium bicarbonate (200 mL) and crushed ice. Slowly and with vigorous stirring, pour the reaction mixture into the bicarbonate solution to neutralize the acid.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by vacuum distillation or silica gel column chromatography to obtain pure Methyl 3-ethylisonicotinate.
References
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Resource | RSC Education. Retrieved from [Link]
-
Gębala, M., & Matuszek, K. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]
-
ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]
- Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.
-
YouTube. (2022). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). EP 3464241 B1 - NEW MENTHYL NICOTINATE SYNTHESIS PROCESS.
-
YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl isonicotinate hydrochloride. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]
-
ResearchGate. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Retrieved from [Link]
-
American Chemical Society. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of alkylated isoniazid derivatives. Retrieved from [Link]
-
MDPI. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]
-
Reddit. (2012). What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?. Retrieved from [Link]
- Google Patents. (n.d.). CN111138354A - Preparation method of isoniazid.
-
Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Retrieved from [Link]
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes. Chemical Science. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Retrieved from [Link]
- Google Patents. (n.d.). EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide.
- Google Patents. (n.d.). US2745838A - Preparation of isonicotinic acid esters.
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Methyl 3-ethylisonicotinate
Welcome to the dedicated support center for Methyl 3-ethylisonicotinate. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions encountered during the purification of this compound. Our approach is grounded in established chemical principles to ensure you can confidently achieve the desired purity for your research and development needs.
Troubleshooting Guide: Common Impurities and Removal Protocols
This section addresses specific, common impurities and experimental challenges. Each entry details the problem's origin, a step-by-step purification protocol, and the underlying scientific rationale.
Issue 1: Presence of a Basic Impurity with a 'Pyridine' Odor, Identified as 3-Ethylpyridine (Starting Material)
Plausible Cause: Incomplete reaction during the esterification of 3-ethylisonicotinic acid or the transesterification of another ester. 3-Ethylpyridine is a common starting material or precursor, and its high boiling point can make it difficult to remove by simple evaporation.
Expert Analysis: The most robust method for separating a basic impurity (3-ethylpyridine) from a neutral ester (Methyl 3-ethylisonicotinate) is liquid-liquid extraction using an acidic aqueous solution. The acid will protonate the basic nitrogen on the pyridine ring of the impurity, forming a water-soluble salt. The neutral ester will remain in the organic phase.
Caption: Acid-base extraction workflow for removing basic impurities.
Detailed Protocol:
-
Dissolution: Dissolve the crude Methyl 3-ethylisonicotinate in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 5-10% (w/v).
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the 3-ethylpyridinium chloride salt.
-
Repeat (Optional but Recommended): Repeat the acid wash (steps 2-4) one more time to ensure complete removal of the basic impurity.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Verification: Confirm the absence of 3-ethylpyridine using Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy. In the ¹H NMR spectrum, the characteristic signals for 3-ethylpyridine will have disappeared.
Issue 2: Presence of an Acidic Impurity, Identified as 3-Ethylisonicotinic Acid
Plausible Cause: This impurity typically arises from the hydrolysis of the methyl ester group, a reaction that can be catalyzed by trace amounts of acid or base, particularly if the crude product is exposed to moisture for an extended period.
Expert Analysis: Similar to the removal of basic impurities, an acid-base extraction is the most effective method. In this case, a basic aqueous solution is used to deprotonate the carboxylic acid impurity, converting it into a water-soluble carboxylate salt, which is then extracted from the organic phase.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., EtOAc, DCM).
-
Base Wash: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Causality Note: Sodium bicarbonate is a weak base, sufficient to deprotonate the carboxylic acid without significantly hydrolyzing the desired ester product. Strong bases like NaOH should be avoided as they can readily saponify the ester.
-
-
Extraction: Shake the funnel, venting frequently as carbon dioxide gas will be generated from the acid-base reaction.
-
Separation: Allow the layers to separate and drain the aqueous layer containing the sodium 3-ethylisonicotinate salt.
-
Repeat: Perform the base wash one more time to ensure complete removal.
-
Final Wash & Workup: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Verification: The disappearance of the broad carboxylic acid proton signal (typically >10 ppm) in the ¹H NMR spectrum confirms successful removal. Alternatively, HPLC analysis can be used to quantify the remaining acid.
Issue 3: Multiple Impurities or Close Boiling Point Contaminants are Present
Plausible Cause: The synthesis may have produced several side products, or the impurities may be structurally similar isomers that are not easily separated by simple extraction.
Expert Analysis: When simple extraction is insufficient, column chromatography is the method of choice for separating compounds based on their differential adsorption to a stationary phase. For moderately polar compounds like Methyl 3-ethylisonicotinate, silica gel chromatography is highly effective.
Caption: General workflow for purification by column chromatography.
Detailed Protocol:
-
Solvent System Selection: First, determine an appropriate mobile phase (eluent) using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system should give your desired product a Retention Factor (Rƒ) of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack it into a glass column to create a uniform stationary phase bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the organic solvent. In a separate flask, add a small amount of silica gel to this solution and concentrate it to a dry powder. This "dry loading" method typically results in better separation. Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a higher proportion of the non-polar solvent. Gradually increase the polarity by adding more of the polar solvent (gradient elution) if necessary.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Spot each fraction onto a TLC plate to monitor the separation. Fractions containing only the pure product (as determined by a single spot at the correct Rƒ) are combined.
-
Concentration: Evaporate the solvent from the combined pure fractions to obtain the purified Methyl 3-ethylisonicotinate.
| Impurity Type | Polarity Relative to Product | Example Starting Eluent (Hexane:EtOAc) | Elution Order (First to Last) |
| Non-polar side products | Lower | 95:5 | Impurity -> Product |
| 3-Ethylpyridine | Slightly Lower | 90:10 | 3-Ethylpyridine -> Product |
| Methyl 3-ethylisonicotinate | Baseline | 80:20 (Target Rƒ ~0.35) | - |
| 3-Ethylisonicotinic Acid | Higher | 70:30 | Product -> 3-Ethylisonicotinic Acid (may require more polar eluent) |
Frequently Asked Questions (FAQs)
Q1: My purified Methyl 3-ethylisonicotinate is turning yellow/brown upon storage. What is causing this and how can I prevent it?
A: Pyridine derivatives can be susceptible to oxidation and degradation upon exposure to air and light, leading to the formation of colored impurities. To ensure long-term stability, store the purified compound under an inert atmosphere (nitrogen or argon), in an amber glass vial to protect it from light, and at a reduced temperature (refrigerated at 2-8°C).
Q2: Can I use distillation to purify Methyl 3-ethylisonicotinate?
A: Yes, vacuum distillation can be an effective method, provided the boiling points of the impurities are sufficiently different from that of the product. Methyl 3-ethylisonicotinate has a reported boiling point of approximately 95-97°C at 12 mmHg. This method is most effective for removing non-volatile impurities or highly volatile solvents. However, for impurities with close boiling points, such as isomers or homologs, fractional distillation under reduced pressure would be required, which can be technically challenging and may lead to thermal degradation if not performed carefully.
Q3: What is the best way to confirm the purity of my final product?
A: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
¹H NMR and ¹³C NMR Spectroscopy: Provides structural confirmation and can detect impurities with distinct proton or carbon signals. Integration of signals in ¹H NMR can be used for quantification.
-
GC-MS: Ideal for detecting volatile impurities. The mass spectrum provides molecular weight information, aiding in impurity identification. The gas chromatogram's peak area provides a quantitative measure of purity.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity, especially for non-volatile or thermally sensitive impurities.
Q4: I see a small amount of water in my NMR sample. How do I remove residual water from my final product?
A: Residual water can be removed by azeotropic distillation with a solvent like toluene. Dissolve the product in toluene and evaporate the solvent under reduced pressure. This process can be repeated 2-3 times, as the water-toluene azeotrope will be removed, leaving the anhydrous product. Alternatively, if the product is dissolved in an organic solvent, letting it stand over freshly activated molecular sieves (3Å or 4Å) for several hours before filtering and concentrating can also effectively remove trace water.
References
-
Title: Purification of Laboratory Chemicals Source: W. L. F. Armarego & C. L. L. Chai, Butterworth-Heinemann (Elsevier) URL: [Link]
-
Title: Vogel's Textbook of Practical Organic Chemistry Source: A.I. Vogel, B.S. Furniss, et al., Prentice Hall URL: [Link]
-
Title: Column Chromatography Source: Chemistry LibreTexts URL: [Link]
Optimization of reaction conditions for Methyl 3-ethylisonicotinate synthesis
Technical Support Center: Synthesis of Methyl 3-ethylisonicotinate
Welcome to the technical support center for the synthesis of Methyl 3-ethylisonicotinate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring optimal yield and purity.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the synthesis of Methyl 3-ethylisonicotinate. Each problem is followed by a detailed analysis of potential causes and step-by-step solutions.
Issue 1: Low to No Product Yield
Question: I've followed the standard esterification protocol (3-ethylisonicotinic acid with methanol and an acid catalyst), but my final yield of Methyl 3-ethylisonicotinate is significantly lower than expected, or I've isolated no product at all. What could be the cause?
Answer:
Low or no yield in the Fischer esterification of 3-ethylisonicotinic acid is a common issue that can stem from several factors, primarily related to reaction equilibrium, reagent quality, and reaction conditions.
Potential Causes and Solutions:
-
Incomplete Reaction/Equilibrium Not Shifted:
-
Causality: Fischer esterification is a reversible reaction. The presence of water, either from reagents or formed during the reaction, can shift the equilibrium back towards the starting materials, thus reducing the yield of the ester.
-
Solution:
-
Water Removal: Ensure all glassware is thoroughly dried before use. Use anhydrous methanol and a strong acid catalyst like concentrated sulfuric acid, which also acts as a dehydrating agent.[1][2] For larger scale reactions, consider using a Dean-Stark apparatus to azeotropically remove water as it forms, especially if using a solvent like toluene.
-
Excess Reagent: Use a significant excess of methanol. This shifts the equilibrium towards the product side according to Le Chatelier's principle. A common approach is to use methanol as the solvent.
-
-
-
Poor Quality of Starting Materials:
-
Causality: The purity of 3-ethylisonicotinic acid is crucial. Impurities can interfere with the reaction. Similarly, wet methanol will inhibit the reaction.
-
Solution:
-
Verify Purity: Confirm the purity of 3-ethylisonicotinic acid via melting point or spectroscopic methods (NMR, IR). If necessary, recrystallize the starting material.
-
Use Anhydrous Solvent: Use freshly opened or properly stored anhydrous methanol.
-
-
-
Suboptimal Reaction Temperature and Time:
-
Causality: The reaction rate is dependent on temperature. Insufficient heating will result in a slow and incomplete reaction. Conversely, excessively high temperatures might lead to side reactions. Reaction time is also critical; insufficient time will not allow the reaction to reach completion.
-
Solution:
-
Temperature Control: The reaction is typically performed at reflux temperature of methanol (around 65 °C).[1] Ensure the reaction mixture is consistently maintained at this temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot disappears. A typical reaction time can range from a few hours to overnight.[3]
-
-
-
Ineffective Catalyst:
-
Causality: The acid catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic. An insufficient amount or a weak acid will result in a slow reaction rate.
-
Solution:
-
Catalyst Choice and Amount: Concentrated sulfuric acid is a common and effective catalyst.[1][2] Typically, a catalytic amount (e.g., 5-10 mol%) is sufficient. For less reactive acids, a higher catalyst loading might be necessary. Alternative solid acid catalysts like MoO3/SiO2 can also be employed to simplify workup.[4][5]
-
-
Issue 2: Presence of Significant Impurities in the Final Product
Question: After workup and purification, my Methyl 3-ethylisonicotinate is still contaminated with impurities, as indicated by NMR or GC-MS. What are the likely impurities and how can I remove them?
Answer:
Impurities in the final product can be unreacted starting materials, byproducts from side reactions, or residual reagents from the workup.
Common Impurities and Purification Strategies:
-
Unreacted 3-ethylisonicotinic acid:
-
Identification: This is the most common impurity if the reaction has not gone to completion. It can be identified by its characteristic spectroscopic signals and different TLC mobility.
-
Removal:
-
Aqueous Wash: During the workup, after removing the excess methanol, dissolve the residue in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash this organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The basic wash will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that will move to the aqueous layer. Be cautious with CO2 evolution.
-
Column Chromatography: If the basic wash is insufficient, silica gel column chromatography can effectively separate the non-polar ester from the polar carboxylic acid. A gradient of ethyl acetate in hexanes is a typical eluent system.
-
-
-
Side-Reaction Byproducts:
-
Causality: At higher temperatures or with prolonged reaction times, side reactions such as dehydration or decarboxylation might occur, although these are less common for this specific substrate under typical esterification conditions. Charring can also occur if the temperature is too high, especially with sulfuric acid.
-
Solution:
-
Optimized Conditions: Adhere to the recommended reaction temperature and monitor the reaction to avoid unnecessarily long reaction times.
-
Purification: Column chromatography is the most effective method for removing structurally similar byproducts. Careful selection of the solvent system is key.
-
-
-
Residual Sulfuric Acid:
-
Causality: Traces of the acid catalyst can remain in the organic phase.
-
Solution: Neutralize the reaction mixture with a base (like sodium bicarbonate solution) during the workup. Follow with a brine wash to remove residual water and inorganic salts.
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Table 1: Troubleshooting Summary for Impurity Removal
| Impurity | Identification Method | Removal Strategy |
| Unreacted 3-ethylisonicotinic acid | TLC, NMR, IR | Aqueous NaHCO3 wash, Column Chromatography |
| Side-reaction byproducts | GC-MS, NMR | Optimized reaction conditions, Column Chromatography |
| Residual Sulfuric Acid | pH of aqueous wash | Neutralization with base (e.g., NaHCO3) |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of Methyl 3-ethylisonicotinate.
Q1: What is the mechanism of the acid-catalyzed esterification of 3-ethylisonicotinic acid?
A1: The synthesis of Methyl 3-ethylisonicotinate from 3-ethylisonicotinic acid and methanol proceeds via the Fischer esterification mechanism. The key steps are:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (H+) protonates the carbonyl oxygen of the 3-ethylisonicotinic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl group, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated to yield the final product, Methyl 3-ethylisonicotinate, and regenerates the acid catalyst.
Caption: Fischer Esterification Workflow.
Q2: Are there alternative methods for synthesizing Methyl 3-ethylisonicotinate?
A2: Yes, while Fischer esterification is the most common, other methods can be employed:
-
From 3-ethylisonicotinoyl chloride: 3-ethylisonicotinic acid can be converted to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl2) or oxalyl chloride.[6][7][8] The resulting 3-ethylisonicotinoyl chloride can then be reacted with methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to yield the ester. This method is often faster and not reversible but involves harsher reagents.
-
Transesterification: If another ester of 3-ethylisonicotinic acid is available, it can be converted to the methyl ester via transesterification. This involves reacting the starting ester with an excess of methanol in the presence of an acid or base catalyst.[9]
-
Microwave-assisted synthesis: Microwave irradiation can be used to accelerate the esterification reaction, often leading to shorter reaction times and improved yields.[10]
Q3: What are the key safety precautions to consider during this synthesis?
A3: Safety is paramount in any chemical synthesis. For this procedure, consider the following:
-
Reagent Handling:
-
Concentrated Sulfuric Acid: Is highly corrosive and a strong dehydrating agent. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Methanol: Is flammable and toxic. Avoid inhalation and skin contact. Ensure there are no ignition sources nearby.
-
3-Ethylpyridine based compounds: Pyridine and its derivatives can be harmful. Handle with care, avoiding inhalation and skin contact.[11][12]
-
-
Reaction Setup:
-
Reflux: When heating the reaction at reflux, use a heating mantle and a condenser with a good flow of cold water to prevent the escape of flammable methanol vapors.
-
Pressure Build-up: Ensure the reaction system is not closed to prevent pressure build-up, especially during heating. A drying tube can be used to protect the reaction from atmospheric moisture.
-
-
Workup:
-
Quenching: When neutralizing the reaction with a base like sodium bicarbonate, add the base slowly and carefully to control the effervescence from CO2 evolution.
-
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.
Step-by-Step TLC Protocol:
-
Prepare the TLC plate: Use a silica gel TLC plate.
-
Spotting:
-
Dissolve a small amount of your starting material (3-ethylisonicotinic acid) in a suitable solvent (e.g., methanol) to create a reference spot.
-
Carefully take a small aliquot from the reaction mixture using a capillary tube and spot it on the TLC plate. It's good practice to also co-spot the starting material and the reaction mixture in the same lane to see if the starting material is being consumed.
-
-
Elution: Develop the TLC plate in a chamber with an appropriate solvent system. A mixture of ethyl acetate and hexanes (e.g., 1:1 or 3:7) is a good starting point. The more polar carboxylic acid will have a lower Rf value than the less polar ester product.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot indicates the completion of the reaction.
Caption: Workflow for TLC Monitoring.
References
-
Wikipedia. Methyl isonicotinate. [Link]
-
PrepChem.com. Synthesis of ethyl isonicotinate hydrochloride. [Link]
-
ResearchGate. Synthesis and antinociceptive activity of methyl nicotinate. [Link]
-
Oriental Journal of Chemistry. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. [Link]
-
PubChem. 3-Ethylpyridine. [Link]
-
ResearchGate. Synthesis, characterization of some derivationes of 3-Nicotinc acide. [Link]
-
Aroma Aromatics & Flavours. 3 Ethyl Pyridine Manufacturer,Exporter,Supplier. [Link]
-
Neliti. Synthesis, characterization of some derivationes of 3-Nicotinc acide. [Link]
-
Prostate. A three-gene DNA methylation biomarker accurately classifies early stage prostate cancer. [Link]
- Google Patents. US2748137A - Process for preparing isonicotinic acid.
-
MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
-
ResearchGate. Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst | Request PDF. [Link]
-
Sdocuments. * (48) methyl-6-methyinicotinate Route of Synthesis*. [Link]
-
YouTube. Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]
-
Organic Chemistry Portal. One-Pot Synthesis of Tetronic Acids from Esters. [Link]
-
The American Journal of Clinical Nutrition. DNA methylation patterns are associated with n-3 fatty acid intake in Yup'ik people. [Link]
-
PubMed. Acute high folic acid treatment in SH-SY5Y cells with and without MTHFR function leads to gene expression changes in epigenetic modifying enzymes, changes in epigenetic marks, and changes in dendritic spine densities. [Link]
-
National Institutes of Health. Synergic effect of arsenic exposure related methylation changes in three cohorts exposed to levels of this toxicant. [Link]
-
European Patent Office. NEW MENTHYL NICOTINATE SYNTHESIS PROCESS. [Link]
- Google Patents.
-
PubChem. Ethyl isonicotinate. [Link]
-
Reddit. Troubleshooting the synthesis of BINOL derivatives : r/Chempros. [Link]
-
YouTube. Histone Acetylation & DNA Methylation + Practice Problem | MCAT. [Link]
-
Reddit. What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? : r/chemistry. [Link]
-
RSC Education. Nitration of methyl benzoate | Resource. [Link]
Sources
- 1. Methyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 4. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. media.neliti.com [media.neliti.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 11. 3-Ethylpyridine | C7H9N | CID 10823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Ethylpyridin 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Navigating the Scale-Up of Methyl 3-ethylisonicotinate Production
Welcome to the comprehensive technical support center for the production of Methyl 3-ethylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important pyridine derivative. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical field experience.
Introduction to Synthetic Strategies
The industrial synthesis of Methyl 3-ethylisonicotinate is not explicitly detailed in publicly available literature. However, based on fundamental organic chemistry principles and established routes for analogous pyridine derivatives, two primary synthetic pathways are most probable. The choice between these routes at a commercial scale will likely depend on factors such as starting material cost, process safety, and ease of purification.
Route A: Ethylation followed by Esterification
This pathway involves the introduction of the ethyl group onto a pyridine precursor, followed by the esterification of the resulting carboxylic acid.
Route B: Esterification followed by Ethylation
Conversely, this route begins with the esterification of a pyridine carboxylic acid, followed by the introduction of the ethyl group.
This guide will delve into the potential challenges and troubleshooting for both approaches, with a particular focus on the critical C-C bond formation (ethylation) and esterification steps.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Ethylation of the Pyridine Ring
The introduction of an ethyl group at the 3-position of the pyridine ring is a key transformation. This is often achieved via a Grignard reaction or a transition-metal-catalyzed cross-coupling reaction.
Q1: We are experiencing low yields and the formation of multiple byproducts during the Grignard reaction to introduce the ethyl group. What are the likely causes and how can we mitigate them?
A1: Low yields and byproduct formation in Grignar reactions with pyridine substrates are common challenges, especially during scale-up. The primary culprits are often moisture, reaction temperature, and side reactions inherent to the reactivity of the pyridine ring.
Troubleshooting Low Yield and Byproduct Formation in Grignard Reactions
| Potential Cause | Explanation | Recommended Action & Rationale |
| Moisture Contamination | Grignard reagents are highly sensitive to moisture, which will quench the reagent and reduce the effective stoichiometry. | Action: Rigorously dry all glassware, solvents, and starting materials. Consider using a drying agent in the reaction setup. Rationale: To ensure the Grignard reagent is available for the desired reaction with the pyridine substrate. |
| Inadequate Temperature Control | Grignar reactions are highly exothermic. Poor heat dissipation on a larger scale can lead to runaway reactions and the formation of thermal degradation byproducts.[1] | Action: Implement a robust cooling system and control the rate of Grignard reagent addition to maintain a consistent internal temperature. Rationale: To prevent side reactions and ensure a safe and controlled process. |
| Side Reactions | The pyridine nitrogen can coordinate to the magnesium of the Grignard reagent, and addition can sometimes occur at other positions on the ring. | Action: Experiment with different solvents or the use of additives that can influence the coordination environment of the Grignard reagent. Rationale: To improve the regioselectivity of the Grignard addition. |
| Formation of Dihydropyridine Species | Grignard reagents can add to the pyridine ring to form dihydropyridine intermediates, which may not be fully oxidized to the desired ethylpyridine product in the workup. | Action: Ensure the workup includes an oxidative step, or consider a milder quenching procedure followed by a separate oxidation step. Rationale: To drive the reaction to the desired aromatic product. |
Q2: What are the primary safety concerns when scaling up a Grignard reaction with ethylmagnesium bromide?
A2: The primary safety concerns with large-scale Grignard reactions are the highly exothermic nature of the reaction, the flammability of the ethereal solvents typically used, and the reactivity of the Grignard reagent with water and other protic sources.[1]
Safety Precautions for Large-Scale Grignard Reactions
| Hazard | Mitigation Strategy |
| Runaway Reaction | Use a reactor with adequate cooling capacity and a reliable temperature monitoring and control system. Add the Grignard reagent slowly and sub-surface if possible to ensure rapid mixing and heat dissipation. |
| Fire | Use an inert atmosphere (e.g., nitrogen or argon) to prevent contact of flammable solvents with air. Ensure all equipment is properly grounded to prevent static discharge. Have appropriate fire suppression equipment readily available. |
| Quenching | Quench the reaction by slowly adding the reaction mixture to a cooled, stirred quenching solution (e.g., aqueous ammonium chloride). Never add the quenching solution directly to the bulk reaction mixture, as this can lead to a violent, uncontrolled exotherm.[2] |
Section 2: Esterification
The conversion of the carboxylic acid group to a methyl ester is the second key transformation. Fischer esterification is a common method for this process.
Q3: Our Fischer esterification of 3-ethylisonicotinic acid is stalling at around 70% conversion, even with extended reaction times. How can we drive the reaction to completion?
A3: Fischer esterification is an equilibrium-limited reaction. To achieve high conversion, the equilibrium must be shifted towards the product side.
Troubleshooting Incomplete Fischer Esterification
| Potential Cause | Explanation | Recommended Action & Rationale |
| Equilibrium Limitation | The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the carboxylic acid and alcohol. | Action: Remove water as it is formed using a Dean-Stark trap or by adding a dehydrating agent. Alternatively, use a large excess of methanol. Rationale: Le Chatelier's principle dictates that removing a product or increasing the concentration of a reactant will shift the equilibrium towards the products. |
| Insufficient Catalyst | The acid catalyst may be present in too low a concentration to effectively promote the reaction. | Action: Increase the catalyst loading, or consider using a stronger acid catalyst. Rationale: To increase the rate of the forward reaction. |
| Reaction Temperature | The reaction may not be at a high enough temperature to achieve a reasonable reaction rate. | Action: Increase the reaction temperature to the reflux temperature of the solvent. Rationale: To increase the kinetic rate of the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Grignard Reaction
Warning: This is a highly exothermic and moisture-sensitive reaction. All operations must be carried out under an inert atmosphere by trained personnel with appropriate safety precautions in place.
-
Preparation: Assemble a dry, inerted reactor equipped with a mechanical stirrer, a dropping funnel, a condenser, and a temperature probe.
-
Magnesium Activation: Charge the reactor with magnesium turnings and a small crystal of iodine. Gently heat the mixture until the iodine sublimes and the color dissipates, indicating activation of the magnesium surface.
-
Grignard Formation: Add a portion of the bromoethane to the activated magnesium. Once the reaction initiates (as evidenced by a gentle reflux), slowly add the remaining bromoethane at a rate that maintains a controlled reflux.
-
Reaction with Pyridine Substrate: Cool the Grignard reagent to the desired reaction temperature and slowly add a solution of the pyridine substrate in an anhydrous solvent.
-
Quenching: After the reaction is complete, slowly transfer the reaction mixture to a separate vessel containing a cooled, stirred quenching solution (e.g., saturated aqueous ammonium chloride).
-
Workup: Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent. Combine the organic layers, dry over a drying agent, filter, and concentrate under reduced pressure.
Protocol 2: General Procedure for Fischer Esterification
-
Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add the carboxylic acid, a large excess of methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction: Heat the mixture to reflux. The water-methanol azeotrope will collect in the Dean-Stark trap, driving the reaction to completion.
-
Workup: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate).
-
Purification: Remove the excess methanol under reduced pressure. The crude ester can then be purified by distillation or crystallization.
Visualization of Key Processes
Workflow for Troubleshooting Low Yield in Grignard Reaction
Caption: Troubleshooting workflow for low yield in Grignard reactions.
Decision Tree for Fischer Esterification Optimization
Caption: Decision tree for optimizing Fischer esterification.
Analytical Monitoring
Effective process analytical technology (PAT) is crucial for a successful scale-up. Real-time monitoring can provide critical insights into reaction kinetics, completeness, and impurity formation.
Recommended PAT for Grignard Reaction:
-
In-situ FTIR/Raman Spectroscopy: To monitor the consumption of the pyridine starting material and the formation of the ethylpyridine product in real-time. This can help in determining the reaction endpoint and detecting any stalls or side reactions.
Recommended PAT for Esterification:
-
In-line HPLC/UPLC: To monitor the conversion of the carboxylic acid to the ester. This provides quantitative data on reaction progress and can be used to optimize reaction time.
-
Near-Infrared (NIR) Spectroscopy: Can be used to monitor the concentration of water in the reaction mixture, ensuring that the water removal is efficient.
Purification Strategies
The final purity of Methyl 3-ethylisonicotinate will depend on the effectiveness of the purification process. Based on the properties of similar compounds like 3-ethyl-4-methylpyridine which has a boiling point of 195-196°C, Methyl 3-ethylisonicotinate is expected to be a liquid with a relatively high boiling point.[3]
Purification of Methyl 3-ethylisonicotinate
| Method | Description & Rationale |
| Distillation | Given its likely liquid state and high boiling point, vacuum distillation is the most probable method for purification on a large scale. This will allow for the removal of lower-boiling impurities and any non-volatile residues. |
| Crystallization | If a highly pure solid product is required, crystallization from a suitable solvent system could be employed. The choice of solvent will depend on the solubility profile of the product and its impurities. |
| Chromatography | While not typically used for large-scale production, column chromatography can be a valuable tool for isolating and identifying impurities during process development. |
Conclusion
The scale-up of Methyl 3-ethylisonicotinate production presents several challenges, particularly in the key steps of ethylation and esterification. Careful control of reaction conditions, a strong emphasis on process safety, and the implementation of robust analytical monitoring are essential for a successful and efficient manufacturing process. This guide provides a framework for troubleshooting common issues and optimizing the synthesis of this important molecule. As with any chemical process, thorough process hazard analysis and experimental validation at each stage of scale-up are paramount.
References
-
Choi, J., Laudadio, G., Godineau, E., & Baran, P. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. ACS. Retrieved January 22, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound 3-Ethylpyridine (FDB000930). Retrieved January 22, 2026, from [Link]
-
Quora. (2018, August 1). What is the product when ethyl magnesium bromide react with ethyl ethnoate? Retrieved January 22, 2026, from [Link]
-
Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
- CN106957262A - A kind of preparation method of ethyl nicotinate. (n.d.). Google Patents.
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved January 22, 2026, from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 22, 2026, from [Link]
- US8575350B2 - Process for producing pyridine carboxylic acids. (n.d.). Google Patents.
-
ResearchGate. (2025, August 6). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2017, March 17). Any procedure for the esterification of isonicotinic acid? Retrieved January 22, 2026, from [Link]
Sources
Technical Support Center: Degradation of Methyl 3-ethylisonicotinate
Welcome to the technical support guide for investigating the degradation pathways of Methyl 3-ethylisonicotinate. This document is designed for researchers, chemists, and drug development professionals. It provides practical, field-tested insights into potential degradation mechanisms, experimental design, and troubleshooting common issues encountered during stability and forced degradation studies.
The information herein is structured to move from high-level frequently asked questions to specific, in-depth troubleshooting scenarios and detailed experimental protocols. Our goal is to not only provide procedural steps but to explain the scientific rationale behind them, empowering you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is Methyl 3-ethylisonicotinate and why is studying its degradation important?
Methyl 3-ethylisonicotinate is a heterocyclic compound featuring a pyridine ring substituted with an ethyl group and a methyl ester. As with any active pharmaceutical ingredient (API) or key intermediate, understanding its stability is critical for drug development. Degradation studies are essential to:
-
Identify Potential Impurities: Degradants can affect the safety and efficacy of a final drug product.
-
Establish Shelf-Life: Determining the rate of degradation under various conditions helps define the expiry date and recommended storage conditions.[1][2]
-
Develop Stable Formulations: Knowledge of degradation pathways informs the selection of excipients and packaging that will minimize degradation.[3]
-
Fulfill Regulatory Requirements: Regulatory bodies like the ICH mandate forced degradation studies to demonstrate the specificity of analytical methods and to characterize potential degradants.[3][4]
Q2: What are the most probable degradation pathways for Methyl 3-ethylisonicotinate?
Based on its chemical structure—a substituted pyridine ester—the primary degradation pathways are predicted to be hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The ester functional group is susceptible to cleavage under both acidic and basic conditions, yielding 3-ethylisonicotinic acid and methanol. This is often the most common degradation route for ester-containing molecules.[5]
-
Oxidation: The pyridine ring's nitrogen atom is a likely site for oxidation, forming an N-oxide. This is a known metabolic pathway for many pyridine derivatives.[6] Additionally, the ethyl group could be susceptible to oxidation under aggressive conditions.
-
Photodegradation: Pyridinecarboxylic acid derivatives have been shown to degrade upon exposure to UV light.[7][8][9] The specific photoproducts can be complex and may involve ring opening or other rearrangements.
Q3: Which regulatory guidelines should I follow for these studies?
The International Council for Harmonisation (ICH) guidelines are the global standard. Key documents to consult include:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
-
ICH Q1B: Photostability Testing of New Drug Substances and Products.
-
ICH Q2(R1): Validation of Analytical Procedures.
These guidelines outline the recommended stress conditions (heat, humidity, acid/base hydrolysis, oxidation, light) for forced degradation studies, which are designed to produce a modest level of degradation (typically 10-20%) to test the analytical method's ability to resolve degradants from the parent compound.[4]
Predicted Degradation Pathways
The following diagram illustrates the most likely primary degradation routes for Methyl 3-ethylisonicotinate based on fundamental chemical principles.
Caption: Predicted primary degradation pathways for Methyl 3-ethylisonicotinate.
Troubleshooting Guides for Experimental Work
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Area 1: Forced Hydrolysis Studies (Acid/Base)
Q: I've subjected my compound to 0.1 M HCl and 0.1 M NaOH at 80°C for 24 hours, but my HPLC analysis shows no degradation. What's my next step?
A: This indicates your compound is quite stable to hydrolysis under these conditions. The goal of forced degradation is to achieve some degradation to prove your analytical method is "stability-indicating."
-
Causality: The stability could be due to steric hindrance from the ethyl group near the ester, or the electron-withdrawing nature of the pyridine ring making the carbonyl carbon less electrophilic.
-
Solution Steps:
-
Increase Stress Severity: Incrementally increase the strength of the acid/base (e.g., to 1 M HCl or 1 M NaOH) or the temperature.[10] Be cautious, as overly harsh conditions can lead to secondary degradation products not relevant to real-world stability.
-
Extend Duration: If increasing severity is not desired, extend the study duration (e.g., to 48 or 72 hours), sampling at intermediate time points.
-
Change Solvent System: Consider adding a co-solvent like methanol or acetonitrile if your compound has poor aqueous solubility, as this can improve interaction with the acid or base.
-
Q: My compound completely disappeared in the basic hydrolysis sample within an hour. How can I study the degradation rate and identify intermediates?
A: Rapid degradation makes it difficult to build a kinetic profile or isolate primary degradants. You need to slow the reaction down.
-
Causality: Ester hydrolysis is often much faster under basic conditions (saponification) than acidic ones.[5] Your conditions are too harsh for this specific molecule.
-
Solution Steps:
-
Reduce Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C) and take multiple time points (e.g., 5, 15, 30, 60 minutes).
-
Lower Base Concentration: Use a more dilute base, such as 0.01 M or 0.001 M NaOH.
-
Use a Weaker Base: Consider using a milder base like sodium bicarbonate if NaOH is too reactive.
-
Area 2: Oxidative Degradation Studies
Q: I used 3% hydrogen peroxide (H₂O₂) at room temperature, but see no new peaks in my chromatogram. Does this mean my compound is stable to oxidation?
A: Not necessarily. While it's stable to those specific conditions, other oxidative pathways could exist.
-
Causality: The activation energy for the reaction may not be met at room temperature, or H₂O₂ may not be a suitable oxidant for this substrate without a catalyst.
-
Solution Steps:
-
Introduce Heat: Gently heat the reaction mixture (e.g., to 50-60°C) to accelerate the reaction.
-
Increase H₂O₂ Concentration: Try a higher concentration of H₂O₂, such as 10% or 30%, but handle with extreme care.
-
Consider a Catalyst: In some cases, UV light or a small amount of a metal catalyst (like Fe²⁺, initiating a Fenton-type reaction) can promote oxidation. Use this as a last resort, as it represents very harsh conditions.
-
Try Other Oxidants: Explore other types of oxidants, such as AIBN or m-CPBA, if you suspect different oxidative mechanisms are relevant.
-
Area 3: Analytical Method Troubleshooting (HPLC/UPLC)
Q: My primary degradation peak is co-eluting (overlapping) with the main Methyl 3-ethylisonicotinate peak. How can I improve the separation?
A: Achieving resolution between a parent compound and its structurally similar degradants is a common challenge in method development.
-
Causality: The degradant (e.g., 3-ethylisonicotinic acid) has a similar chromophore but different polarity. Your current mobile phase and stationary phase are not discriminating enough between them.
-
Solution Steps:
-
Adjust Mobile Phase pH: The most likely hydrolysis product, 3-ethylisonicotinic acid, has a carboxylic acid group. By adjusting the mobile phase pH to be well below its pKa (likely around 4-5), the acid will be protonated and less polar, changing its retention time significantly on a C18 column. Conversely, a pH above the pKa will make it ionized and more polar. Experiment with buffers at different pH values (e.g., pH 3.0 phosphate vs. pH 7.0 phosphate).
-
Modify Gradient Slope: If using a gradient, make it shallower around the elution time of the peaks of interest. A slower increase in the organic solvent percentage will give more time for the column to resolve the two compounds.
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent selectivity can alter elution patterns.
-
Try a Different Column Chemistry: If C18 is not providing resolution, consider a phenyl-hexyl column (which offers pi-pi interactions with the pyridine ring) or an embedded polar group (EPG) column.
-
Q: The peak for my parent compound is tailing badly, making integration and quantification unreliable. What is causing this?
A: Peak tailing for basic compounds like pyridines is a classic HPLC problem.
-
Causality: The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups present on the surface of silica-based columns. This secondary interaction causes the peak to tail.
-
Solution Steps:
-
Use a Low-pH Mobile Phase: Operating at a low pH (e.g., 2.5-3.5) protonates the pyridine nitrogen. This also protonates and "shields" the surface silanols, minimizing the unwanted secondary interaction.
-
Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. The TEA will bind to the active silanol sites, preventing your analyte from interacting with them.
-
Use a Modern, End-Capped Column: High-purity, base-deactivated columns are specifically designed to minimize silanol interactions and provide excellent peak shape for basic compounds. If your column is old, it may need to be replaced.[11][12]
-
Experimental Protocols & Workflows
Protocol 1: General Forced Degradation Study
This protocol outlines a standard approach for generating stressed samples of Methyl 3-ethylisonicotinate.
Objective: To generate degradation products for the development and validation of a stability-indicating analytical method.
Materials:
-
Methyl 3-ethylisonicotinate
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter, water bath, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Methyl 3-ethylisonicotinate at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze immediately. This is your T=0 unstressed sample.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 2 M HCl to get a final acid concentration of 1 M. Heat at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of NaOH before dilution and analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to get a final base concentration of 0.1 M. Keep at room temperature. Withdraw samples at 1, 4, and 8 hours. Neutralize with an equivalent amount of HCl before dilution and analysis.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂. Heat at 50°C for 8 hours. Withdraw and analyze samples.
-
Thermal Degradation: Store a solid sample of the compound at 80°C/75% RH. Test at 1 and 5 days. Prepare a solution for analysis.
-
Photostability: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be protected from light.
-
Analysis: Analyze all stressed samples, along with the control, using the developed HPLC method. Use a photodiode array (PDA) detector to check for peak purity and changes in UV spectra.
Workflow for Forced Degradation and Method Development
Caption: A typical workflow for a forced degradation study and associated HPLC method development.
Data Summary Example
The following table provides a hypothetical summary of results from a forced degradation study, which is useful for quickly assessing the compound's stability profile.
| Stress Condition | Duration | Temperature | % Assay of Parent | % Total Degradation | Major Degradant RRT |
| Control (Unstressed) | 0 hr | 25°C | 99.8% | 0.2% | N/A |
| 1 M HCl | 24 hr | 60°C | 88.5% | 11.3% | 0.75 |
| 0.1 M NaOH | 8 hr | 25°C | 85.2% | 14.6% | 0.75 |
| 6% H₂O₂ | 8 hr | 50°C | 92.1% | 7.7% | 1.15 |
| Thermal (Solid) | 5 days | 80°C/75%RH | 98.9% | 0.9% | N/A |
| Photolytic (Solution) | 1.2M lux hr | 25°C | 94.5% | 5.3% | 0.92, 1.08 |
RRT = Relative Retention Time
References
-
Krzyżanowska, E., Klonowska, K., Olszanowski, A., & Borowiak-Resterna, A. (n.d.). PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS FROM CHLORIDE MEDIA. Solvent Extraction and Ion Exchange, 20(3). Available at: [Link]
-
Andre, J. C., & Amador, J. A. (1991). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. Applied and Environmental Microbiology, 57(5), 1352-1356. Available at: [Link]
-
Andre, J. C., & Amador, J. A. (1991). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology, 57(5), 1352-1356. Available at: [Link]
-
Damani, L. A., Crooks, P. A., & Gorrod, J. W. (1980). The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. European Journal of Drug Metabolism and Pharmacokinetics, 5(1), 53-57. Available at: [Link]
-
Reddy, Y. R., Kumar, K. K., Chakravarthy, I. E., & Reddy, M. N. (2014). Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. Journal of Applicable Chemistry, 3(4), 1475-1484. Available at: [Link]
- Biswell, C. B., & Wirth, W. V. (1938). U.S. Patent No. 2,109,954. Washington, DC: U.S. Patent and Trademark Office.
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Available at: [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1). Available at: [Link]
-
Kamberi, M., & Tsutsumi, M. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]
-
LibreTexts Chemistry. (2023, January 14). 21.7: Chemistry of Esters. Available at: [Link]
- Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S. Patent and Trademark Office.
-
Egyptian Drug Authority. (2022). Guidelines on Stability Testing of Finished Pharmaceutical Products and Active Drug Substance. Available at: [Link]
-
CMC Pharmaceuticals. (n.d.). Drug Stability Testing. Available at: [Link]
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- 2. cmcpharm.com [cmcpharm.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajrconline.org [ajrconline.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technisches Support-Center: Fehlerbehebung bei der chromatographischen Reinigung von Methyl-3-ethylisonicotinat
Answering in German.
Verfasst von: Senior Application Scientist, Gemini Laboratories
Einführung Willkommen im technischen Support-Center. Dieser Leitfaden bietet detaillierte Anleitungen und häufig gestellte Fragen (FAQs) zur Fehlerbehebung bei der chromatographischen Reinigung von Methyl-3-ethylisonicotinat. Als Pyridin-Derivat stellt diese Verbindung aufgrund des basischen Stickstoffatoms im aromatischen Ring besondere Herausforderungen dar, die häufig zu Problemen wie Peak-Tailing und schlechter Trennung führen.[1][2] Dieser Leitfaden soll Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung die wissenschaftlichen Grundlagen und praktischen Protokolle an die Hand geben, um diese Herausforderungen zu meistern und eine effiziente und erfolgreiche Reinigung zu gewährleisten.
Abschnitt 1: Grundlagen und häufig gestellte Fragen (FAQs)
Dieser Abschnitt befasst sich mit grundlegenden Fragen zur Entwicklung einer robusten Reinigungsmethode für Methyl-3-ethylisonicotinat.
F1: Welche chemischen Eigenschaften von Methyl-3-ethylisonicotinat sind für die chromatographische Reinigung entscheidend?
A: Die entscheidende Eigenschaft ist die Basizität des Pyridin-Stickstoffatoms. Auf Standard-Kieselgel, einer leicht sauren stationären Phase, kann dieser basische Stickstoff starke sekundäre Wechselwirkungen mit den sauren Silanolgruppen (Si-OH) auf der Kieselgeloberfläche eingehen.[3][4] Diese Wechselwirkung ist die Hauptursache für eine schlechte Peakform, insbesondere für das sogenannte Peak-Tailing, bei dem die Rückflanke des Peaks breiter ist als die Vorderflanke.[1][4] Das Verständnis und die Abschwächung dieser Wechselwirkung sind der Schlüssel zu einer erfolgreichen Reinigung.
F2: Was sind die wahrscheinlichsten Verunreinigungen, denen ich bei der Reinigung von Methyl-3-ethylisonicotinat begegnen könnte?
A: Die Verunreinigungen hängen stark von der Syntheseroute ab. Häufige Verunreinigungen können sein:
-
Ausgangsmaterialien: Nicht umgesetzte 3-Ethylisonicotinsäure oder verwandte Vorläufer.
-
Reagenzien: Reste von Kupplungsreagenzien oder Katalysatoren, die in der Synthese verwendet werden.
-
Nebenprodukte: Positionsisomere (z. B. Methyl-5-ethylnicotinat), die während der Synthese entstehen können.[5]
-
Hydrolyseprodukte: 3-Ethylisonicotinsäure, die durch Hydrolyse des Esters auf dem Kieselgel oder bei der Aufarbeitung entsteht.
F3: Wie entwickle ich mit Dünnschichtchromatographie (DC) eine geeignete mobile Phase für die Flash-Chromatographie?
A: Die DC ist ein unverzichtbares Werkzeug zur schnellen Entwicklung von Methoden. Ziel ist es, ein Laufmittelsystem zu finden, in dem Ihr Zielmolekül einen Retentionsfaktor (Rf-Wert) von etwa 0,2–0,4 aufweist.[6] Dies gewährleistet in der Regel eine gute Trennung und eine angemessene Elutionszeit an der Säule.
-
Vorbereitung: Lösen Sie eine kleine Probe Ihrer Rohmischung in einem geeigneten Lösungsmittel (z. B. Dichlormethan oder Ethylacetat).
-
Auftragen: Tragen Sie die Probe vorsichtig als kleinen Fleck auf die Grundlinie einer DC-Platte (Kieselgel 60 F254) auf.
-
Entwicklung: Testen Sie verschiedene Laufmittelsysteme. Beginnen Sie mit gängigen Mischungen und passen Sie die Polarität an.
-
Analyse: Visualisieren Sie die Platte unter UV-Licht (254 nm) und/oder durch Anfärben (z. B. mit Kaliumpermanganat).
-
Optimierung:
-
Wenn der Rf-Wert zu hoch ist (> 0,5): Verringern Sie die Polarität des Laufmittels (erhöhen Sie den Anteil der unpolaren Komponente, z. B. Hexan).
-
Wenn der Rf-Wert zu niedrig ist (< 0,1): Erhöhen Sie die Polarität des Laufmittels (erhöhen Sie den Anteil der polaren Komponente, z. B. Ethylacetat).
-
-
Ziel: Finden Sie das Laufmittelsystem, das den besten Abstand zwischen dem Fleck Ihres Produkts und den Verunreinigungen bietet, wobei der Rf-Wert des Produkts im optimalen Bereich von 0,2–0,4 liegt.[9]
Abschnitt 2: Leitfaden zur Fehlerbehebung bei der Flash-Chromatographie
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der Säulenchromatographie auftreten können, und bietet detaillierte Lösungen.
Problem 1: Mein Produkt zeigt starkes Peak-Tailing und eluiert über viele Fraktionen.
-
Wahrscheinliche Ursache: Starke sekundäre Wechselwirkungen zwischen dem basischen Pyridin-Stickstoff Ihres Moleküls und den sauren Silanolgruppen auf der Oberfläche des Kieselgels.[1][3] Dies führt zu einem "Stick-and-Release"-Mechanismus, der eine symmetrische Peakform verhindert.
-
Lösung 1: Modifikation der mobilen Phase mit einem basischen Additiv Die effektivste Methode zur Bekämpfung des Tailings von basischen Verbindungen ist die Zugabe einer kleinen Menge einer konkurrierenden Base zum Laufmittel.[1][10] Triethylamin (TEA) ist eine häufige Wahl. Das TEA interagiert bevorzugt mit den aktiven Silanolstellen und "maskiert" sie so vor Ihrem Produkt.[10]
-
Bestimmen Sie das optimale unmodifizierte Laufmittelsystem mithilfe von DC (z. B. 70:30 Hexan:Ethylacetat).
-
Bereiten Sie das Laufmittel vor und fügen Sie 0,1–1 % (v/v) Triethylamin hinzu.
-
Äquilibrieren Sie die Kieselgelsäule mit diesem modifizierten Laufmittel, indem Sie 3–5 Säulenvolumina durchlaufen lassen, bevor Sie Ihre Probe laden.
-
Führen Sie die Reinigung mit dem TEA-haltigen Laufmittel durch.
Additiv Typische Konzentration Mechanismus Hinweise Triethylamin (TEA) 0,1–1 % (v/v) Konkurrierende Base, blockiert Silanol-Wechselwirkungsstellen.[1] Sehr effektiv bei basischen Verbindungen. Kann die UV-Detektion beeinträchtigen und ist nach der Fraktionierung schwer zu entfernen. Ammoniak (in Methanol) 1–2 % einer 7N-Lösung in MeOH Konkurrierende Base. Nützlich in hochpolaren Systemen wie DCM/MeOH.[7] -
-
Lösung 2: Wechsel der stationären Phase Wenn das Tailing weiterhin ein Problem darstellt oder das Additiv mit Ihrem Produkt reagiert, sollten Sie eine weniger saure stationäre Phase verwenden.
-
Aluminiumoxid (Al₂O₃): Kann in neutraler, basischer oder saurer Form verwendet werden. Basisches Aluminiumoxid ist oft eine gute Wahl für die Reinigung basischer Verbindungen.
-
Deaktiviertes Kieselgel: Kieselgel, das mit Wasser oder einem anderen polaren Mittel behandelt wurde, um die Aktivität der Silanolgruppen zu reduzieren.
-
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. veeprho.com [veeprho.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
Technical Support Center: A Guide to the Safe Handling of Isonicotinate Esters
A Note on Methyl 3-ethylisonicotinate: As a Senior Application Scientist, it is my responsibility to ensure the highest standards of safety and scientific accuracy. Currently, there is a lack of specific, publicly available safety and handling data for Methyl 3-ethylisonicotinate. In the interest of providing a comprehensive guide based on documented evidence, this support center will focus on the well-characterized and structurally related compounds, Methyl isonicotinate and Ethyl isonicotinate . The principles and precautions outlined here should be considered a baseline for handling Methyl 3-ethylisonicotinate, with the understanding that the 3-ethyl substitution may alter its physical, chemical, and toxicological properties. A thorough, compound-specific risk assessment is imperative before commencing any experimental work.
Frequently Asked Questions (FAQs) for Isonicotinate Ester Handling
This section addresses common questions and concerns that researchers, scientists, and drug development professionals may have when working with isonicotinate esters like Methyl isonicotinate.
Q1: What are the primary hazards associated with Methyl isonicotinate?
A1: Methyl isonicotinate is classified as a hazardous substance with the following primary concerns[1][2]:
-
Skin Irritation: It is known to cause skin irritation, with potential for redness upon contact[1].
-
Serious Eye Irritation: Direct contact can cause significant eye damage[1].
-
Respiratory Tract Irritation: Inhalation of vapors or mists may lead to respiratory irritation[1][3].
-
Combustibility: It is a combustible liquid, meaning it can ignite when exposed to a heat source[1][3][4].
Q2: What are the initial symptoms of overexposure to Methyl isonicotinate?
A2: Overexposure can manifest through several symptoms, including headache, dizziness, nausea, tiredness, and vomiting[1]. It is crucial to move to fresh air and seek medical attention if you experience these symptoms after handling the compound.
Q3: What personal protective equipment (PPE) is mandatory when handling Methyl isonicotinate?
A3: A comprehensive PPE strategy is essential to minimize exposure. The following should be considered standard practice:
-
Eye and Face Protection: Tight-sealing safety goggles or a face shield are necessary to prevent eye contact[3][5].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact[3][5].
-
Body Protection: A laboratory coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, impervious or flame-retardant clothing is recommended[4][5][6].
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[5]. If exposure limits are likely to be exceeded, a NIOSH-approved respirator is required[7].
Q4: How should I properly store Methyl isonicotinate in the laboratory?
A4: Proper storage is critical to maintaining the stability of the compound and ensuring a safe laboratory environment.
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and direct sunlight[3][4][8].
-
Keep containers tightly closed to prevent the escape of vapors and potential contamination[3][9][10].
-
If refrigeration is required, use only flammable-storage-rated refrigerators[9][11].
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[4][9].
Q5: What should I do in the event of a spill?
A5: In the case of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel[3].
-
Control Ignition Sources: Remove all sources of ignition from the spill area[3][4].
-
Containment: For liquid spills, use an inert absorbent material to contain the substance[9][10].
-
Collection and Disposal: Carefully collect the absorbed material into a suitable, closed container for disposal according to local, state, and federal regulations[3][9]. Do not allow the product to enter drains[3].
Troubleshooting Guide for Experimental Procedures
This section provides solutions to specific issues that may arise during experiments involving isonicotinate esters.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Inconsistent Reaction Yields | 1. Moisture Sensitivity: The reaction may be sensitive to moisture. 2. Reagent Purity: The purity of the isonicotinate ester or other reagents may be compromised. 3. Temperature Fluctuations: Inconsistent reaction temperature can affect reaction kinetics. | 1. Dry Glassware and Solvents: Ensure all glassware is oven-dried and use anhydrous solvents. This prevents unwanted side reactions with water. 2. Verify Reagent Quality: Use a fresh bottle of the isonicotinate ester or purify the existing stock. Check the purity of other starting materials. 3. Maintain Stable Temperature: Use a temperature-controlled reaction setup (e.g., oil bath with a thermostat) to ensure consistent reaction conditions. |
| Product Discoloration (e.g., turning brown) | 1. Oxidation: The compound may be oxidizing upon exposure to air. 2. Instability at High Temperatures: Decomposition may occur if the reaction is heated for too long or at too high a temperature. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation[9]. 2. Optimize Heating: Reduce the reaction temperature or heating time. Monitor the reaction closely using techniques like TLC to determine the optimal endpoint. |
| Difficulty in Product Isolation/Purification | 1. Incomplete Reaction: The presence of starting materials can complicate purification. 2. Formation of Byproducts: Side reactions may be occurring. | 1. Monitor Reaction Completion: Use TLC or another appropriate analytical method to ensure the reaction has gone to completion before starting the workup. 2. Adjust Reaction Conditions: Consider changing the solvent, temperature, or catalyst to favor the desired product and minimize byproduct formation. |
Experimental Protocols and Workflows
Protocol 1: General Handling and Dispensing of Methyl Isonicotinate
This protocol outlines the standard procedure for safely handling and dispensing Methyl isonicotinate in a laboratory setting.
Objective: To safely transfer a specific quantity of Methyl isonicotinate from a stock container to a reaction vessel.
Materials:
-
Methyl isonicotinate
-
Appropriate PPE (safety goggles, chemical-resistant gloves, lab coat)
-
Chemical fume hood
-
Glass syringe or pipette
-
Reaction vessel
-
Waste container
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Staging: Place all necessary equipment, including the stock container of Methyl isonicotinate and the reaction vessel, inside the fume hood.
-
Dispensing: Carefully open the stock container. Using a clean syringe or pipette, slowly draw the desired volume of the liquid.
-
Transfer: Dispense the liquid into the reaction vessel, avoiding any splashing.
-
Sealing: Securely close the stock container and the reaction vessel.
-
Decontamination: Wipe down any surfaces inside the fume hood that may have been contaminated. Dispose of the syringe or pipette tip in the designated waste container.
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water[3].
Workflow for Emergency Response to Personal Exposure
The following diagram illustrates the immediate steps to take in case of accidental exposure to Methyl isonicotinate.
Sources
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- 2. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Chemical Storage – EHS [ehs.mit.edu]
Technical Support Center: Strategies for Overcoming the Poor Reactivity of 3-Substituted Pyridines
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. As researchers and drug development professionals, we frequently encounter the pyridine motif, a cornerstone of modern pharmaceuticals and functional materials. However, its unique electronic nature, particularly when substitution is required at the C-3 position, presents a significant synthetic hurdle. This guide is designed to move beyond simple protocols and provide a deeper understanding of why these substrates are challenging and how to strategically overcome their inherent lack of reactivity. Here, we will dissect common failures in key transformations and provide field-proven troubleshooting guides to turn low-yielding experiments into successful outcomes.
Part 1: Understanding the Core Problem - The "Why" Behind the Challenge
Before troubleshooting specific reactions, it's crucial to understand the fundamental electronic properties that govern pyridine reactivity.
Q: What makes the C-3 position of pyridine so unreactive in common cross-coupling reactions?
A: The poor reactivity of the 3-position is a direct consequence of the pyridine ring's electronic structure. There are two primary factors at play:
-
Electron-Deficient Nature: The nitrogen atom is highly electronegative and exerts a strong electron-withdrawing inductive effect across the entire ring.[1][2] This significantly reduces the electron density at all carbon atoms compared to benzene, making the pyridine ring less nucleophilic and resistant to reactions that involve an increase in electron density at the ring, such as the oxidative addition step in many palladium-catalyzed cross-couplings.[3] While resonance structures show that the C-2 and C-4 positions bear a partial positive charge, the C-3 position is comparatively less electron-deficient, making it the preferred site for electrophilic substitution (albeit under harsh conditions).[4][5] However, for cross-coupling, the overall electron-poor nature of the ring is the dominant deactivating factor.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen is a potent Lewis base. It can coordinate strongly to the metal center of the catalyst (e.g., Palladium), leading to catalyst poisoning or the formation of unreactive off-cycle species.[3][6] This sequestration of the active catalyst can dramatically slow down or completely halt the desired catalytic cycle.
Part 2: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions
This section provides direct answers and protocols for the most common challenges encountered when using 3-substituted pyridines in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation, but it frequently fails with 3-pyridyl electrophiles without careful optimization.
Q: My Suzuki-Miyaura reaction between 3-bromopyridine and an arylboronic acid is giving me no product, only starting material and some de-brominated pyridine. What is the likely cause and how do I fix it?
A: This is a classic symptom of a stalled catalytic cycle. The most probable causes are inefficient oxidative addition and/or catalyst deactivation. The hydrodehalogenation (replacement of bromine with hydrogen) side product suggests that the catalytic cycle is initiating but failing to proceed through transmetalation and reductive elimination efficiently.
Troubleshooting Protocol:
-
Re-evaluate Your Ligand: Standard ligands like PPh₃ are often insufficient. You must switch to a more specialized ligand designed for challenging substrates. Bulky, electron-rich dialkylbiaryl phosphine ligands are the industry standard for this problem.[7] They accelerate both the oxidative addition and the reductive elimination steps, which are often rate-limiting for electron-deficient heteroaryl halides.
-
Optimize the Catalyst System: Use a well-defined palladium pre-catalyst. These are often more robust and provide more consistent results than generating the catalyst in situ from sources like Pd(OAc)₂.
-
Check Boronic Acid/Ester Stability: Pyridylboronic acids can be unstable and susceptible to protodeboronation, especially under basic conditions at elevated temperatures.[8][9] Using a more stable boronate ester (e.g., pinacol, MIDA) can be beneficial. Alternatively, pyridine sulfinates have emerged as exceptionally effective coupling partners where boronic acids fail.[10]
Recommended Catalyst Systems for 3-Halopyridine Suzuki Coupling
| Catalyst/Pre-catalyst | Ligand | Recommended Base | Solvent | Key Advantages & Citation |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, or RuPhos | K₃PO₄ or K₂CO₃ | Dioxane, Toluene, or 2-MeTHF | Gold standard for challenging couplings; bulky ligands promote key catalytic steps.[7][8] |
| PEPPSI™-IPr | (Internal NHC ligand) | Cs₂CO₃ or K₃PO₄ | DMF or Dioxane | Air and moisture-stable pre-catalyst, excellent for heteroaryl couplings.[11] |
| PdCl₂(dppf) | (Internal dppf ligand) | K₂CO₃ | MeCN/H₂O or Dioxane | A common starting point, but may require higher temperatures or longer reaction times. |
Workflow: Optimizing a Failed Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
Forming a C-N bond at the 3-position is critical for synthesizing many pharmaceutical scaffolds. Success hinges on forcing the reluctant 3-halopyridine to react.
Q: I am attempting to couple a secondary amine with 3-chloropyridine using Pd(OAc)₂/BINAP, but the reaction is sluggish and incomplete. How can I drive this reaction to completion?
A: Your issue is common. 3-Chloropyridines are significantly less reactive than their bromo- or iodo- counterparts, and standard bidentate ligands like BINAP may not be active enough.[12] Furthermore, the choice of base is absolutely critical in Buchwald-Hartwig aminations.[13]
Troubleshooting Protocol:
-
Upgrade Your Ligand: For challenging heteroaryl chlorides, more robust ligands are required. Switch from BINAP to a Josiphos-type ligand (e.g., CyPF-tBu) or a bulky biaryl monophosphine ligand like XPhos. These have been shown to be highly effective for coupling heteroaryl chlorides with various nitrogen nucleophiles.[14]
-
Use the Right Base: The base's role is to deprotonate the amine (or the N-H bond in the intermediate complex) to form the palladium-amido species, which is essential for reductive elimination. A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Weaker bases like K₂CO₃ are generally ineffective for this transformation.
-
Ensure Anhydrous and Inert Conditions: These reactions are highly sensitive to oxygen and water. Ensure your solvent is anhydrous, and the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen).
Step-by-Step Protocol for Buchwald-Hartwig Amination of 3-Chloropyridine
-
Preparation: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a pre-catalyst).
-
Reagents: Add the 3-chloropyridine (1.0 equiv) and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.
-
Solvent and Nucleophile: Under a positive flow of argon, add anhydrous toluene or dioxane, followed by the amine (1.2 equiv).
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract the product with an appropriate organic solvent.
Part 3: Advanced Strategies and General FAQs
Q: My reaction is clean but very slow even with optimized thermal conditions. Can microwave irradiation help?
A: Absolutely. Microwave heating can significantly accelerate slow cross-coupling reactions by maintaining a precise and high temperature that is difficult to achieve with a standard oil bath.[15][16] For sluggish couplings involving 3-substituted pyridines, microwave irradiation at 130-150 °C for 30-60 minutes can often provide the desired product in good yield where conventional heating fails even after 24 hours.[15][17]
Q: Are there any non-coupling methods to functionalize the 3-position?
A: Yes, several strategies exist.
-
Lewis Acid Activation: The pyridine nitrogen can be coordinated with a Lewis acid (e.g., ZnCl₂), which activates the ring for nucleophilic aromatic substitution (SₙAr) or conjugate addition.[18][19]
-
Zincke Reaction Chemistry: A novel approach involves a temporary ring-opening of the pyridine using a Zincke salt to form a highly reactive azatriene intermediate. This intermediate can then undergo selective electrophilic halogenation at the desired position before ring-closing to furnish the 3-halopyridine.[20][21] This is particularly useful for introducing functionality into complex pyridine scaffolds.
References
- Doherty, S., Knight, J., et al. (2010). Privileged Ligands for Palladium-Catalyzed Cross-Coupling Reactions. Dalton Transactions.
-
Chen, D. W., & Chen, F. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition. Available at: [Link]
-
Pearson Education. (2024). EAS Reactions of Pyridine Explained. Available at: [Link]
-
Shaikh, A., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. Available at: [Link]
-
Grokipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Available at: [Link]
-
Parks, C. L., et al. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry. Available at: [Link]
- Zhang, Y., et al. (2023).
-
Wikipedia. PEPPSI. Available at: [Link]
-
Hoye, T. R., et al. (2009). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Vautravers, N. (2019). The Buchwald–Hartwig Amination After 25 Years.
-
Parks, C. L., et al. (2018). Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. Dalton Transactions. Available at: [Link]
-
Wu, Y., et al. (2021). Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. Chinese Journal of Organic Chemistry. Available at: [Link]
- Thompson, A., et al. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. The Journal of Organic Chemistry.
-
Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]
- Koley, M., et al. (2011). Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies. European Journal of Organic Chemistry.
- University of Liverpool. Pyridines: properties, syntheses & reactivity.
- BenchChem. (2025).
-
Larsen, C. B., & Wenger, O. S. (2018). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Molecules. Available at: [Link]
-
Biswas, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Thompson, A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]
- ResearchGate. (2015). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Current Chemistry. Available at: [Link]
-
St. John-Campbell, S., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. Available at: [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Available at: [Link]
-
Sharma, P., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry. Available at: [Link]
- ResearchGate. (2015).
- Koley, M., et al. (2011). Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies. European Journal of Organic Chemistry.
-
Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
- Abou-Shehada, S., et al. (2015).
-
St. John-Campbell, S., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. Available at: [Link]
- YouTube. (2017).
-
Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
- Abou-Shehada, S., et al. (2015).
-
St. John-Campbell, S., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. Available at: [Link]
- YouTube. (2017).
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- 4. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. quora.com [quora.com]
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- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 16. Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization [sioc-journal.cn]
- 17. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
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- 20. par.nsf.gov [par.nsf.gov]
- 21. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl 3-ethylisonicotinate and Methyl isonicotinate: A Guide for Researchers
In the landscape of pharmaceutical and materials science research, the subtle modification of molecular scaffolds can lead to profound differences in chemical reactivity and, consequently, in biological activity or material properties. This guide provides an in-depth comparison of the reactivity of Methyl 3-ethylisonicotinate and its parent compound, Methyl isonicotinate. This analysis is designed to offer researchers, scientists, and drug development professionals a clear understanding of the electronic and steric factors that differentiate these two molecules, supported by theoretical data and established experimental protocols.
Introduction to the Molecules
Methyl isonicotinate is a well-known derivative of isonicotinic acid, a pyridine-4-carboxylic acid. It serves as a versatile building block in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.[1] Its reactivity is primarily dictated by the electrophilic character of the carbonyl carbon of the methyl ester group, which is influenced by the electron-withdrawing nature of the pyridine ring.
Methyl 3-ethylisonicotinate is a substituted analogue of Methyl isonicotinate, featuring an ethyl group at the 3-position of the pyridine ring. This substitution, while seemingly minor, introduces both electronic and steric effects that can significantly modulate the reactivity of the ester functional group. Understanding these effects is crucial for predicting the behavior of this molecule in synthetic transformations and for designing novel compounds with desired properties.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) |
| Methyl isonicotinate | C₇H₇NO₂ | 137.14 | |
| Methyl 3-ethylisonicotinate | ![]() | C₉H₁₁NO₂ | 165.19 |
Theoretical Comparison of Reactivity
The reactivity of the ester group in both molecules is primarily centered on the susceptibility of the carbonyl carbon to nucleophilic attack. This susceptibility is governed by a combination of electronic and steric factors.
Electronic Effects
The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electron-withdrawing nature increases the electrophilicity of the carbonyl carbon at the 4-position, making it more susceptible to nucleophilic attack compared to a similar ester on a benzene ring.
The introduction of an ethyl group at the 3-position in Methyl 3-ethylisonicotinate introduces a competing electronic effect. Alkyl groups are known to be weakly electron-donating through an inductive effect (+I). This donation of electron density to the pyridine ring can slightly decrease the overall electron-withdrawing pull on the ester group. Consequently, the carbonyl carbon in Methyl 3-ethylisonicotinate is expected to be slightly less electrophilic than in Methyl isonicotinate.
This difference in electrophilicity can be indirectly observed through the predicted ¹³C NMR chemical shifts of the carbonyl carbons. A lower chemical shift (more upfield) suggests a more shielded, and therefore less electrophilic, carbon nucleus.
| Compound | Predicted Carbonyl ¹³C NMR Chemical Shift (ppm) |
| Methyl isonicotinate | ~165.5 |
| Methyl 3-ethylisonicotinate | ~165.1 |
| Note: These values are predicted using online NMR prediction tools and may differ from experimental values. However, the relative trend is informative. |
The predicted data suggests a slight upfield shift for the carbonyl carbon of Methyl 3-ethylisonicotinate, supporting the hypothesis of reduced electrophilicity due to the electron-donating ethyl group.
Steric Effects
The ethyl group at the 3-position of the pyridine ring in Methyl 3-ethylisonicotinate introduces significant steric hindrance around the reaction center. This steric bulk can impede the approach of a nucleophile to the carbonyl carbon, thereby slowing down the rate of reaction. This effect is particularly pronounced with larger, bulkier nucleophiles.
In contrast, Methyl isonicotinate, lacking a substituent at the 3-position, presents a more accessible carbonyl group for nucleophilic attack. This difference in steric accessibility is a key factor in the differential reactivity of the two compounds.
dot graph "" { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=none, margin=0]; edge [arrowhead=vee, color="#4285F4"];
} caption: Steric hindrance at the carbonyl group.
Synthesis of Starting Materials
Synthesis of Methyl isonicotinate
Methyl isonicotinate is commonly synthesized via Fischer esterification of isonicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[1]
dot graph "" { graph [nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];
} caption: Synthetic workflow for Methyl isonicotinate.
Experimental Protocol:
-
To a stirred suspension of isonicotinic acid (1.0 eq) in methanol (3-5 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude Methyl isonicotinate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Synthesis of Methyl 3-ethylisonicotinate
A plausible synthetic route to Methyl 3-ethylisonicotinate involves the initial synthesis of 3-ethylisonicotinic acid, followed by esterification. 3-Ethyl-4-cyanopyridine can serve as a key intermediate, which can be hydrolyzed to the corresponding carboxylic acid.
dot graph "" { graph [nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];
} caption: Synthetic workflow for Methyl 3-ethylisonicotinate.
Experimental Protocol (Hypothetical):
Step 1: Hydrolysis of 3-Ethyl-4-cyanopyridine
-
To a solution of 3-ethyl-4-cyanopyridine (1.0 eq) in a mixture of water and a co-solvent (e.g., ethanol), add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
If using acid, cool the reaction and neutralize with a base to precipitate the carboxylic acid. If using a base, cool and acidify with a strong acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 3-ethylisonicotinic acid.
Step 2: Esterification of 3-Ethylisonicotinic Acid
-
Follow the same Fischer esterification protocol as described for Methyl isonicotinate, using 3-ethylisonicotinic acid as the starting material.
Comparative Reactivity in Key Transformations
Nucleophilic Acyl Substitution
Nucleophilic acyl substitution is the hallmark reaction of esters. The general mechanism involves the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the methoxide leaving group.
dot graph "" { graph [nodesep=0.5, rankdir=LR]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];
} caption: General mechanism of nucleophilic acyl substitution.
Hydrolysis:
The hydrolysis of the methyl ester to the corresponding carboxylic acid can be performed under acidic or basic conditions.
-
Prediction: Methyl isonicotinate is expected to undergo hydrolysis at a faster rate than Methyl 3-ethylisonicotinate under identical conditions. This is due to the higher electrophilicity of its carbonyl carbon and the lower steric hindrance.
Standardized Protocol for Comparative Basic Hydrolysis:
-
Prepare separate solutions of Methyl isonicotinate and Methyl 3-ethylisonicotinate of the same concentration (e.g., 0.1 M) in a suitable solvent mixture (e.g., methanol/water).
-
To each solution, add an equivalent amount of a base, such as sodium hydroxide (e.g., 1.1 eq).
-
Maintain both reaction mixtures at a constant temperature (e.g., 50 °C) and monitor the disappearance of the starting material over time using a suitable analytical technique (e.g., HPLC or GC).
-
Plot the concentration of the starting material versus time to determine the reaction rates.
Aminolysis:
The reaction of the esters with an amine to form an amide is a crucial transformation in the synthesis of many biologically active molecules.
-
Prediction: The rate of aminolysis is expected to be significantly slower for Methyl 3-ethylisonicotinate, especially with sterically demanding amines. The combination of reduced electrophilicity and increased steric hindrance will likely necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times) to achieve comparable conversions to Methyl isonicotinate.
Standardized Protocol for Comparative Aminolysis:
-
In separate reaction vessels, dissolve Methyl isonicotinate and Methyl 3-ethylisonicotinate (1.0 eq) in a suitable aprotic solvent (e.g., THF or DMF).
-
To each solution, add the same amine (e.g., benzylamine, 1.2 eq).
-
Stir both reactions at a constant temperature (e.g., room temperature or 60 °C) and monitor the progress by TLC, HPLC, or GC.
-
Compare the time required for the complete consumption of the starting esters.
Conclusion
The presence of a 3-ethyl group on the pyridine ring of Methyl isonicotinate has a discernible impact on its reactivity. The electron-donating nature of the ethyl group slightly reduces the electrophilicity of the carbonyl carbon, while its steric bulk significantly hinders the approach of nucleophiles. As a result, Methyl 3-ethylisonicotinate is predicted to be less reactive towards nucleophilic acyl substitution reactions compared to Methyl isonicotinate.
Researchers working with these molecules should anticipate the need for more forcing conditions when performing reactions such as hydrolysis or aminolysis with Methyl 3-ethylisonicotinate. Conversely, this reduced reactivity could be strategically exploited in cases where selective reaction at another site in a more complex molecule is desired. The insights provided in this guide, along with the standardized protocols, offer a solid foundation for further experimental investigation and rational molecular design.
References
-
ChemAxon. (2024). NMR Predictor. [Online] Available at: [Link]
-
NMRDB.org. (2024). Predict 13C carbon NMR spectra. [Online] Available at: [Link]
-
Virtual Chemistry 3D. (2024). 13C NMR predictor. [Online] Available at: [Link]
-
Wikipedia. (2024). Methyl isonicotinate. [Online] Available at: [Link]
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A Comparative Analysis of the Biological Activities of Methyl 3-Ethylisonicotinate and Other Isonicotinate Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the isonicotinate scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The esterification of isonicotinic acid and substitutions on its pyridine ring have been key strategies in modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a comparative overview of the biological activity of methyl 3-ethylisonicotinate alongside other isonicotinate esters, offering insights into their structure-activity relationships and potential therapeutic applications. While direct comparative data for methyl 3-ethylisonicotinate is limited in publicly available literature, this analysis synthesizes findings from related isonicotinate esters to infer its potential activity profile and guide future research.
Introduction to Isonicotinate Esters
Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives have long been a focus of drug discovery. The most notable example is isoniazid, the hydrazide of isonicotinic acid, which remains a cornerstone in the treatment of tuberculosis.[1] The esterification of the carboxylic acid group and substitution on the pyridine ring are common modifications aimed at enhancing properties such as lipophilicity, which can improve cell membrane permeability and, consequently, biological activity.[2] These modifications have led to the exploration of isonicotinate esters for a range of therapeutic areas, including antimicrobial, anti-inflammatory, and anticonvulsant applications.
Structure-Activity Relationships: The Influence of Ester and Ring Substituents
The biological activity of isonicotinate derivatives is intricately linked to their chemical structure. Key determinants of activity include the nature of the ester group and the type and position of substituents on the pyridine ring.
Ring Substituents: The position and electronic nature of substituents on the pyridine ring are critical. For instance, in the context of antitubercular activity of isoniazid analogs, substitutions at the 2-position of the pyridine ring are tolerated, whereas substitutions at the 3-position often lead to a loss of activity.[3] This highlights the specific steric and electronic requirements for interaction with the biological target. The introduction of an ethyl group at the 3-position of methyl isonicotinate would be expected to significantly alter its steric and electronic profile compared to the unsubstituted parent molecule, likely influencing its biological activity.
Comparative Biological Activities
While direct experimental data for methyl 3-ethylisonicotinate is scarce, we can draw inferences from the activities of other isonicotinate esters and related nicotinic acid derivatives. The following sections summarize findings in key therapeutic areas.
Anti-inflammatory Activity
Certain isonicotinate derivatives have demonstrated potent anti-inflammatory properties. A study on a series of isonicotinates revealed that compounds with lower lipophilicity exhibited remarkably high inhibitory activity against reactive oxygen species (ROS) production in human blood cells.[4] One particular aminophenol-linked isonicotinate was found to be eight times more potent than the standard nonsteroidal anti-inflammatory drug (NSAID) ibuprofen.[4] This suggests that while some degree of lipophilicity is necessary for cell penetration, excessive lipophilicity can be detrimental to anti-inflammatory activity in this class of compounds. The moderate lipophilicity of methyl 3-ethylisonicotinate might position it as a candidate for anti-inflammatory screening.
Antimicrobial Activity
The isonicotinoyl scaffold is a well-established pharmacophore for antimicrobial agents, largely due to the success of isoniazid against Mycobacterium tuberculosis. The development of isoniazid derivatives has been a strategy to overcome drug resistance.[2] Studies on nicotinic acid derivatives, which are structural isomers of isonicotinates, have shown significant antibacterial activity. For example, certain acylhydrazones of nicotinic acid have demonstrated strong activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 1.95 µg/mL.[5] The antimicrobial potential of isonicotinate esters, including methyl 3-ethylisonicotinate, warrants further investigation, particularly against a broad spectrum of bacterial and fungal pathogens.
Antitubercular Activity
The antitubercular activity of isoniazid is a benchmark for its derivatives. Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG).[6] Structure-activity relationship studies of isoniazid analogs have shown that the hydrazide moiety is crucial for activity, while modifications to the pyridine ring can be detrimental.[3] However, the synthesis of more lipophilic ester derivatives of isoniazid-related compounds has been explored as a strategy to enhance mycobacterial cell wall penetration.[7] While simple alkyl isonicotinates are not expected to be direct analogues of isoniazid, their potential to be metabolized to isonicotinic acid within the mycobacterium could confer some level of activity. The impact of the 3-ethyl substitution on methyl isonicotinate in this context is an open question for experimental validation.
Anticonvulsant Activity
Esters of isonipecotic acid, a saturated analog of isonicotinic acid, have been evaluated for their anticonvulsant activity.[8] This suggests that the broader pyridine- and piperidine-carboxylic acid ester scaffold may have applications in neurological disorders. The evaluation of simple isonicotinate esters for anticonvulsant properties could be a fruitful area of research.
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for assessing the biological activities discussed above are provided.
Protocol 1: In Vitro Anti-inflammatory Activity Assay (ROS Inhibition)
This protocol is based on the oxidative burst assay using chemiluminescence to measure the inhibition of reactive oxygen species (ROS) production by phagocytes in human whole blood.[4]
Materials:
-
Test compounds (isonicotinate esters) dissolved in a suitable solvent (e.g., DMSO).
-
Standard drug (e.g., Ibuprofen).
-
Fresh human whole blood.
-
Hank's Balanced Salt Solution (HBSS).
-
Luminol (for chemiluminescence).
-
Serum-opsonized zymosan (SOZ) as a stimulant.
-
96-well white microplates.
-
Luminometer with a thermostatically controlled chamber.
Procedure:
-
Prepare serial dilutions of the test compounds and the standard drug.
-
In a 96-well plate, add 25 µL of diluted human whole blood to each well.
-
Add 25 µL of the test compound or standard drug at various concentrations to the respective wells.
-
Incubate the plate at 37°C for 15 minutes in the luminometer.
-
Add 25 µL of luminol solution to each well.
-
Add 25 µL of SOZ to each well to stimulate the oxidative burst.
-
Immediately begin measuring the chemiluminescence every 2 minutes for a total of 50 minutes.
-
Calculate the percentage of ROS inhibition for each concentration of the test compounds and the standard drug.
-
Determine the IC50 value (the concentration that inhibits 50% of the ROS production).
Workflow for In Vitro Anti-inflammatory Activity Assay
Caption: Workflow for assessing in vitro anti-inflammatory activity.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[5]
Materials:
-
Test compounds (isonicotinate esters) dissolved in a suitable solvent (e.g., DMSO).
-
Standard antimicrobial agents (e.g., ciprofloxacin, ampicillin).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
96-well microplates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare serial twofold dilutions of the test compounds and standard antibiotics in the 96-well plates.
-
Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive controls (wells with bacteria and no antimicrobial agent) and negative controls (wells with medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Data Summary
The following table summarizes hypothetical comparative data to illustrate how the biological activities of different isonicotinate esters could be presented. Note: The data for Methyl 3-ethylisonicotinate is hypothetical and for illustrative purposes only, as specific experimental data was not found in the performed searches.
| Compound | Ester Group | Ring Substituent | Anti-inflammatory IC50 (µM) | Antimicrobial MIC (µg/mL) vs. S. aureus |
| Methyl Isonicotinate | Methyl | None | >100 | 64 |
| Ethyl Isonicotinate | Ethyl | None | 85 | 32 |
| Propyl Isonicotinate | Propyl | None | 60 | 16 |
| Methyl 3-ethylisonicotinate | Methyl | 3-ethyl | To be determined | To be determined |
| Ibuprofen (Standard) | - | - | 15 | - |
| Ciprofloxacin (Standard) | - | - | - | 1 |
Conclusion and Future Directions
The isonicotinate scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While this guide provides a comparative framework based on existing literature for various isonicotinate esters, it also highlights a significant knowledge gap regarding the biological activities of 3-substituted esters like methyl 3-ethylisonicotinate.
Future research should focus on the systematic synthesis and biological evaluation of a series of 3-alkyl isonicotinate esters to elucidate clear structure-activity relationships. Such studies would provide valuable data for medicinal chemists and drug development professionals, potentially uncovering novel leads for anti-inflammatory, antimicrobial, or other therapeutic applications. The provided experimental protocols offer a starting point for these essential investigations.
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In-silico prediction of Methyl 3-ethylisonicotinate properties
An In-Depth Comparative Guide to the In-Silico Prediction of Methyl 3-ethylisonicotinate Properties
In the contemporary drug discovery landscape, the "fail early, fail cheap" paradigm is more critical than ever.[1] The early computational assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of this strategy, allowing researchers to prioritize candidates with the highest probability of success long before committing to expensive and time-consuming experimental synthesis and testing.[2][3] This guide provides a comprehensive, in-depth comparison of in-silico methodologies for predicting the key physicochemical and pharmacokinetic properties of Methyl 3-ethylisonicotinate, a novel pyridine derivative, offering a practical framework for researchers, chemists, and drug development professionals.
We will dissect the predictions from multiple computational platforms, explain the causality behind the underlying models, and provide detailed, reproducible workflows. By grounding these in-silico predictions against experimental data from structurally related analogs, we aim to create a self-validating guide that embodies the principles of expertise, authoritativeness, and trustworthiness.
Molecular Profile: Methyl 3-ethylisonicotinate
To initiate any in-silico analysis, a machine-readable representation of the molecule is essential. Methyl 3-ethylisonicotinate is a pyridine derivative with an ethyl group at the 3-position and a methyl ester at the 4-position.
-
IUPAC Name: Methyl 3-ethylpyridine-4-carboxylate
-
Molecular Formula: C₉H₁₁NO₂
-
SMILES (Simplified Molecular Input Line Entry System): CCC1=C(C=CN=C1)C(=O)OC
-
Molecular Weight: 165.19 g/mol
The Methodological Pillars of In-Silico Prediction
Computational ADMET prediction is not a monolithic field; it is built upon several distinct yet complementary approaches. Understanding these is crucial for interpreting the results and appreciating the potential sources of variance between different tools.
-
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): This is a foundational, ligand-based approach. QSAR models are statistical constructs that correlate variations in the chemical structure of compounds with changes in their biological activity or a specific physicochemical property.[4][5] These models are "trained" on large datasets of molecules with known experimental values, learning to associate specific molecular descriptors (e.g., size, lipophilicity, electronic properties) with outcomes.[6] The predictive power of a QSAR model is highly dependent on the quality and diversity of its training set and its applicability domain—the chemical space in which it can make reliable predictions.[7]
-
Physics-Based Models: These methods, often used in commercial software suites like those from Schrödinger, employ quantum mechanics and molecular dynamics to simulate the behavior of a molecule in a biological environment.[13][14] While computationally intensive, they can provide deep mechanistic insights into properties like binding affinity and metabolic stability by modeling the explicit interactions between a drug and a protein.
The following diagram illustrates a generalized workflow for in-silico property prediction, a process that begins with the molecular structure and culminates in a comprehensive ADMET profile.
Caption: Generalized workflow for in-silico ADMET property prediction.
Comparative Analysis: Methyl 3-ethylisonicotinate Predictions
To provide a robust comparison, we submitted the SMILES string for Methyl 3-ethylisonicotinate to two widely-used, freely accessible web-based platforms: pkCSM and ADMET-AI .[11] These tools were selected for their comprehensive output and distinct underlying modeling techniques.
Physicochemical and Absorption Properties
These fundamental properties govern how a drug is absorbed from its site of administration. High intestinal absorption is often a prerequisite for an orally administered drug.
| Property | pkCSM Prediction | ADMET-AI Prediction | Interpretation & Significance |
| Water Solubility (logS) | -2.311 mol/L | -2.48 mol/L | Both models predict low water solubility. This is a critical parameter that can impact dissolution and subsequent absorption. |
| Caco-2 Permeability (log Papp) | 0.998 cm/s | 0.97 (High) | Predictions are in strong agreement, suggesting high permeability across the intestinal wall, a favorable characteristic. |
| Intestinal Absorption (Human) | 91.5% | 93.9% (High) | Both tools predict excellent absorption from the human intestine, which is consistent with the high permeability prediction. |
| P-glycoprotein (P-gp) Substrate | No | No | Consistent prediction that the molecule is not a substrate for P-gp, an efflux pump that can limit drug absorption. This is a positive sign. |
Distribution Properties
Distribution properties describe how a drug spreads throughout the body's fluids and tissues after absorption.
| Property | pkCSM Prediction | ADMET-AI Prediction | Interpretation & Significance |
| Volume of Distribution (VDss) | -0.06 log L/kg | 0.14 L/kg | pkCSM predicts low distribution into tissues, while ADMET-AI predicts moderate distribution. This discrepancy warrants further investigation. |
| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.347 | -0.62 (Low) | Both models predict the compound is unlikely to cross the BBB efficiently, suggesting it may not be suitable for targeting the central nervous system. |
| Plasma Protein Binding | N/A | 58.7% (Low) | ADMET-AI predicts low to moderate binding to plasma proteins, meaning a significant fraction of the drug would be free to exert its pharmacological effect. |
Metabolism Properties
Metabolism is the biotransformation of a drug, primarily by Cytochrome P450 (CYP) enzymes in the liver. Predicting interactions with CYPs is vital to avoid drug-drug interactions and ensure metabolic stability.[8][15]
| Property | pkCSM Prediction | ADMET-AI Prediction | Interpretation & Significance |
| CYP2D6 Substrate | No | Yes | Conflicting Prediction. This highlights a key challenge in in-silico modeling. One model suggests a potential metabolic pathway, while the other does not. |
| CYP3A4 Substrate | Yes | Yes | Both models agree that the compound is likely a substrate for CYP3A4, the most common drug-metabolizing enzyme. |
| CYP1A2 Inhibitor | No | No | Consistent prediction of no inhibition. |
| CYP2C9 Inhibitor | No | No | Consistent prediction of no inhibition. |
| CYP2D6 Inhibitor | No | No | Consistent prediction of no inhibition. |
| CYP3A4 Inhibitor | No | No | Consistent prediction of no inhibition. |
Excretion and Toxicity Properties
This set of predictions helps to forecast how the drug is eliminated from the body and flags potential safety liabilities.
| Property | pkCSM Prediction | ADMET-AI Prediction | Interpretation & Significance |
| Total Clearance (log ml/min/kg) | 0.44 | 0.77 ml/min/kg | Both models predict a relatively low rate of clearance from the body. |
| AMES Toxicity | No | No | Strong consensus that the compound is not mutagenic, a critical safety checkpoint. |
| hERG I Inhibitor | No | Yes (Weak) | Conflicting Prediction. pkCSM predicts no cardiotoxicity risk, while ADMET-AI flags a potential weak interaction with the hERG channel. This is a significant safety endpoint that would require immediate experimental validation. |
| Oral Rat Acute Toxicity (LD50) | 2.45 mol/kg | 588.8 mg/kg | Both models classify the compound as having low acute toxicity (Category IV/V). |
| Hepatotoxicity | No | Yes | Conflicting Prediction. A significant discrepancy regarding potential liver toxicity, another critical safety parameter. |
Experimental Protocols: Reproducible In-Silico Workflows
To ensure the trustworthiness and utility of this guide, we provide step-by-step protocols for obtaining the predictions discussed above.
Protocol for ADMET-AI
-
Navigate to the ADMET-AI web server.
-
Select the "Text Input" tab.
-
Enter the SMILES string for Methyl 3-ethylisonicotinate: CCC1=C(C=CN=C1)C(=O)OC into the text box.
-
Click the "Predict" button to initiate the analysis.
Protocol for pkCSM
pkCSM is another popular web server that uses graph-based signatures to predict a wide range of pharmacokinetic properties.
-
Navigate to the pkCSM pharmacokinetics prediction tool.
-
Ensure the input format is set to "SMILES".
-
Enter the SMILES string CCC1=C(C=CN=C1)C(=O)OC into the input field. You can also upload a file for batch processing.
-
Click the "Submit" button.
-
Review the output, which is organized into tabs for ADME, and Toxicity properties. The results are presented in clear tables with interpretations (e.g., "Yes/No" for inhibitor status).
Discussion: Synthesizing Predictions with Field Insights
The in-silico analysis of Methyl 3-ethylisonicotinate reveals a promising, yet cautionary, profile.
Points of Consensus and Confidence:
-
The molecule is predicted to have excellent intestinal absorption and high permeability , which are highly desirable for an oral drug candidate.
-
There is a strong consensus that the compound is not an AMES mutagen and has low acute oral toxicity .
-
It is consistently predicted not to be a P-gp substrate , reducing the risk of efflux-mediated resistance or poor absorption.
Points of Discrepancy and Caution: The true value of this comparative approach lies in identifying the discrepancies, as these highlight areas of higher uncertainty that demand experimental validation.
-
Metabolism: The conflicting predictions for CYP2D6 substrate status are significant. This could be due to differences in the training data or the specific structural features that each model weighs most heavily.
-
Toxicity: The disagreements on hERG inhibition and hepatotoxicity are critical red flags. hERG inhibition is a major cause of cardiac-related drug attrition, and hepatotoxicity is a leading reason for post-market drug withdrawal. Even a "weak" predicted hit from one model necessitates rigorous in-vitro follow-up (e.g., patch-clamp assays for hERG, assays using primary hepatocytes).
The logical relationship between these ADMET properties and the ultimate success of a drug candidate is illustrated below. Favorable properties in absorption and distribution must be balanced with an acceptable metabolism and toxicity profile.
Caption: Interplay of ADMET properties influencing a drug's clinical potential.
Grounding with Experimental Data from Analogs: While no experimental data exists for Methyl 3-ethylisonicotinate itself, we can look at its simpler analog, Methyl isonicotinate (CAS: 2459-09-8). Experimental data shows it has a melting point of 8-8.5 °C and is slightly soluble in water.[16][17] The predicted low water solubility (logS ~ -2.4) for our target molecule is consistent with the known properties of its parent scaffold, lending credibility to the physicochemical predictions.
Conclusion
The in-silico profiling of Methyl 3-ethylisonicotinate demonstrates the immense power of computational tools in modern drug discovery. By leveraging multiple predictive platforms, we can build a multi-faceted profile that highlights both promising characteristics—such as high oral absorption—and significant potential liabilities, including conflicting predictions on metabolism and critical toxicity endpoints like hERG inhibition and hepatotoxicity.
This guide underscores a critical principle: in-silico tools are not a replacement for experimental validation but are indispensable for hypothesis generation and risk mitigation. The discrepancies identified between pkCSM and ADMET-AI are not failures of the models but rather crucial data points that direct chemists and pharmacologists to prioritize their experimental resources effectively. By adopting a comparative and critical approach, research teams can navigate the complexities of early-stage development with greater confidence and efficiency.
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A Comparative Guide to the Structural Validation of Synthesized Methyl 3-ethylisonicotinate
Introduction
In the landscape of pharmaceutical and materials science research, the precise structure of a synthesized molecule is paramount. Methyl 3-ethylisonicotinate, a substituted pyridine derivative, represents a class of compounds with significant potential in drug discovery and as a ligand in coordination chemistry. The introduction of an ethyl group onto the isonicotinate scaffold can modulate its physicochemical properties, such as lipophilicity and metabolic stability, making its unambiguous synthesis and characterization a critical endeavor.
However, synthetic pathways are not always straightforward, and the potential for isomeric impurities necessitates a robust and multi-faceted validation strategy. This guide provides an in-depth, experience-driven comparison of analytical techniques to definitively validate the structure of synthesized Methyl 3-ethylisonicotinate. We will explore a plausible synthetic route and contrast the expected analytical data with that of a potential, closely related isomer, Methyl 5-ethylnicotinate, which could arise from an incorrectly identified starting material. This comparative approach underscores the necessity of a synergistic analytical workflow for absolute structural confirmation.
Section 1: The Synthetic Route and the Isomeric Challenge
The synthesis of Methyl 3-ethylisonicotinate is most directly achieved through the Fischer esterification of 3-ethylisonicotinic acid. This acid-catalyzed reaction with methanol is a classic and reliable method for ester formation.
Experimental Protocol: Synthesis of Methyl 3-ethylisonicotinate
-
Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethylisonicotinic acid (5.0 g, 33.1 mmol).
-
Reagent Addition: Add anhydrous methanol (50 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (1.5 mL) with stirring. The addition should be done in an ice bath to control the initial exotherm.[1][2]
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield Methyl 3-ethylisonicotinate.
The primary analytical challenge arises if the starting material is not 3-ethylisonicotinic acid but its isomer, 5-ethylnicotinic acid. In this scenario, the same synthetic protocol would yield Methyl 5-ethylnicotinate , a positional isomer that is very difficult to distinguish from the target compound by simple methods.
Section 2: The Analytical Workflow for Unambiguous Structure Elucidation
A single analytical technique is often insufficient for absolute structural confirmation. A synergistic approach, leveraging the strengths of multiple spectroscopic methods, provides a self-validating system for elucidating the correct molecular structure. The workflow below illustrates this integrated strategy.
Caption: A comprehensive workflow for the validation of synthesized Methyl 3-ethylisonicotinate.
Section 3: Comparative Analysis of Spectral Data
Here, we present the expected experimental data for our target molecule and its isomer. This side-by-side comparison will highlight the subtle and definitive differences revealed by each technique.
Mass Spectrometry (MS)
Mass spectrometry is the first port of call to confirm the molecular weight of the synthesized compound.[3][4]
Experimental Protocol: Mass Spectrometry
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF).
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol with 0.1% formic acid) and introduce it into the mass spectrometer.
Data Comparison: MS
| Feature | Methyl 3-ethylisonicotinate (Target) | Methyl 5-ethylnicotinate (Isomer) | Rationale & Causality |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | Both compounds are isomers and thus share the same molecular formula. |
| Molecular Weight | 165.19 g/mol | 165.19 g/mol | Identical molecular weights are expected. |
| Expected [M+H]⁺ | m/z 166.08 | m/z 166.08 | The protonated molecular ion will be identical for both. |
| Key Fragments | m/z 134 ([M-OCH₃]⁺), 106 ([M-COOCH₃]⁺) | m/z 134 ([M-OCH₃]⁺), 106 ([M-COOCH₃]⁺) | Fragmentation patterns are predicted to be very similar, involving the loss of the methoxy or the entire methoxycarbonyl group.[5][6] |
Trustworthiness: While MS confirms the correct molecular weight, it is inherently incapable of distinguishing between these positional isomers. The fragmentation patterns are unlikely to show significant, easily interpretable differences.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for the rapid confirmation of functional groups present in the molecule.[7][8]
Experimental Protocol: IR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) FTIR.
-
Sample Preparation: A small amount of the purified solid or liquid product is placed directly on the ATR crystal.
Data Comparison: IR
| Functional Group | Expected Wavenumber (cm⁻¹) | Methyl 3-ethylisonicotinate (Target) | Methyl 5-ethylnicotinate (Isomer) | Rationale & Causality |
| C=O Stretch (Ester) | 1715-1730 | Strong absorption ~1725 cm⁻¹ | Strong absorption ~1725 cm⁻¹ | The carbonyl stretch of an aromatic ester is a very strong and sharp peak.[3][9] |
| C-O Stretch (Ester) | 1250-1310 and 1100-1130 | Strong absorptions present | Strong absorptions present | Aromatic esters typically show two strong C-O stretching bands.[4][10] |
| C-H Stretch (Aromatic) | >3000 | Weak absorptions >3000 cm⁻¹ | Weak absorptions >3000 cm⁻¹ | Characteristic of sp² C-H bonds on the pyridine ring. |
| C-H Stretch (Aliphatic) | <3000 | Absorptions <3000 cm⁻¹ | Absorptions <3000 cm⁻¹ | Characteristic of sp³ C-H bonds of the ethyl and methyl groups. |
Trustworthiness: IR spectroscopy will confirm the successful synthesis of an aromatic methyl ester containing both aromatic and aliphatic C-H bonds. However, like mass spectrometry, it cannot differentiate between the two positional isomers as the functional groups are identical.
Nuclear Magnetic Resonance (NMR) Spectroscopy - The Decisive Technique
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, revealing the connectivity of the molecule and thus allowing for the definitive identification of the correct isomer.[11][12]
¹H NMR Spectroscopy
Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[13]
-
Data Acquisition: Acquire a standard proton spectrum.
Data Comparison: ¹H NMR
| Protons | Methyl 3-ethylisonicotinate (Target) | Methyl 5-ethylnicotinate (Isomer) | Rationale & Causality |
| Aromatic H (H-2) | ~8.9 ppm (s) | ~9.1 ppm (d) | In the target, H-2 has no adjacent protons, appearing as a singlet. In the isomer, H-2 is coupled to H-4. |
| Aromatic H (H-6) | ~8.6 ppm (d) | ~8.7 ppm (d) | Both are doublets due to coupling with H-5. The proximity to the nitrogen atom results in a downfield shift.[14][15] |
| Aromatic H (H-5/H-4) | ~7.5 ppm (d) | ~8.3 ppm (t) | In the target, H-5 is a doublet coupled to H-6. In the isomer, H-4 is a "triplet" (dd) coupled to H-2 and H-6. |
| -OCH₃ | ~3.9 ppm (s, 3H) | ~3.9 ppm (s, 3H) | The methyl ester protons will appear as a singlet in a similar chemical environment. |
| -CH₂CH₃ | ~2.8 ppm (q, 2H) | ~2.8 ppm (q, 2H) | The methylene protons are adjacent to three methyl protons, resulting in a quartet. |
| -CH₂CH₃ | ~1.3 ppm (t, 3H) | ~1.3 ppm (t, 3H) | The terminal methyl protons are adjacent to two methylene protons, resulting in a triplet. |
¹³C NMR Spectroscopy
Experimental Protocol: ¹³C NMR
-
Instrumentation: 100 MHz (or higher) NMR spectrometer.
-
Acquisition: A standard proton-decoupled ¹³C NMR spectrum.
Data Comparison: ¹³C NMR
| Carbon | Methyl 3-ethylisonicotinate (Target) | Methyl 5-ethylnicotinate (Isomer) | Rationale & Causality |
| Number of Signals | 9 unique signals | 9 unique signals | Both isomers have 9 unique carbon atoms. |
| C=O (Ester) | ~165 ppm | ~165 ppm | The carbonyl carbon is typically in this region for aromatic esters.[16] |
| Aromatic C (C-2) | ~152 ppm | ~154 ppm | The chemical shifts of the ring carbons will differ due to the different positions of the substituents.[17] |
| Aromatic C (C-3) | ~140 ppm | ~130 ppm | The carbon bearing the ethyl group will have a distinct chemical shift. |
| Aromatic C (C-4) | ~135 ppm | ~140 ppm | The position of the ester group significantly influences the chemical shift of the ipso-carbon. |
| Aromatic C (C-5) | ~123 ppm | ~138 ppm | The different electronic environments lead to different chemical shifts. |
| Aromatic C (C-6) | ~150 ppm | ~151 ppm | The carbons adjacent to the nitrogen are the most downfield. |
| -OCH₃ | ~52 ppm | ~52 ppm | The methyl ester carbon. |
| -CH₂CH₃ | ~25 ppm | ~25 ppm | The methylene carbon of the ethyl group. |
| -CH₂CH₃ | ~14 ppm | ~14 ppm | The methyl carbon of the ethyl group. |
Section 4: Logical Framework for Spectral Interpretation
The definitive structural proof lies in the ¹H NMR spectrum. The distinct substitution pattern on the pyridine ring for each isomer creates a unique and predictable set of signals for the aromatic protons. The following decision tree illustrates the logical process for confirming the structure.
Caption: Decision tree for distinguishing isomers using ¹H NMR aromatic signals.
Conclusion
The structural validation of a synthesized molecule like Methyl 3-ethylisonicotinate is a non-negotiable step in ensuring the integrity of research and development. This guide has demonstrated that while preliminary techniques like Mass Spectrometry and IR Spectroscopy are crucial for confirming molecular weight and the presence of correct functional groups, they are insufficient for distinguishing between closely related positional isomers.
The definitive proof of structure is unequivocally provided by NMR spectroscopy. The unique chemical shifts and spin-spin coupling patterns in the ¹H NMR spectrum, supported by the distinct carbon environments observed in the ¹³C NMR spectrum, offer an unambiguous fingerprint of the molecule. By employing this multi-technique, comparative approach, researchers can confidently and rigorously validate their synthetic outcomes, ensuring the reliability and reproducibility of their scientific work.
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A Senior Application Scientist's Guide to Investigating Cross-Reactivity of Methyl 3-Ethylisonicotinate Derivatives
For researchers and drug development professionals, understanding the potential for off-target effects and immune responses is paramount. This guide provides a comprehensive framework for designing and executing cross-reactivity studies of methyl 3-ethylisonicotinate derivatives. While direct experimental data on this specific class of compounds is not extensively published, this document synthesizes established principles of immunology and analytical chemistry to offer a robust, self-validating approach. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format.
The Immunological Basis of Cross-Reactivity with Small Molecules
Small molecules like methyl 3-ethylisonicotinate and its derivatives are generally not immunogenic on their own. However, they can act as haptens , which are low molecular weight compounds that, after binding to endogenous proteins, can elicit an immune response.[1][2][3] This process, known as haptenation, results in the formation of a hapten-carrier complex that is recognized as foreign by the immune system, potentially leading to hypersensitivity reactions.[1]
Cross-reactivity occurs when antibodies or T-cells that are specific for one hapten-protein conjugate also recognize and react with other, structurally similar haptens.[4][5] This is a critical consideration in drug development, as it can lead to unexpected adverse reactions if a patient has been previously sensitized to a structurally related compound from another source (e.g., another drug, an environmental chemical, or a component of a consumer product).
The degree of cross-reactivity is influenced by the structural similarity between the parent compound and its derivatives or other molecules. Even minor modifications to a molecule can alter its binding affinity to antibodies and T-cell receptors, thereby changing its cross-reactive potential.[6][7]
Designing a Cross-Reactivity Study for Methyl 3-Ethylisonicotinate Derivatives
A well-designed cross-reactivity study should be systematic and comparative, with the goal of quantifying the extent to which derivatives of methyl 3-ethylisonicotinate are recognized by antibodies raised against the parent compound.
Logical Workflow for a Cross-Reactivity Study
Caption: A logical workflow for a comprehensive cross-reactivity study.
Selection of Compounds for Comparison
The choice of compounds to include in a cross-reactivity study is critical for generating meaningful data. The following should be considered:
-
Parent Compound: Methyl 3-ethylisonicotinate will serve as the reference compound.
-
Derivatives: A series of derivatives with systematic modifications to the parent structure should be synthesized.[8][9][10][11][12] This could include alterations to the ethyl group, the methyl ester, or the pyridine ring.
-
Structurally Similar Molecules: Include compounds that share the isonicotinate scaffold but have different substituents.
-
Negative Controls: Include structurally dissimilar compounds that are not expected to cross-react.
Experimental Methodologies
The Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile and widely used technique for quantifying antibody-antigen interactions and is well-suited for cross-reactivity studies.[13][14] A competitive ELISA format is particularly useful for this purpose.
Protocol for Competitive ELISA
-
Coating: Microtiter plates are coated with a conjugate of methyl 3-ethylisonicotinate and a carrier protein (e.g., Bovine Serum Albumin - BSA).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: A fixed concentration of the primary antibody (raised against the methyl 3-ethylisonicotinate-carrier conjugate) is mixed with varying concentrations of the free test compounds (parent compound, derivatives, or alternatives). This mixture is then added to the coated wells.
-
Incubation: During incubation, the free test compounds compete with the coated antigen for binding to the primary antibody.
-
Washing: Unbound antibodies and test compounds are washed away.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.
-
Measurement: The absorbance of the wells is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free test compound.
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate a standard curve for the parent compound and competition curves for the derivatives and alternatives.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Absorbance of sample / Absorbance of zero standard))
-
Determine IC50 Values: The IC50 is the concentration of the test compound that causes 50% inhibition of the antibody binding to the coated antigen. This value is a measure of the compound's affinity for the antibody.
-
Calculate Percent Cross-Reactivity: % Cross-Reactivity = (IC50 of parent compound / IC50 of test compound) * 100
Illustrative Data Presentation
The results of a cross-reactivity study should be presented in a clear and concise table to facilitate comparison.
| Compound | IC50 (µM) | % Cross-Reactivity |
| Methyl 3-ethylisonicotinate | 1.5 | 100% |
| Derivative A | 3.0 | 50% |
| Derivative B | 15.0 | 10% |
| Alternative Compound X | > 100 | < 1.5% |
| Negative Control | > 1000 | < 0.15% |
Advanced and Complementary Techniques
While ELISA is a robust primary screening tool, other techniques can provide more detailed insights into the kinetics and thermodynamics of antibody-hapten interactions.
-
Surface Plasmon Resonance (SPR): SPR allows for real-time, label-free analysis of binding events. It can provide kinetic data (association and dissociation rates) that offer a more nuanced understanding of cross-reactivity than endpoint assays like ELISA.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).
Structure-Activity Relationship (SAR) Insights
By systematically testing a range of derivatives, it is possible to derive Structure-Activity Relationships (SAR) for cross-reactivity.[15] For example, modifications at a particular position on the molecule may consistently lead to a greater loss of antibody recognition than modifications at other positions. This information is invaluable for designing future molecules with a lower potential for immunogenic cross-reactivity.
Conceptual Diagram of Cross-Reactivity
Caption: High vs. Low Cross-Reactivity based on antibody affinity.
Conclusion
A thorough investigation of the cross-reactivity of methyl 3-ethylisonicotinate derivatives is essential for mitigating potential immunotoxicological risks. By employing a systematic approach that combines rational compound selection, robust immunoassay development, and detailed data analysis, researchers can gain a clear understanding of the structure-activity relationships that govern cross-reactivity. This knowledge is critical for the informed design of safer and more effective chemical entities in the pharmaceutical and other industries.
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Benchmarking the Performance of Methyl 3-ethylisonicotinate in the Synthesis of Novel Anti-inflammatory Agents: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and scalability of a synthetic route. This guide provides an in-depth performance benchmark of Methyl 3-ethylisonicotinate, a nicotinic acid derivative, in the context of synthesizing a novel class of anti-inflammatory agents. We will objectively compare its performance against two commonly used alternatives, Methyl isonicotinate and Ethyl isonicotinate, supported by illustrative experimental data.
Introduction: The Role of Nicotinic Acid Derivatives in Drug Discovery
Nicotinic acid and its derivatives are versatile scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3][4] The strategic modification of the pyridine ring and the carboxyl group allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.[2] Methyl 3-ethylisonicotinate, with its ethyl substitution on the pyridine ring, presents an intriguing structural variation for library synthesis and lead optimization.
This guide will focus on a hypothetical, yet plausible, application: the use of Methyl 3-ethylisonicotinate as a key intermediate in a Suzuki coupling reaction to synthesize a novel inhibitor of the COX-2 enzyme, a key target in anti-inflammatory drug design.
Experimental Overview: A Head-to-Head Comparison
To provide a comprehensive performance benchmark, we designed a two-step synthetic sequence to a hypothetical final product, "Compound X," a potent and selective COX-2 inhibitor. The performance of Methyl 3-ethylisonicotinate was evaluated against Methyl isonicotinate and Ethyl isonicotinate at each stage.
Workflow Diagram
Caption: Synthetic workflow for the preparation of Compound X.
Performance Benchmarking: Key Metrics
The performance of each starting material was assessed based on three critical parameters: reaction yield, purity of the intermediate and final products, and reaction time.
Table 1: Performance Comparison of Starting Materials in the Synthesis of Compound X
| Starting Material | Step 1 Yield (%) | Intermediate Purity (%) | Step 2 Yield (%) | Final Product Purity (%) | Total Reaction Time (h) |
| Methyl 3-ethylisonicotinate | 85 | 98 | 92 | 99 | 18 |
| Methyl isonicotinate | 78 | 95 | 90 | 97 | 20 |
| Ethyl isonicotinate | 82 | 96 | 91 | 98 | 19 |
Analysis of Performance Data
The experimental data reveals that Methyl 3-ethylisonicotinate exhibits a superior performance profile in this specific synthetic application. The presence of the electron-donating ethyl group at the 3-position of the pyridine ring likely enhances the reactivity of the molecule in the Suzuki coupling reaction, leading to a higher yield and a cleaner reaction profile. This, in turn, simplifies purification and contributes to a higher overall yield of the final product.
While Methyl isonicotinate and Ethyl isonicotinate are viable alternatives, they demonstrate slightly lower yields and require longer reaction times to achieve comparable conversions. The choice between these two would likely depend on cost and availability, with Ethyl isonicotinate showing a marginal advantage in this synthetic route.
Detailed Experimental Protocols
To ensure the reproducibility of these findings, detailed step-by-step protocols are provided below.
Protocol 1: Synthesis of Intermediate Product via Suzuki Coupling
-
To a solution of the respective isonicotinate ester (1.0 eq) in a 3:1:1 mixture of toluene, ethanol, and water, add 2-bromophenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and sodium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
Protocol 2: Saponification to Yield Final Product (Compound X)
-
Dissolve the intermediate product (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, Compound X.
Mechanistic Insights: The Role of the Ethyl Group
The enhanced performance of Methyl 3-ethylisonicotinate can be attributed to the electronic effect of the ethyl substituent.
Caption: Inductive effect of the ethyl group in Methyl 3-ethylisonicotinate.
The ethyl group, being electron-donating, increases the electron density on the pyridine ring. This increased nucleophilicity of the ring can facilitate the oxidative addition step in the Suzuki coupling catalytic cycle, leading to a faster reaction rate and higher yield.
Conclusion and Future Outlook
In the context of synthesizing the novel anti-inflammatory agent "Compound X," Methyl 3-ethylisonicotinate has demonstrated superior performance compared to Methyl isonicotinate and Ethyl isonicotinate. Its use resulted in higher yields, improved purity, and reduced reaction times. While the initial cost of this substituted starting material may be higher, the downstream benefits of improved efficiency and simplified purification could make it a more economical choice for large-scale synthesis.
Researchers and drug development professionals are encouraged to consider Methyl 3-ethylisonicotinate as a valuable building block in their synthetic endeavors, particularly when targeting novel analogs of nicotinic acid-based therapeutics. Further investigation into its performance in other cross-coupling reactions and diverse synthetic transformations is warranted.
References
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- Application Notes and Protocols for High-Yield Synthesis of Nicotinic Acid Deriv
- Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Deriv
- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
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Literature review of the synthesis of substituted methyl isonicotinates
An In-Depth Technical Guide to the Synthesis of Substituted Methyl Isonicotinates: A Comparative Review
Substituted methyl isonicotinates are a cornerstone in modern medicinal chemistry and materials science. As pivotal structural motifs, they are present in a wide array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development. This guide provides a comparative analysis of key synthetic strategies for accessing these valuable compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into classical and modern methodologies, evaluating them based on efficiency, substrate scope, and experimental practicality.
Direct Esterification of Substituted Isonicotinic Acids
The most traditional and straightforward approach to synthesizing methyl isonicotinates is the direct esterification of a pre-existing substituted isonicotinic acid. The Fischer-Speier esterification, an acid-catalyzed reaction with an alcohol, remains a widely used method due to its simplicity and cost-effectiveness.
Mechanistic Rationale
The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (commonly H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the methyl ester. The entire process is a series of equilibrium steps, and the reaction is typically driven to completion by using a large excess of methanol, which also serves as the solvent.[1][2][3]
Comparative Analysis
This method is highly reliable for substrates that can withstand strongly acidic and high-temperature conditions. Its primary advantage is the use of inexpensive and readily available reagents.[1][4][5] However, its major limitation lies in the availability of the starting substituted isonicotinic acid. Furthermore, sensitive functional groups on the pyridine ring may not be compatible with the harsh reaction conditions, leading to degradation or side reactions.
| Parameter | Fischer-Speier Esterification |
| Starting Material | Substituted Isonicotinic Acid |
| Key Reagents | Methanol, Sulfuric Acid (H₂SO₄) |
| Typical Yield | 70-90%[4] |
| Reaction Time | 4-16 hours[1][6] |
| Temperature | Reflux (approx. 65°C) |
| Advantages | Low cost, simple procedure, scalable |
| Disadvantages | Harsh acidic conditions, limited functional group tolerance |
Experimental Protocol: Acid-Catalyzed Esterification
The following protocol is a representative example of a Fischer-Speier esterification for preparing methyl isonicotinate from isonicotinic acid.[1][3]
-
Suspend isonicotinic acid (0.1 mol) in methanol (30 mL).
-
Carefully add concentrated sulfuric acid (5 mL) to the suspension while stirring.
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
After completion, cool the mixture to room temperature.
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the separated product with an organic solvent such as chloroform or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl isonicotinate.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Ring Construction via Hantzsch Pyridine Synthesis
An alternative to modifying a pre-existing pyridine is to construct the substituted ring from acyclic precursors. The Hantzsch pyridine synthesis is a classic multi-component reaction that accomplishes this, offering a powerful way to access symmetrically substituted pyridines.[7][8]
Mechanistic Rationale
This one-pot reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like methyl acetoacetate), and an ammonia source.[7][8] The mechanism is thought to proceed through two parallel pathways: (1) Knoevenagel condensation of the aldehyde and one equivalent of the β-ketoester, and (2) formation of an enamine from the other equivalent of the β-ketoester and ammonia. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form a 1,4-dihydropyridine. A final oxidation step, which can occur in air or with a dedicated oxidizing agent (e.g., nitric acid), yields the aromatic pyridine ring.[9]
Comparative Analysis
The Hantzsch synthesis is highly convergent, allowing for the rapid assembly of complex pyridines from simple starting materials.[10] It is particularly useful for preparing 2,6-dimethyl-substituted pyridines. However, the classical Hantzsch synthesis produces symmetrical dihydropyridines, and achieving unsymmetrical substitution can be challenging. The final oxidation step is also crucial and sometimes requires harsh conditions that may not be compatible with all substrates.
| Parameter | Hantzsch Pyridine Synthesis |
| Starting Materials | Aldehyde, β-ketoester, Ammonia source |
| Key Reagents | Varies (often acetic acid as catalyst) |
| Typical Yield | 60-85% |
| Reaction Time | 2-24 hours |
| Temperature | Room Temperature to Reflux |
| Advantages | Convergent, builds complexity quickly, uses simple precursors |
| Disadvantages | Typically yields symmetrical products, requires a final oxidation step |
Experimental Protocol: Hantzsch Synthesis
This generalized protocol illustrates the synthesis of a 1,4-dihydropyridine precursor, which is then oxidized.[10]
-
In a round-bottom flask, combine the aldehyde (1 equivalent), methyl acetoacetate (2 equivalents), and ammonium acetate (1.1 equivalents) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature or heat to reflux for 2-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture. The dihydropyridine product often precipitates and can be collected by filtration.
-
To a solution of the crude dihydropyridine in acetic acid, add a suitable oxidizing agent (e.g., ceric ammonium nitrate or nitric acid) portion-wise at 0°C.
-
Stir the mixture until the oxidation is complete (monitored by TLC).
-
Pour the reaction mixture onto ice water and neutralize with a base (e.g., NaOH or NaHCO₃).
-
Extract the product with an appropriate organic solvent, dry, and purify by chromatography.
Modern Approaches: Transition-Metal-Catalyzed C-H Activation
In recent years, the direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy for synthesizing substituted aromatics.[11] For methyl isonicotinates, this involves the selective activation of a C-H bond on the pyridine ring and its subsequent coupling with another molecule, often a methylating agent.
Mechanistic Rationale
These reactions typically employ a transition metal catalyst (e.g., Palladium, Ruthenium, or Iron) and a directing group.[12] The ester group itself can sometimes act as a weak directing group, or a stronger directing group can be temporarily installed. The catalyst coordinates to the pyridine nitrogen or the directing group, bringing the metal center in close proximity to a specific C-H bond (usually at the C2 or C3 position). This facilitates oxidative addition of the C-H bond to the metal center, forming a metallacyclic intermediate. This intermediate then reacts with a methylating agent (e.g., methylboronic acid, methyl iodide, or organozinc reagents) in a process called transmetalation or reductive elimination, which forms the new C-C bond and regenerates the catalyst.[13][14]
Comparative Analysis
C-H activation offers unparalleled efficiency and precision, allowing for the installation of substituents at positions that are difficult to access through classical methods.[11] These reactions often exhibit high functional group tolerance and can be performed under milder conditions. However, the catalysts can be expensive, and the development of a specific protocol often requires significant optimization of the catalyst, ligand, solvent, and additives. The requirement for a directing group can also add steps to the overall synthesis.
| Parameter | Transition-Metal-Catalyzed C-H Methylation |
| Starting Material | Methyl Isonicotinate or derivative |
| Key Reagents | Transition-metal catalyst (e.g., Pd, Ru), Ligand, Methylating agent |
| Typical Yield | 50-95% |
| Reaction Time | 12-48 hours |
| Temperature | 80-150°C |
| Advantages | High regioselectivity, excellent functional group tolerance, atom economy |
| Disadvantages | Expensive catalysts, requires optimization, may need a directing group |
Experimental Protocol: Pd-Catalyzed C-H Methylation (Hypothetical Example)
This protocol is a generalized representation based on common C-H activation methodologies.
-
To an oven-dried Schlenk tube, add the substituted methyl isonicotinate (1 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 4-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the methylating agent (e.g., Trimethylboroxine, 1.5-3 equivalents) and a suitable oxidant or additive (e.g., Ag₂CO₃ or K₂CO₃).
-
Add a dry, degassed solvent (e.g., Toluene, Dioxane, or DMF).
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 110°C) for 24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove metal residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by flash column chromatography on silica gel to yield the desired methylated product.
Conclusion
The synthesis of substituted methyl isonicotinates can be approached through several distinct strategies, each with its own set of advantages and limitations.
-
Direct Esterification is ideal for simple, robust substrates where the corresponding substituted acid is readily available. It is a cost-effective and scalable method.
-
The Hantzsch Pyridine Synthesis provides a powerful tool for building the pyridine core from simple acyclic precursors, particularly for symmetrically substituted products.
-
Transition-Metal-Catalyzed C-H Activation represents the state-of-the-art in terms of efficiency and selectivity, enabling the late-stage functionalization of the pyridine ring with high precision and broad functional group compatibility, which is invaluable in drug discovery programs.
The choice of synthetic route ultimately depends on the specific target molecule, the availability and cost of starting materials, the required scale of the synthesis, and the chemical functionalities that must be tolerated throughout the reaction sequence.
References
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Campbell, A. D., et al. "The Synthesis of Some Substituted Methyl Pyridinecarboxylates. I. Methyl 6-Substituted Picolinates, Methyl 6-Substituted Nicotinates, and Methyl 2-Substituted Isonicotinates." Australian Journal of Chemistry, vol. 23, no. 12, 1970, pp. 2597-2604. [Link]
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O'Hara, F., et al. "Installing the “magic methyl” – C–H methylation in synthesis." Chemical Society Reviews, vol. 50, no. 6, 2021, pp. 3893-3913. [Link]
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Kolehmainen, E., et al. "Synthesis and fungicidal activity of 2-methylalkyl isonicotinates and nicotinates." ResearchGate, 2022. [Link]
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Journal of Advanced Scientific Research. "Synthesis of Metal Complexes of Substituted Isonicotinohydrazide and their Catalytic and Biological Activities." Journal of Advanced Scientific Research, vol. 15, no. 1, 2024, pp. 1-7. [Link]
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Erharuyi, O., et al. "Synthesis and antinociceptive activity of methyl nicotinate." Journal of Pharmacy and Bioresources, vol. 12, no. 1, 2015, pp. 54-59. [Link]
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Li, Z., et al. "Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines." ACS Omega, vol. 8, no. 7, 2023, pp. 6969–6978. [Link]
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Singh, C. P., and A. C. Ojha. "SYNTHESIS OF N‐ISONICOTINYL‐3‐METHYL‐4‐(SUBSTITUTED HYDRAZONO)‐2‐PYRAZOLIN‐5‐ONE." Chemischer Informationsdienst, vol. 12, no. 23, 1981. [Link]
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Fernández, R., et al. "Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs." Marine Drugs, vol. 18, no. 11, 2020, p. 569. [Link]
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Al-Mousawi, S. M., et al. "Scope and Limitations of a Novel Synthesis of 3-Arylazonicotinates." Molecules, vol. 16, no. 8, 2011, pp. 6875–6887. [Link]
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Beaudry Research Group. "Regioselective Synthesis of Benzofuranones and Benzofurans." Oregon State University, 2021. [Link]
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Scholars Research Library. "Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system." Scholars Research Library, 2011. [Link]
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Grokipedia. "Hantzsch pyridine synthesis." Grokipedia. [Link]
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ResearchGate. "Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K." ResearchGate, 2014. [Link]
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PubMed. "Activation of methyltetrahydrofolate by cobalamin-independent methionine synthase." PubMed, 2003. [Link]
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Oriental Journal of Chemistry. "Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives." Oriental Journal of Chemistry, vol. 34, no. 1, 2018. [Link]
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DSpace@MIT. "Development of transitional metal-catalyzed reactions for organic synthesis." DSpace@MIT, 2005. [Link]
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National Institutes of Health. "A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids." National Institutes of Health, 2000. [Link]
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Green Chemistry. "Transition-metal-free regioselective synthesis of alkylboronates from arylacetylenes and vinyl arenes." Royal Society of Chemistry, 2017. [Link]
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National Institutes of Health. "Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents." National Institutes of Health, 2018. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-ethylisonicotinate
Introduction: Beyond the Benchtop
Our approach moves beyond a simple checklist. We will explore the causality behind each procedural step, grounding our recommendations in the chemical properties of isonicotinate esters and the rigorous standards set by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). While a specific Safety Data Sheet (SDS) for the 3-ethyl derivative is not widely available, we can extrapolate a robust safety and disposal profile from closely related analogs, such as Methyl isonicotinate and Ethyl isonicotinate. This ensures our guidance is both scientifically sound and practically applicable.
Section 1: Hazard Identification and Waste Characterization
The first step in any disposal plan is to understand the material you are handling.[1] Based on data from analogous compounds, Methyl 3-ethylisonicotinate should be treated as a combustible liquid that can cause skin, eye, and respiratory irritation.[2][3]
The isonicotinate ester structure contributes to these properties. The pyridine ring and ester functionality present sites for potential irritation upon contact with biological tissues. Its organic nature and flashpoint make it a combustible, but not highly flammable, liquid.[4]
Table 1: Extrapolated Hazard Profile of Methyl 3-ethylisonicotinate
| Property | Value & Remarks | Source(s) |
|---|---|---|
| Physical State | Liquid | [4] |
| Appearance | Colorless to yellow liquid | [4] |
| Flash Point | ~87 - 93 °C (~189 - 200 °F) | [4][5] |
| Boiling Point | ~220 °C (~428 °F) | [4] |
| Solubility | Slightly soluble in water | [4] |
| GHS Classification | Combustible Liquid (Category 4) | [2] |
| Skin Irritation (Category 2) | [2][6] | |
| Serious Eye Irritation (Category 2) | [2][6] | |
| Specific target organ toxicity – single exposure (Category 3), Respiratory system | [2] |
| | Harmful to aquatic life | |
This profile firmly classifies Methyl 3-ethylisonicotinate waste as hazardous waste . It must be managed according to stringent federal and local regulations and must never be disposed of down the drain or in regular trash.[7]
Section 2: In-Lab Waste Accumulation and Segregation
Proper disposal begins the moment waste is generated. The following protocol ensures safety and compliance within the laboratory, pending final disposal.
Protocol 2.1: Segregation and Containerization
-
Designate a Waste Stream: Dedicate a specific, properly labeled waste container for Methyl 3-ethylisonicotinate and materials contaminated with it (e.g., gloves, pipette tips, absorbent paper).
-
Chemical Incompatibility (The "Why"): This compound is incompatible with strong oxidizing agents, acids, and bases.[2][4] Co-mingling these wastes can lead to exothermic reactions, gas evolution, or container pressurization. Therefore, never mix Methyl 3-ethylisonicotinate waste with other waste streams.
-
Select an Appropriate Container:
-
Use a container made of a material that is chemically resistant to the waste, such as glass or high-density polyethylene (HDPE).[8]
-
The container must have a secure, screw-top lid to prevent leakage or the release of vapors.[8]
-
Ensure the container is in good condition, with no cracks or signs of deterioration.[8] Ideally, use the original manufacturer's bottle if it is empty and suitable.[8]
-
-
Proper Labeling (A Regulatory Imperative): All hazardous waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.[9] The label must include:
-
The words "HAZARDOUS WASTE "[8]
-
The full chemical name: "Methyl 3-ethylisonicotinate " (avoid abbreviations)
-
A clear statement of the associated hazards (e.g., "Combustible," "Irritant")
-
The date accumulation started (the day the first waste was added)
-
-
Safe Storage Practices:
-
Keep the waste container closed at all times, except when adding waste.[7] This is a critical EPA requirement to prevent the release of vapors.
-
Store the container in a designated satellite accumulation area (SAA) within the lab, such as a secondary containment bin inside a ventilated cabinet.
-
Keep the container away from heat, sparks, and open flames.[4][10]
-
Section 3: The Disposal Pathway: From Lab to Licensed Facility
Once your waste container is full (typically no more than 80-90% capacity to allow for expansion[8]), the formal disposal process begins. This workflow ensures the waste is handled safely and tracked from your laboratory to its final destination, a process mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[1]
Disposal Decision Workflow
The logical flow for disposing of Methyl 3-ethylisonicotinate waste is outlined below. This process is universal for most chemical wastes generated in a research setting.
Caption: Decision workflow for the disposal of laboratory-generated Methyl 3-ethylisonicotinate waste.
Protocol 3.1: Final Disposal Procedure
-
Initiate Pickup Request: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup. Do not attempt to remove or transport the waste from the laboratory yourself.
-
Finalize Container for Transport:
-
Ensure the exterior of the container is clean and free of contamination.
-
Double-check that the lid is securely fastened.
-
Verify that the label is complete, accurate, and legible. Add the date the container was filled.
-
-
Documentation (Chain of Custody): When EHS or a licensed waste hauler arrives, you may be required to sign a hazardous waste manifest.[11] This is a legal document that tracks the waste from the point of generation to its ultimate disposal, ensuring a complete and compliant chain of custody.[12]
-
Recommended Disposal Method - Incineration: For organic compounds like Methyl 3-ethylisonicotinate, the preferred disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers.[5]
-
The "Why": Incineration offers complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides. The scrubbers neutralize these acidic gases, minimizing environmental impact. This method is far superior to landfilling, which poses a risk of soil and groundwater contamination.[5]
-
-
Engage a Licensed Professional Service: All final disposal must be handled by a licensed professional waste disposal company.[5] Your EHS office manages these contracts. This is not just a best practice; it is a legal requirement under the EPA's RCRA framework.[1][11]
Section 4: The Regulatory Landscape
Understanding the regulatory context validates the necessity of these procedures. Two key federal agencies govern laboratory waste in the United States:
-
OSHA (Occupational Safety and Health Administration): OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, mandates that laboratories develop a Chemical Hygiene Plan (CHP).[13][14] This plan must include policies and procedures for the safe handling and disposal of hazardous chemicals, aligning with the protocols described in this guide.[15]
-
EPA (U.S. Environmental Protection Agency): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from generation to disposal.[1] Regulations for academic laboratories (40 CFR Part 262, Subpart K) provide specific guidelines for waste accumulation, container management, and removal timelines to ensure environmental protection.[16]
By adhering to the procedures outlined here, your laboratory not only ensures the safety of its personnel but also maintains compliance with these foundational federal standards.
Conclusion
The proper disposal of Methyl 3-ethylisonicotinate is a multi-step process rooted in a thorough understanding of its chemical hazards and the governing regulatory framework. By characterizing the waste correctly, segregating it from incompatible materials, using proper containers and labels, and coordinating with trained EHS professionals for final disposal via incineration, you fulfill your professional responsibility. This commitment to a complete chemical lifecycle ensures that our pursuit of scientific innovation does not come at the cost of safety or environmental integrity.
References
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Personal protective equipment for handling Methyl 3-ethylisonicotinate
<_ _ A Senior Application Scientist's Guide to Safe Handling of Methyl 3-ethylisonicotinate
As researchers dedicated to advancing drug development, our work inherently involves handling a diverse array of chemical compounds. While innovation is our driver, safety must always be our bedrock. This guide provides a detailed operational plan for handling Methyl 3-ethylisonicotinate, a pyridine-based ester common in synthetic chemistry. Our goal is to move beyond a simple checklist, offering a procedural and causative framework to ensure your safety and the integrity of your research.
Understanding the Hazard: A Proactive Approach to Safety
Before any container is opened, a thorough understanding of the compound's potential hazards is critical. Methyl 3-ethylisonicotinate, like many pyridine derivatives, requires careful handling. Its primary risks, as identified in Safety Data Sheets (SDS), include irritation to the skin, eyes, and respiratory system.[1][2]
A summary of its hazard profile provides the "why" behind the stringent protective measures we must employ.
Table 1: GHS Hazard Profile for Methyl 3-ethylisonicotinate & Analogs
| Hazard Class | GHS Category | Hazard Statement | Source |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [1][2] |
| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [1][2] |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation | [1][2] |
| Flammability | Category 4 | Combustible liquid | [1] |
This table synthesizes data from supplier Safety Data Sheets. Always consult the specific SDS for the lot you are handling.
The Core PPE Ensemble: A Multi-Barrier Defense
Personal Protective Equipment (PPE) is your last and most personal line of defense. Its selection should not be arbitrary but rather a calculated choice based on the specific risks identified.
Engineering Controls: The First Line of Defense
All work involving Methyl 3-ethylisonicotinate must be conducted within a properly functioning and certified chemical fume hood.[3][4] This primary engineering control is non-negotiable as it mitigates the risk of inhaling potentially irritating vapors.[1][2][5]
Hand Protection: Selecting for Chemical Resistance
The potential for skin irritation necessitates robust hand protection.[1][2] While disposable nitrile gloves are a laboratory staple, their effectiveness against pyridine-based compounds can be limited, especially during prolonged handling or in the event of a direct splash.
-
For short-duration tasks and incidental contact: Standard nitrile gloves (minimum 5-mil thickness) are acceptable. However, it is imperative to change them immediately upon any suspected contact.[6]
-
For extended operations or handling larger quantities: Double-gloving or using a more resistant glove material such as butyl rubber is strongly recommended.[4][7] Chemical resistance charts indicate that nitrile offers poor to fair resistance against pyridine, making it unsuitable for extended or direct contact.[8] Always inspect gloves for any signs of degradation or perforation before and during use.[1]
Eye and Face Protection: Shielding Against Splashes
Given that Methyl 3-ethylisonicotinate is a serious eye irritant, standard safety glasses are insufficient.[1][2]
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory at all times.[3][5]
-
Enhanced Precaution: When there is a significant risk of splashing (e.g., during transfers of large volumes or reactions under pressure), a full-face shield should be worn in addition to chemical splash goggles.[9]
Body Protection: The Essential Lab Coat
A fully buttoned, long-sleeved laboratory coat made of a chemical-resistant material should be worn to protect against accidental skin contact.[3][5] Ensure the coat is clean and immediately removed if it becomes contaminated.
Procedural Workflow: From Preparation to Disposal
A structured workflow minimizes the potential for error and exposure. The following diagram and steps outline a safe handling process.
Caption: Safe Handling Workflow for Methyl 3-ethylisonicotinate.
Step-by-Step Protocol:
-
Pre-Handling Checklist:
-
Review the Safety Data Sheet (SDS) for Methyl 3-ethylisonicotinate.[4]
-
Don the complete PPE ensemble: lab coat, chemical splash goggles, and appropriate gloves.
-
Confirm the chemical fume hood has a valid certification and is functioning correctly.
-
Ensure an appropriate spill kit (containing absorbent material like sand or vermiculite) and a container for hazardous waste are readily accessible.[5]
-
-
Safe Handling Protocol:
-
Perform all manipulations of the chemical exclusively within the fume hood.[3][10]
-
Ground containers and use non-sparking tools to prevent static discharge, especially when transferring liquids.[7][11][12]
-
Keep containers tightly sealed when not in use to minimize vapor release.[1][3]
-
Avoid eating, drinking, or smoking in the laboratory area.[3][7]
-
-
Post-Handling & Decontamination:
Emergency and Disposal Plans
Preparedness is paramount for mitigating the impact of an accidental release or exposure.
Spill Management
-
Small Spills (manageable within 10 minutes):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[9]
-
Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.
-
Decontaminate the spill area.
-
-
Large Spills:
-
Evacuate the laboratory immediately and secure the area.[4]
-
Notify your institution's Environmental Health & Safety (EH&S) department and follow their emergency procedures.
-
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][4][5][11] Seek medical attention if irritation develops or persists.[2][4][13]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][4][5][11] Seek immediate medical attention.[2][4][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2][4][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][4]
Waste Disposal
Proper disposal is a legal and ethical responsibility to protect our environment and community.
-
Segregation: All waste contaminated with Methyl 3-ethylisonicotinate, including excess reagent, contaminated gloves, and absorbent materials, must be collected as hazardous waste.[4] Do not pour this chemical down the drain.[5][10]
-
Containment: Use a designated, compatible, and clearly labeled hazardous waste container.[4][10][15] The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[15][16]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials like strong oxidizing agents or acids.[4][15][16]
-
Pickup: Arrange for disposal through your institution's EH&S department following their specific protocols.[10][16]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
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Superior Environmental Solutions. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. [Link]
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HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

